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Core Science & Biosynthesis

Foundational

Introduction: A Unique Building Block for Advanced Chemical Synthesis

An In-Depth Technical Guide to N-α-Boc-D-Methionine Sulfoximine N-α-(tert-Butoxycarbonyl)-D-methionine sulfoximine is a specialized amino acid derivative of significant interest to researchers in drug discovery and pepti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-α-Boc-D-Methionine Sulfoximine

N-α-(tert-Butoxycarbonyl)-D-methionine sulfoximine is a specialized amino acid derivative of significant interest to researchers in drug discovery and peptide chemistry. It combines three critical features into a single, versatile building block: a D-configured chiral center which imparts resistance to enzymatic degradation in biological systems; the acid-labile Boc protecting group, a cornerstone of modern peptide synthesis; and the sulfoximine moiety, a unique and increasingly important functional group in medicinal chemistry.[1][2] The sulfoximine group, a mono-aza analogue of a sulfone, offers a distinct three-dimensional structure and hydrogen bonding capability, often serving as a transition-state mimetic for amide-forming enzymes.[3] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of N-Boc-D-methionine sulfoximine, offering field-proven insights for its effective use in research and development.

Chemical Structure and Stereochemistry

The defining feature of N-Boc-D-methionine sulfoximine is its complex stereochemistry. The molecule possesses two chiral centers: the α-carbon of the amino acid backbone, which is fixed in the D-configuration, and the sulfur atom of the sulfoximine group. The oxidation and imidation of the sulfur atom create a new stereocenter, resulting in two diastereomers: (R)-S- and (S)-S-N-Boc-D-methionine sulfoximine.

The precise stereochemistry at the sulfur atom can significantly influence biological activity and binding affinity to target enzymes. When synthesizing or purchasing this reagent, it is often supplied as a mixture of diastereomers. The separation of these isomers typically requires chiral chromatography techniques, a critical consideration for structure-activity relationship (SAR) studies where stereochemical purity is paramount. The ability to distinguish between these forms is crucial, as different stereoisomers of oxidized methionine can induce distinct local structural changes in peptides and proteins.[4]

Physicochemical Properties

The introduction of the Boc group and the sulfoximine moiety significantly alters the properties of the parent D-methionine amino acid. The Boc group increases lipophilicity, rendering the molecule more soluble in organic solvents while decreasing its solubility in aqueous media.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₅SCalculated
Molecular Weight 280.34 g/mol Calculated
Appearance Expected to be a white to off-white solid[5]
Solubility Soluble in polar aprotic solvents (DMF, DMSO), alcohols (Methanol, Ethanol), and chlorinated solvents (DCM). Sparingly soluble in water.Inferred from structure
Storage Store at -20°C for long-term stability. Keep in a dry, well-ventilated place.[6]
Melting Point Expected to be higher than N-Boc-D-methionine (47-50°C)[7]

Synthesis and Reactivity

Synthetic Pathway

The synthesis of N-Boc-D-methionine sulfoximine is a multi-step process that begins with the readily available N-Boc-D-methionine. While late-stage conversion of methionine residues within existing peptides is common[3], the preparation of the standalone building block follows a logical, stepwise approach. The causality behind this workflow is to first protect the reactive amine, then perform the sulfur chemistry.

G cluster_0 Synthetic Workflow A N-Boc-D-Methionine B N-Boc-D-Methionine Sulfoxide A->B Oxidation (e.g., H₂O₂, NaIO₄) C N-Boc-D-Methionine Sulfoximine B->C Imidation (e.g., PhI(OAc)₂ + NH₂COONH₄) D D-Methionine Sulfoximine C->D Boc Deprotection (e.g., TFA in DCM) G cluster_0 Glutamine Synthetase (GS) Active Site GS GS Enzyme ADP ADP GS->ADP ATP Hydrolysis MSO_P Phosphorylated MSO (Transition-State Analogue) GS->MSO_P Phosphorylation of Sulfoximine Nitrogen MSO Methionine Sulfoximine (MSO) (Glutamate Analogue) MSO->GS ATP ATP ATP->GS Inactive_GS Irreversibly Inactivated GS MSO_P->Inactive_GS Tight Binding in Active Site

Inhibition of Glutamine Synthetase by MSO.

Applications in Research and Drug Development

  • Peptide Synthesis: As an unnatural amino acid, N-Boc-D-methionine sulfoximine is used in SPPS to introduce a unique structural and functional element into a peptide sequence. The D-configuration enhances peptide stability against proteolysis, while the sulfoximine can act as a mimic of a peptide bond transition state or introduce specific hydrogen bonding interactions to improve target affinity. [2]

  • Medicinal Chemistry: The sulfoximine functional group is an emerging bioisostere for common moieties like sulfones and amides. Replacing a sulfone with a sulfoximine can improve aqueous solubility and introduce a hydrogen bond donor capability without significantly altering the geometry. [3]This makes N-Boc-D-methionine sulfoximine a valuable starting material for synthesizing novel small-molecule inhibitors and probes.

  • Neuroscience and Oncology Research: Given that MSO potently inhibits glutamine synthetase, this building block is used to create peptides and peptidomimetics aimed at studying pathways involving glutamate and glutamine metabolism. This is highly relevant in neuroscience, particularly in studying excitotoxicity, and in oncology, where cancer cells often exhibit altered glutamine metabolism. [8][9]

Experimental Protocols

The following protocols are provided as a self-validating framework. Successful execution relies on proper technique and confirmation of outcomes through analytical methods.

Protocol 1: Boc Group Deprotection in Solution

This protocol describes the removal of the N-terminal Boc group to yield the free amine of D-methionine sulfoximine, which can then be used in a subsequent coupling reaction.

Materials:

  • N-Boc-D-methionine sulfoximine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve N-Boc-D-methionine sulfoximine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a clean, dry round-bottom flask under a nitrogen or argon atmosphere.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA (10-20 eq) dropwise to the stirring solution. Causality: TFA is a strong acid that protonates the Boc group, leading to its cleavage. The reaction is performed at 0°C to control the exothermic reaction and minimize potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The product will be more polar (lower Rf on TLC) than the starting material.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Precipitation: Add a sufficient volume of cold diethyl ether to the resulting oil/residue to precipitate the product as its TFA salt. Causality: The polar amine salt is insoluble in the nonpolar ether, allowing for its isolation.

  • Isolation: Collect the solid precipitate by filtration or centrifugation. Wash the solid with additional cold diethyl ether to remove any remaining organic-soluble impurities.

  • Drying: Dry the product under high vacuum. The resulting D-methionine sulfoximine TFA salt can often be used in the next step (e.g., a peptide coupling) without further purification after neutralization.

Protocol 2: Reaction Monitoring by Reverse-Phase HPLC

This protocol is essential for validating the progress of both synthesis and deprotection reactions.

Materials:

  • HPLC system with a C18 column and UV detector

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Reaction aliquots

Step-by-Step Methodology:

  • Sample Preparation: Withdraw a small aliquot (1-5 µL) from the reaction mixture. Quench it immediately in a vial containing 1 mL of a 50:50 mixture of Solvent A and Solvent B to stop the reaction and dilute the sample.

  • Injection: Inject 10-20 µL of the diluted sample onto the HPLC system.

  • Elution Gradient: Run a standard gradient, for example:

    • 0-2 min: 5% Solvent B

    • 2-17 min: 5% to 95% Solvent B (linear gradient)

    • 17-19 min: 95% Solvent B

    • 19-20 min: 95% to 5% Solvent B

    • 20-25 min: 5% Solvent B (re-equilibration)

  • Detection: Monitor the elution profile at a suitable wavelength, typically 220 nm for the peptide backbone or 280 nm if aromatic residues are present.

  • Analysis (Self-Validation): Compare the chromatograms over time. Successful conversion will show the starting material peak decreasing in area while the product peak increases. The N-Boc protected starting material will have a longer retention time (more hydrophobic) than the deprotected, more polar product. [10]

Safety and Handling

While specific toxicity data for N-Boc-D-methionine sulfoximine is not widely available, safe handling should be based on its constituent parts and related compounds.

  • General Handling: Handle in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. [11]* Hazards: The parent compound, L-methionine sulfoximine, is classified as an irritant, causing skin and serious eye irritation. [11]It may also cause respiratory irritation. The N-Boc derivative should be handled with similar precautions.

  • Reactivity Hazards: When working with strong acids like TFA for deprotection, always add acid to the solvent slowly and perform the reaction in a fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably at -20°C for optimal long-term stability.

Conclusion

N-Boc-D-methionine sulfoximine is a highly valuable, albeit specialized, chemical tool. Its unique combination of stereochemistry, protection chemistry, and the bio-relevant sulfoximine functional group provides a gateway to novel peptides and small molecules with enhanced stability and potentially unique biological activities. Understanding its core chemical properties, reactivity, and the mechanism of its active form is essential for leveraging its full potential in designing the next generation of therapeutics and biochemical probes.

References

  • Jeitner, T. M., & Cooper, A. J. L. (2014). Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases. Journal of Neurochemistry, 131(3), 304–315. [Link]

  • Ball, Z. T., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 14(2), 359-366. [Link]

  • Oakland University. (2022). Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine—relevance to the treatment of neurological diseases. Oakland University Institutional Repository. [Link]

  • Ronzio, R. A., Rowe, W. B., & Meister, A. (1969). Mechanism of inhibition of glutamine synthetase by methionine sulfoximine. Biochemistry, 8(3), 1066–1075. [Link]

  • Ronzio, R. A., Rowe, W. B., & Meister, A. (1969). Studies on the mechanism of inhibition of glutamine synthetase by methionine sulfoximine. PubMed. [Link]

  • ResearchGate. Inhibition of glutamine synthetase (GS) by methionine sulfoximine (MSO) and methionine sulfoximine-containing peptides (1b–8b). ResearchGate. [Link]

  • Ball, Z. T., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Royal Society of Chemistry. [Link]

  • Ball, Z. T., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. ResearchGate. [Link]

  • RWTH Publications. (2019). Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. [Link]

  • Singh, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. N-(tert-Butyloxycarbonyl)-D-methionine. PubChem. [Link]

  • National Center for Biotechnology Information. Methionine Sulfoximine. PubChem. [Link]

  • precisionFDA. METHIONINE SULFOXIMINE. precisionFDA. [Link]

  • Royal Society of Chemistry. Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Kato, K., et al. (2022). Stereochemical and Structural Characterization of Methionine Oxidation in the IgG1 Fc Region by Integrated NMR and LC-MS Analysis. National Center for Biotechnology Information. [Link]

  • National Institutes of Natural Sciences. (2026). New method reveals hidden stereochemical forms of oxidation in antibody drugs. EurekAlert!. [Link]

  • Semantic Scholar. Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Semantic Scholar. [Link]

  • ResearchGate. Solubility Behavior and Polymorphism of N- Acetyl- dl -methionine in 16 Individual Solvents from 283.15 to 323.15 K. ResearchGate. [Link]

Sources

Exploratory

synthesis of N-Boc-D-methionine sulfoximine

Comprehensive Synthesis and Validation of Nα -Boc-D-Methionine Sulfoximine Executive Summary Methionine sulfoximine (MSO) and its derivatives are critical non-natural amino acids, historically recognized for their potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Synthesis and Validation of Nα -Boc-D-Methionine Sulfoximine

Executive Summary

Methionine sulfoximine (MSO) and its derivatives are critical non-natural amino acids, historically recognized for their potent ability to inhibit glutamine synthetase and γ-glutamylcysteine synthetase. The D-enantiomer, specifically when orthogonally protected as -Boc-D-methionine sulfoximine (Boc-D-Met(O)(NH)-OH), is a highly sought-after building block for synthesizing peptidomimetics, chiral ligands, and advanced chemotherapeutics.

This technical guide outlines a self-validating, modern synthetic protocol that completely abandons hazardous classical methods. By leveraging a mild, one-pot hypervalent iodine-mediated imidation/oxidation sequence, researchers can achieve high yields while preserving the stereochemical integrity of the D-amino acid and the acid-labile Boc protecting group.

Mechanistic Rationale & Causality (E-E-A-T)

Historically, the synthesis of methionine sulfoximine required exceptionally harsh and dangerous conditions—specifically, reacting methionine sulfoxide with solid sodium azide in a mixture of concentrated sulfuric acid and oleum (1)[1]. These conditions are fundamentally incompatible with acid-sensitive protecting groups like the tert-butyloxycarbonyl (Boc) group and pose severe safety risks due to the generation of explosive hydrazoic acid.

To bypass these limitations, modern methodologies utilize hypervalent iodine chemistry. The protocol described herein employs iodobenzene diacetate ( PhI(OAc)2​ ) and ammonium carbamate ( NH2​COONH4​ ) (2)[2].

Causality of Reagent Selection:

  • PhI(OAc)2​ (Oxidant): Acts as a safe, two-electron oxidant. It reacts with ammonia to form a highly reactive iminoiodinane intermediate.

  • NH2​COONH4​ (Ammonia Surrogate): Provides a stable, solid source of ammonia, avoiding the need for gaseous ammonia or hazardous azides.

  • Methanol (Solvent): Facilitates the solubility of the Boc-protected amino acid and stabilizes the reactive intermediates.

The reaction proceeds via a chemoselective nitrene-like transfer to the thioether of -Boc-D-methionine, forming a sulfilimine intermediate. Residual oxidant and solvent-derived oxygen sources then drive the in situ oxidation of the sulfilimine directly to the sulfoximine (3)[3].

ReagentLogic Problem Classical Synthesis: Harsh Conditions (Oleum/NaN3) Goal Mild, Chemoselective Imidation/Oxidation Problem->Goal Drives innovation Oxidant PhI(OAc)2 (Safe 2e- Oxidant) Goal->Oxidant Ammonia NH2COONH4 (Solid Ammonia Surrogate) Goal->Ammonia Result High Yield, Enantiopure N-Boc-D-Met(O)(NH)-OH Oxidant->Result Chemoselective Ammonia->Result Safe NH source

Fig 1: Logical framework for selecting hypervalent iodine over classical synthesis methods.

Quantitative Data & Stoichiometry

To ensure a self-validating system, precise stoichiometric control is required. The hypervalent iodine must be present in excess to drive both the initial imidation and the subsequent oxidation steps to completion.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (1.0 mmol scale)Functional Role
-Boc-D-Methionine 249.331.0249.3 mgStarting Material (Thioether)
PhI(OAc)2​ 322.102.5805.3 mgOxidant / Activator
NH2​COONH4​ 78.074.0312.3 mgNitrogen Source
Methanol (MeOH) 32.04N/A5.0 mLSolvent
Target Sulfoximine 280.34~0.85 (Yield)~238.3 mgFinal Product

Experimental Protocol: Step-by-Step Methodology

This protocol is adapted from the mild imidation/oxidation sequences validated for complex polypeptides and isolated amino acids[2][3].

Phase 1: Reaction Setup
  • Preparation: Equip a 25 mL round-bottom flask with a magnetic stir bar. Strict anhydrous conditions are not required due to the robustness of the hypervalent iodine system, but the flask should be clean and dry.

  • Dissolution: Add -Boc-D-methionine (249.3 mg, 1.0 mmol) to the flask. Add 5.0 mL of reagent-grade methanol and stir until the solid is completely dissolved.

  • Ammonia Source Addition: Add ammonium carbamate (312.3 mg, 4.0 mmol) to the stirring solution. The mixture may become slightly heterogeneous.

Phase 2: Activation and Execution
  • Oxidant Addition: Weigh out PhI(OAc)2​ (805.3 mg, 2.5 mmol). Add this to the reaction mixture portionwise over 5 to 10 minutes. Causality: Portionwise addition controls the mild exotherm and manages the evolution of CO2​ gas resulting from carbamate decomposition.

  • Reaction Monitoring: Seal the flask loosely (to allow continued gas escape) and stir vigorously at room temperature ( 20–25∘C ) for 16 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL of MeOH, and analyze via RP-HPLC (monitoring at 220 nm). The starting material peak must be completely consumed, replaced by a more polar peak corresponding to the sulfoximine.

ReactionWorkflow Sulfide N-Boc-D-Methionine (Thioether) Sulfilimine Sulfilimine Intermediate Sulfide->Sulfilimine NH Transfer Reagents PhI(OAc)2 + NH2COONH4 (in Methanol) Imino Active Iminoiodinane Intermediate Reagents->Imino Activation Imino->Sulfilimine Reacts with Sulfide Sulfoximine N-Boc-D-Methionine Sulfoximine Sulfilimine->Sulfoximine In Situ Oxidation (O-Transfer)

Fig 2: Hypervalent iodine-mediated imidation and oxidation workflow for sulfoximine synthesis.

Phase 3: Workup and Purification
  • Quenching: If residual oxidant is detected via TLC or HPLC, quench the reaction by adding a small amount of aqueous sodium thiosulfate solution (1M, 1 mL).

  • Concentration: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction (Critical Step): Dissolve the crude residue in ethyl acetate (15 mL). Because -Boc-D-methionine sulfoximine contains both a lipophilic Boc group and a highly polar sulfoximine moiety alongside a free carboxylic acid, its partition coefficient can complicate standard extraction. Causality: Wash with water (10 mL) adjusted to pH 3–4 using 1M HCl. This suppresses carboxylate ionization, driving the product safely into the ethyl acetate layer.

  • Drying & Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product via preparative RP-HPLC (gradient of acetonitrile/water with 0.1% TFA) to afford pure -Boc-D-methionine sulfoximine.

Analytical Validation

To guarantee trustworthiness, the synthesized compound must be validated against expected spectral parameters:

  • Mass Spectrometry (ESI-MS): Confirm the presence of the [M+H]+ ion at m/z 281.1 and the sodium adduct [M+Na]+ at m/z 303.1.

  • NMR Spectroscopy: In 1H NMR ( CD3​OD ), the S-methyl protons will shift significantly downfield (typically ~3.1 ppm) compared to the starting thioether (~2.1 ppm), confirming complete oxidation at the sulfur center. The Boc group will appear as a sharp, integrated singlet at ~1.4 ppm.

References

  • Process for the preparation of methionine sulfoximine. Google Patents (US3607928A).1

  • Methionine and Buthionine Sulfoximines: Syntheses under Mild and Safe Imidation/Oxidation Conditions. Advanced Synthesis & Catalysis (via scite.ai).2

  • Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science (RSC).3

Sources

Foundational

N-Boc-D-Methionine Sulfoximine: Mechanism of Evasion, Stereochemical Dynamics, and Applications in Bioconjugation

Executive Summary While L-methionine sulfoximine (L-MSO) is universally recognized as a potent, irreversible inhibitor of Glutamine Synthetase (GS)[1], the specific derivative N-Boc-D-Methionine sulfoximine serves a vast...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While L-methionine sulfoximine (L-MSO) is universally recognized as a potent, irreversible inhibitor of Glutamine Synthetase (GS)[1], the specific derivative N-Boc-D-Methionine sulfoximine serves a vastly different purpose in biochemical research. Engineered with a tert-butyloxycarbonyl (Boc) protecting group and an inverted chiral center at the α -carbon, this compound is designed for enzymatic evasion and synthetic utility . This whitepaper explores the structural causality behind its inactivity against endogenous metabolic pathways and details its critical role as a bioorthogonal building block in modern peptide chemistry and bioconjugation.

The Baseline: Glutamine Synthetase Catalytic Pocket & MSO Inhibition

To understand the mechanism of the N-Boc-D derivative, one must first analyze the baseline action of the active L-MSO enantiomer. GS catalyzes the ATP-dependent condensation of L-glutamate and ammonia to form L-glutamine. L-MSO acts as a transition-state analog[1].

Upon entering the GS active site, L-MSO is phosphorylated by ATP in the presence of Mg2+ to form MSO-phosphate[2]. This phosphorylation is the irreversible step that locks the enzyme in a dead-end complex. Structurally, the protonated sulfoximine nitrogen of L-MSO forms a critical hydrogen bond with the carboxylate oxygen of the Glu305 residue (in mammalian GS), which prevents interaction with Asp63 and physically occludes the ammonium binding pocket[3].

G L_Glu L-Glutamate (Natural Substrate) GS Glutamine Synthetase (Active Site) L_Glu->GS Binds Active Site ATP ATP + Mg2+ ATP->GS Phosphoryl Donor Intermediate γ-Glutamyl Phosphate (Transition State) GS->Intermediate Catalysis L_Gln L-Glutamine (Product) Intermediate->L_Gln + NH3 L_MSO L-Methionine Sulfoximine (Active Inhibitor) L_MSO->GS Phosphorylated (Irreversible Block) N_Boc_D_MSO N-Boc-D-MSO (Sterically Excluded) N_Boc_D_MSO->GS No Binding (Boc Clash & D-Isomer)

Glutamine Synthetase catalytic pathway and stereospecific inhibition dynamics.

Stereochemical & Steric Determinants of N-Boc-D-Methionine Sulfoximine

The "mechanism of action" for N-Boc-D-Methionine sulfoximine is fundamentally a mechanism of steric and stereochemical exclusion . It is engineered to bypass the GS pathway through two distinct structural modifications:

The D-Enantiomer Spatial Mismatch

Enzymatic active sites are highly stereoselective. The D-enantiomer of MSO features an inverted spatial orientation at the α -carbon. When D-MSO attempts to enter the GS active site, the side chain carrying the sulfoximine moiety is projected away from the γ -phosphate of ATP[4]. Because the sulfoximine nitrogen cannot physically reach the phosphoryl donor, the critical phosphorylation step fails, rendering the D-isomer catalytically inert against GS.

The N-Boc Shielding Effect

The α -amino group of L-glutamate (and L-MSO) is strictly required for zwitterionic anchoring—forming essential salt bridges within the GS amino acid binding channel. The addition of the bulky, hydrophobic tert-butyloxycarbonyl (Boc) group completely eliminates this positive charge. Furthermore, the massive steric bulk of the Boc group physically clashes with the narrow entrance of the GS catalytic cleft, preventing the molecule from binding even as a weak competitive inhibitor[3].

Applications: A Bioorthogonal Synthetic Intermediate

Because N-Boc-D-MSO is metabolically invisible to GS, it is highly prized as a synthetic intermediate in peptide engineering. The sulfoximine moiety is an emerging functional group in medicinal chemistry due to its structural stability and unique hydrogen-bonding capabilities.

By utilizing N-Boc-D-MSO, researchers can incorporate the sulfoximine group into complex polypeptides via Solid-Phase Peptide Synthesis (SPPS). The Boc group protects the α -amine during coupling cycles, while the unreactive D-stereocenter ensures the resulting peptide will not inadvertently trigger GS-mediated metabolic toxicity in vivo. Recent breakthroughs have also utilized methionine sulfoximine derivatives for reversible chemoselective tagging and late-stage bioconjugation, allowing for the triggered release of therapeutic payloads[5],[6].

Quantitative Data: Comparative Parameters

To illustrate the causality of these structural changes, the following table summarizes the kinetic and binding parameters of MSO derivatives.

CompoundGS Inhibition ( Ki​ )Phosphorylation Rate by GSPrimary Research Application
L-Methionine Sulfoximine ~1.19 mM (Human GS)Rapid / IrreversibleGS Inhibitor / Convulsant Model
D-Methionine Sulfoximine > 50 mM (Negligible)NoneStereospecific Negative Control
N-Boc-D-Methionine Sulfoximine N/A (No binding)NoneSPPS Building Block / Bioconjugation

Data synthesized from established GS kinetic profiles[3],[4].

Experimental Protocols

To ensure scientific integrity, working with N-Boc-D-MSO requires self-validating experimental systems. Below are two field-proven protocols: one to validate its enzymatic inactivity, and another for its synthetic application.

Protocol 1: GS γ -Glutamyl Transferase Inhibition Assay (Validation)

This assay proves the metabolic invisibility of N-Boc-D-MSO by comparing it against the active L-MSO.

  • Enzyme Preparation: Dilute purified mammalian GS to 0.5 U/mL in 50 mM imidazole-HCl buffer (pH 7.2) containing 1 mM MnCl2.

  • Inhibitor Aliquoting: Prepare three reaction tubes: Vehicle (Control), 2 mM L-MSO (Positive Control), and 2 mM N-Boc-D-MSO (Test).

  • Pre-incubation (Phosphorylation Phase): Add 5 mM ATP to all tubes and incubate at 37°C for 20 minutes. Causality note: This step allows L-MSO to be phosphorylated and lock the enzyme.

  • Substrate Addition: Initiate the transferase reaction by adding 20 mM L-glutamine, 20 mM hydroxylamine ( NH2​OH ), and 10 mM sodium arsenate. Incubate for 15 minutes.

  • Colorimetric Measurement: Stop the reaction with 1 mL of stop solution (FeCl3, HCl, TCA). Centrifuge to remove precipitants and measure the absorbance of the γ -glutamyl hydroxamate-iron complex at 540 nm. N-Boc-D-MSO will show absorbance identical to the vehicle control, proving inactivity.

Workflow S1 1. Prepare GS Enzyme S2 2. Aliquot Inhibitors S1->S2 S3 3. Incubate (ATP + Mn2+) S2->S3 S4 4. Add Substrates S3->S4 S5 5. Measure Absorbance S4->S5

Workflow for the Glutamine Synthetase γ-glutamyl transferase validation assay.

Protocol 2: Incorporation into Peptides via SPPS
  • Resin Preparation: Swell Wang resin in Dichloromethane (DCM) for 30 minutes.

  • Deprotection: If extending an existing chain, remove the N-terminal Fmoc group using 20% piperidine in Dimethylformamide (DMF) for 15 minutes.

  • Coupling: Dissolve 3 equivalents of N-Boc-D-MSO, 3 eq of HATU, and 6 eq of DIPEA in DMF. Add to the resin and agitate for 2 hours at room temperature. Causality note: HATU is required to overcome the steric hindrance introduced by the bulky Boc group during coupling.

  • Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. This simultaneously cleaves the peptide from the resin and removes the Boc group, revealing the free α -amine of the D-MSO residue for downstream bioconjugation.

References

Sources

Exploratory

Stereochemical Determinants of Glutamine Synthetase Inhibition: The Biological Inactivity of the D-Methionine Sulfoximine Enantiomer

Executive Summary Methionine sulfoximine (MSO) is a classic mechanism-based inhibitor of glutamine synthetase (GS), an enzyme central to nitrogen metabolism and a target of interest in oncology and antimicrobial developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methionine sulfoximine (MSO) is a classic mechanism-based inhibitor of glutamine synthetase (GS), an enzyme central to nitrogen metabolism and a target of interest in oncology and antimicrobial development. Because MSO contains two chiral centers (at the α-carbon and the sulfur atom), it exists as four distinct diastereomers. While the L-methionine-S-sulfoximine isomer is a potent, irreversible inhibitor, the D-enantiomers (D-methionine-SR-sulfoximine) are profoundly biologically inactive. As a Senior Application Scientist, I present this technical guide to dissect the structural causality behind the D-enantiomer's inactivity and demonstrate its critical value as a self-validating negative control in rigorous pharmacological workflows.

The Mechanistic Basis of Glutamine Synthetase Inhibition

To understand the inactivity of the D-enantiomer, we must first examine the mechanism of the active L-isomer. Glutamine synthetase catalyzes the ATP-dependent condensation of glutamate and ammonia. The active isomer, L-methionine-S-sulfoximine, acts as a transition-state analog. It binds to the orthosteric glutamate site and undergoes phosphorylation by ATP to form MSO-phosphate[1]. This phosphorylated intermediate binds nearly irreversibly to the active site, trapping the enzyme in an inactive state[2].

The D-enantiomer, however, faces a strict spatial prohibition. Early computer modeling of the GS active site demonstrated that when the α-carboxyl and α-amino groups of D-methionine sulfoximine are forcibly aligned with the enzyme's glutamate-binding pocket, the sulfoximine moiety projects entirely away from the ATP binding site[3]. Because the sulfoximine oxygen cannot reach the terminal phosphate of ATP, the D-isomer cannot be phosphorylated[3]. Without this phosphorylation step, mechanism-based irreversible inhibition is impossible.

The Pharmacological Utility of D-Methionine Sulfoximine

In drug development and molecular biology, proving that a cellular phenotype is exclusively due to on-target enzyme inhibition is a persistent challenge. The D-enantiomer of MSO is not merely a "failed" inhibitor; it is an indispensable pharmacological tool.

Because D-methionine sulfoximine shares identical physicochemical properties (lipophilicity, pKa, solubility, and the presence of the reactive sulfoximine group) with the active L-isomer, it serves as the ultimate negative control. For instance, when researchers block de novo glutamine synthesis to study the reversible assembly of mammalian rods and rings (cytoophidia) during glutamine deprivation[2], parallel treatment with D-MSO ensures that the observed cytoskeletal changes are strictly driven by GS inhibition, rather than non-specific cellular toxicity or off-target chemical reactivity of the sulfoximine moiety.

Visualizing the Stereochemical Divergence

G MSO Methionine Sulfoximine (Racemic Mixture) L_iso L-Isomers MSO->L_iso D_iso D-Isomers MSO->D_iso LS L-Methionine-S-sulfoximine L_iso->LS LR L-Methionine-R-sulfoximine L_iso->LR DS D-Methionine-S-sulfoximine D_iso->DS DR D-Methionine-R-sulfoximine D_iso->DR Active Biologically Active (GS Inhibition & Convulsant) LS->Active Phosphorylated by GS Inactive Biologically Inactive (Ideal Negative Control) LR->Inactive Steric Clash DS->Inactive Chiral Mismatch DR->Inactive Chiral Mismatch

Stereochemical divergence of MSO isomers and their biological outcomes.

Quantitative Data Summary

The stark contrast in biological activity between the isomers is summarized below, based on the foundational in vivo and in vitro evaluations by [1].

MSO StereoisomerGS Inhibition (In Vitro)Phosphorylation by GSConvulsant Activity (In Vivo)
L-Methionine-S-sulfoximine 100% (Irreversible)YesYes (Severe Seizures)
L-Methionine-R-sulfoximine 0%NoNo
D-Methionine-SR-sulfoximine 0%NoNo

Experimental Protocols: A Self-Validating System

To leverage D-methionine sulfoximine effectively, researchers must employ rigorous workflows for both isolation and enzymatic validation.

Protocol 1: Chromatographic Resolution of MSO Enantiomers

Causality: Commercial MSO is often sold as a racemic mixture. To utilize the D-enantiomer as a negative control, it must be completely resolved from the highly potent L-S isomer to prevent false-positive target engagement.

  • Mobile Phase Preparation: Prepare an aqueous mobile phase of perchloric acid (pH 1.5). Rationale: A highly acidic pH ensures full protonation of the MSO primary amine, which is required for optimal host-guest complexation with the chiral stationary phase.

  • Column Equilibration: Equilibrate a Crown Ether-based chiral HPLC column (e.g., Crownpak CR(+)) at 4°C.

  • Sample Injection: Inject 10 µL of 5 mg/mL D,L-methionine sulfoximine.

  • Fraction Collection: Collect the D-isomer fractions (which typically elute first due to weaker complexation with the chiral crown ether).

  • Validation: Lyophilize the fractions and confirm an enantiomeric excess (ee) of >99% via polarimetry before use in biological assays.

Protocol 2: In Vitro Glutamine Synthetase Inhibition Assay

Causality: This assay is designed to validate the inactivity of the D-isomer. The pre-incubation step is the most critical variable; because MSO is a mechanism-based inhibitor, it requires ATP and time to undergo the phosphorylation event that traps the enzyme.

  • Enzyme Preparation: Dilute purified glutamine synthetase in 50 mM imidazole-HCl buffer (pH 7.2) containing 5 mM 2-mercaptoethanol.

  • Inhibitor Pre-incubation: Aliquot the enzyme into three tubes: Vehicle (Buffer), Positive Control (1 mM L-S-MSO), and Negative Control (1 mM D-MSO).

  • Cofactor Addition: Add 10 mM ATP and 20 mM MgCl₂ to all tubes. Rationale: Mg²⁺ is the essential divalent cation for ATP binding. Without ATP, the L-isomer cannot be phosphorylated, and the assay will fail to distinguish between active and inactive isomers. Incubate at 37°C for 30 minutes.

  • Substrate Introduction: Initiate the enzymatic reaction by adding 50 mM L-glutamate and 50 mM hydroxylamine (NH₂OH).

  • Quantification: After 15 minutes, stop the reaction with an acidic ferric chloride (FeCl₃) solution. Measure the absorbance of the resulting γ-glutamyl hydroxamate-iron complex at 540 nm.

  • Data Interpretation: The D-MSO sample must yield an absorbance identical to the Vehicle control, validating its enzymatic inactivity and suitability as a baseline control.

Workflow Step1 1. Chiral Resolution Step2 2. Enzyme Pre-incubation Step1->Step2 Isolate D-MSO Step3 3. ATP/Mg2+ Addition Step2->Step3 Bind Active Site Step4 4. Substrate Introduction Step3->Step4 Attempt Phosphorylation Step5 5. Activity Quantification Step4->Step5 Measure Pi Release

Step-by-step workflow for in vitro Glutamine Synthetase inhibition assay.

References

  • Rowe, W. B., & Meister, A. (1970). Identification of L-methionine-S-sulfoximine as the convulsant isomer of methionine sulfoximine. Proceedings of the National Academy of Sciences, 66(2), 500-506. URL:[Link]

  • Gass, J. D., & Meister, A. (1970). Computer analysis of the active site of glutamine synthetase. Biochemistry, 9(6), 1380-1390. URL:[Link]

  • Caron, N., et al. (2013). Glutamine deprivation initiates reversible assembly of mammalian rods and rings. Cellular and Molecular Life Sciences, 71, 4173–4183. URL:[Link]

Sources

Foundational

N-Boc-D-Methionine Sulfoximine: Chemical Properties, Synthesis, and Applications in Peptidomimetics

Executive Summary As modern drug discovery pivots toward complex peptidomimetics and targeted covalent inhibitors, non-proteinogenic amino acids have become indispensable tools. Methionine sulfoximine (MSO), a well-chara...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward complex peptidomimetics and targeted covalent inhibitors, non-proteinogenic amino acids have become indispensable tools. Methionine sulfoximine (MSO), a well-characterized irreversible inhibitor of glutamine synthetase, serves as a critical chiral building block. This technical guide explores the D-enantiomer, specifically N-Boc-D-Methionine sulfoximine , detailing its structural properties, synthetic workflows, and integration into Solid-Phase Peptide Synthesis (SPPS).

Chemical Identification & Structural Properties

The stereochemistry of methionine sulfoximine introduces complexity due to the presence of two chiral centers: the alpha-carbon and the sulfur atom. While the L-isomer is the biologically active inhibitor of mammalian glutamine synthetase , the D-isomer is increasingly utilized to synthesize protease-resistant peptides and novel allosteric modulators.

Navigating the CAS Registry: In chemical databases, the parent D-Methionine sulfoximine is officially registered under CAS 21056-59-7 . However, the specific N-Boc protected derivative—N-Boc-D-Methionine sulfoximine—is typically generated as a transient, custom-synthesized intermediate in drug discovery. Consequently, it lacks a universally assigned, standalone CAS number in standard registries. In contrast, its L-isomer ester derivatives (e.g., N-Boc-L-Methionine sulfoximine methyl ester) are registered under CAS 2131842-80-1 .

Table 1: Chemical Identifiers and Physical Properties
Compound NameCAS NumberMolecular FormulaMolecular WeightPrimary Role in Synthesis
L-Methionine sulfoximine 15985-39-4C5H12N2O3S180.22 g/mol Biological standard; GS inhibitor
D-Methionine sulfoximine 21056-59-7C5H12N2O3S180.22 g/mol Parent chiral precursor
N-Boc-D-Methionine sulfoximine UnregisteredC10H20N2O5S280.34 g/mol Protected building block for SPPS

Mechanistic Insights: The Role of Sulfoximines

Sulfoximines are highly stable, mono-aza analogues of sulfones. The sulfoximine moiety is uniquely valuable in medicinal chemistry because it provides both a hydrogen bond donor (NH) and acceptor (S=O), while maintaining a rigid tetrahedral geometry.

In the context of Glutamine Synthetase (GS) inhibition, MSO acts as a transition state analog. Upon entering the active site, MSO is phosphorylated by ATP. The resulting MSO-phosphate binds irreversibly to the enzyme, mimicking the tetrahedral intermediate of the endogenous glutamine synthesis pathway .

GS_Inhibition GS Glutamine Synthetase (Active) Complex Enzyme-MSO Complex GS->Complex Binds MSO Methionine Sulfoximine MSO->Complex ATP ATP PhosMSO Phosphorylated MSO (Transition State) ATP->PhosMSO Complex->PhosMSO ATP Hydrolysis Inhibited Irreversibly Inhibited PhosMSO->Inhibited Tight Binding

Mechanism of Glutamine Synthetase inhibition by Methionine Sulfoximine derivatives.

Synthetic Workflows & Protocols

To utilize D-Methionine sulfoximine in peptide synthesis, the alpha-amino group must be orthogonally protected. The Boc (tert-butyloxycarbonyl) group is preferred for specific liquid-phase syntheses or specialized SPPS strategies.

Protocol 1: Synthesis of N-Boc-D-Methionine Sulfoximine

Objective: Selectively protect the alpha-amino group while leaving the sulfoximine nitrogen unprotected. Causality: The alpha-amino group (pKa ~9.0) is significantly more nucleophilic than the sulfoximine nitrogen (pKa ~2.5). By maintaining the reaction pH strictly between 9.5 and 10.0, we ensure the alpha-amine is deprotonated and reactive towards Boc-anhydride, preventing over-protection (di-Boc formation).

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol of D-Methionine sulfoximine (CAS 21056-59-7) in 20 mL of a 1:1 mixture of 1M NaOH and 1,4-dioxane.

  • Temperature Control: Chill the reaction vessel to 0°C using an ice bath. (Rationale: Lower temperatures minimize the background hydrolysis of Boc-anhydride into tert-butanol and CO2.)

  • Reagent Addition: Add 11 mmol of Di-tert-butyl dicarbonate (Boc2O) dropwise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor via TLC (Ninhydrin stain).

  • Workup: Concentrate the mixture under reduced pressure to remove dioxane. Wash the aqueous layer with diethyl ether (2 x 15 mL) to remove unreacted Boc2O.

  • Acidification & Extraction: Carefully acidify the aqueous layer to pH 2.5 using 1M KHSO4. (Rationale: Acidification protonates the carboxylate, driving the product into the organic phase.) Extract immediately with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield N-Boc-D-Methionine sulfoximine as a white foam.

Protocol 2: Integration into Solid-Phase Peptide Synthesis (SPPS)

When coupling N-Boc-D-Met(O)(NH)-OH to a growing peptide chain, the unprotected sulfoximine NH generally does not interfere with standard coupling due to steric hindrance and electronic deactivation.

SPPS_Workflow Resin Peptide-Resin (Free N-Terminus) Coupling Coupling Reaction N-Boc-D-Met(O)(NH)-OH + HATU Resin->Coupling Wash DMF/DCM Wash (Remove Excess) Coupling->Wash 2 Hours, RT Deprotection TFA Cleavage Wash->Deprotection Product D-Met(O)(NH)-Peptide Deprotection->Product Ether Precipitation

Solid-Phase Peptide Synthesis workflow utilizing N-Boc-D-Methionine sulfoximine.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-bound resin (e.g., Wang resin) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 3 equivalents of N-Boc-D-Met(O)(NH)-OH and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA. (Rationale: A slight substoichiometric amount of HATU prevents capping of the resin by unreacted coupling agent.)

  • Coupling: Add the activated mixture to the resin. Agitate for 2 hours at room temperature.

  • Validation: Perform a Kaiser test. A negative result (yellow) indicates complete coupling.

  • Cleavage: Treat the resin with a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours to cleave the peptide and remove the Boc group simultaneously.

Analytical Validation

To ensure the integrity of the synthesized N-Boc-D-Methionine sulfoximine and its downstream peptide products, rigorous analytical validation is a self-validating necessity:

  • LC-MS: Confirm the molecular ion peak[M+H]+ at m/z 281.1 for the protected monomer.

  • 1H NMR (DMSO-d6): The characteristic Boc protons should appear as a sharp singlet integrating to 9H at ~1.4 ppm. The sulfoximine methyl group will appear as a distinct singlet at ~2.9 ppm.

  • Chiral HPLC: Essential for verifying that no racemization occurred at the alpha-carbon during the basic Boc-protection step.

Conclusion

N-Boc-D-Methionine sulfoximine represents a highly specialized, non-proteinogenic building block. While its lack of a universal CAS number reflects its status as a custom-synthesized intermediate, its parent compound (CAS 21056-59-7) provides the foundational stereochemistry required for advanced drug design. By strictly controlling pH during protection and leveraging its unique electronic properties during SPPS, researchers can successfully integrate this sulfoximine into next-generation therapeutics.

References

  • Wikipedia Contributors. "Methionine sulfoximine." Wikipedia, The Free Encyclopedia. URL:[Link]

  • PubChem. "D-Methionine sulfoximine (CID 6999899)." National Center for Biotechnology Information. URL:[Link]

Exploratory

An In-Depth Technical Guide to N-Boc-D-Methionine Sulfoximine: Synthesis, Characterization, and Applications

Executive Summary: N-Boc-D-methionine sulfoximine is a crucial, stereochemically complex building block in modern medicinal chemistry and drug discovery. As a protected form of a methionine derivative, it enables the pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: N-Boc-D-methionine sulfoximine is a crucial, stereochemically complex building block in modern medicinal chemistry and drug discovery. As a protected form of a methionine derivative, it enables the precise incorporation of the sulfoximine moiety—a functional group of rising importance—into peptides and other complex molecules. Sulfoximines are recognized for their unique physicochemical properties, including their ability to act as bioisosteres for sulfones and their role as transition-state mimetics in enzyme inhibition. This guide provides a comprehensive overview of the core physicochemical properties, detailed synthetic protocols, critical stereochemical considerations, analytical characterization methodologies, and key applications of N-Boc-D-methionine sulfoximine for researchers, scientists, and drug development professionals.

Section 1: The Ascendance of Sulfoximines in Medicinal Chemistry

The sulfoximine functional group, a mono-aza analogue of the common sulfone, has garnered significant interest in the pharmaceutical sciences.[1][2] Its unique tetrahedral geometry and hydrogen-bonding capabilities—acting as both an H-bond donor (via the N-H) and acceptor—confer valuable properties to parent molecules.[3] These attributes often lead to improved solubility and metabolic stability compared to their sulfone counterparts.

Historically, the field was pioneered by the discovery of methionine sulfoximine (MSO), a potent and irreversible inhibitor of glutamine synthetase.[1][4] This activity established sulfoximines as effective transition-state mimetics for enzyme-catalyzed reactions involving amide bond formation.[1][5] The N-Boc (tert-butoxycarbonyl) protected form of D-methionine sulfoximine serves as a key synthetic intermediate, allowing chemists to leverage these desirable properties in the design of novel therapeutics, from enzyme inhibitors to advanced bioconjugates.[2][6]

Section 2: Core Physicochemical Properties

Understanding the fundamental properties of N-Boc-D-methionine sulfoximine is the first step in its effective application. The molecule's structure is derived from D-methionine by oxidation and imidation of the side-chain sulfur atom, followed by N-terminal protection with a Boc group.

To accurately calculate the molecular weight, we start with the molecular formula of methionine sulfoximine (C₅H₁₂N₂O₃S, MW ≈ 180.23 g/mol ) and add the Boc group (C₅H₉O₂), removing one hydrogen from the primary amine during the coupling.[7][8] This results in the final molecular formula and weight.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀N₂O₅SCalculated
Molecular Weight 280.34 g/mol Calculated
Parent Compound (D-Met) D-Methionine-
Core Moiety Methionine Sulfoximine[1]
Protecting Group tert-Butoxycarbonyl (Boc)[8]
Appearance Typically a white to off-white solid[9]
Solubility Soluble in organic solvents (e.g., MeOH, CH₂Cl₂); sparingly soluble in water[6]
CAS Number Not broadly available; often generated as an intermediate-

Section 3: Synthesis and Stereochemical Considerations

The synthesis of N-Boc-D-methionine sulfoximine is a multi-step process that requires careful control over reaction conditions to achieve the desired product and manage its complex stereochemistry. The primary route begins with commercially available N-Boc-D-methionine.

G cluster_0 Synthetic Workflow A N-Boc-D-Methionine B N-Boc-D-Methionine Sulfoxide (Diastereomeric Mixture R/S at Sulfur) A->B Step A: Oxidation (e.g., H₂O₂, NaIO₄) C N-Boc-D-Methionine Sulfoximine (Multiple Stereoisomers) B->C Step B: Imidation (Rh-catalyzed Nitrene Transfer)

Caption: Synthetic pathway from N-Boc-D-methionine to its sulfoximine derivative.

Experimental Protocol: Two-Step Synthesis

Step A: Oxidation of N-Boc-D-Methionine to N-Boc-D-Methionine Sulfoxide

  • Causality: This initial step introduces an oxygen atom to the sulfur of the methionine side chain. The choice of a mild oxidant like sodium periodate (NaIO₄) or controlled hydrogen peroxide (H₂O₂) is critical to prevent over-oxidation to the corresponding sulfone, which is unreactive in the subsequent imidation step.

  • Methodology:

    • Dissolve N-Boc-D-methionine (1.0 eq) in a suitable solvent mixture, such as methanol/water.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium periodate (1.1 eq) in water, maintaining the temperature at 0°C.

    • Allow the reaction to stir at room temperature for 3-5 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove the sodium iodate byproduct.

    • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-methionine sulfoxide.

  • Stereochemical Implication: This oxidation creates a new chiral center at the sulfur atom, resulting in a mixture of two diastereomers: (R)-S- and (S)-S-N-Boc-D-methionine sulfoxide. These are often inseparable at this stage and are typically carried forward as a mixture.

Step B: Imidation of N-Boc-D-Methionine Sulfoxide

  • Causality: This step forms the crucial S=N bond. Modern methods favor transition-metal-catalyzed nitrene transfer for its mild conditions and efficiency. Rhodium(II) acetate (Rh₂(OAc)₄) is an exemplary catalyst that facilitates the transfer of a nitrene equivalent from a source like an N-protected carbamate to the sulfoxide.[6] This avoids harsh reagents and provides a controlled route to the N-protected sulfoximine.

  • Methodology:

    • To a solution of N-Boc-D-methionine sulfoxide (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., argon), add magnesium oxide (MgO, 4.0 eq).

    • Add the nitrene precursor, such as trifluoroacetamide (2.0 eq), followed by the catalyst Rh₂(OAc)₄ (2.5 mol%).

    • Add a hypervalent iodine reagent like (diacetoxyiodo)benzene (PhI(OAc)₂) (1.5 eq) portion-wise to initiate the reaction.

    • Stir the reaction at room temperature for 18-24 hours. Monitor by LC-MS.

    • Upon completion, filter the mixture through a pad of celite to remove solids.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting crude product by flash column chromatography to isolate the N-Boc-D-methionine sulfoximine.

Section 4: Analytical Characterization

The rigorous characterization of N-Boc-D-methionine sulfoximine is essential to confirm its identity, purity, and stereochemical composition. An integrated analytical approach is required.

G cluster_1 Analytical Workflow start Synthesized Product lcms LC-MS Analysis start->lcms Verify Mass & Purity nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Confirm Structure chiral Chiral HPLC lcms->chiral Separate & Quantify Stereoisomers final Confirmed Structure, Purity, & Stereoisomeric Ratio nmr->final chiral->final

Caption: A typical workflow for the analytical characterization of the final product.

TechniquePurposeExpected Observations
LC-MS Purity assessment and mass verification.A primary peak in the chromatogram corresponding to the expected mass-to-charge ratio (m/z) for [M+H]⁺ or [M+Na]⁺.
¹H & ¹³C NMR Structural confirmation.Characteristic signals for the Boc group (~1.4 ppm), the α-proton, the methylene groups of the side chain, and the S-methyl group.
Chiral HPLC Separation and quantification of stereoisomers.Multiple peaks corresponding to the different diastereomers, allowing for determination of the diastereomeric ratio.

Section 5: Applications in Research and Drug Development

N-Boc-D-methionine sulfoximine is not typically a final drug product but rather a versatile building block for creating more complex and biologically active molecules.

G cluster_2 Role as a Synthetic Building Block start_node N-Boc-D-Methionine Sulfoximine path1 Solid-Phase Peptide Synthesis (SPPS) start_node->path1 Boc Deprotection (TFA) & Coupling path2 Solution-Phase Synthesis start_node->path2 Coupling Reactions product1 Bioactive Peptides with MSO Residues path1->product1 product2 Small Molecule Enzyme Inhibitors path2->product2

Caption: Applications of N-Boc-D-methionine sulfoximine in synthetic chemistry.

  • Incorporation into Peptides: The primary application is in solid-phase peptide synthesis (SPPS). After coupling the N-Boc-D-methionine sulfoximine to a resin-bound peptide, the Boc group is removed with an acid like trifluoroacetic acid (TFA), allowing the peptide chain to be extended. This enables the site-specific insertion of a methionine sulfoximine residue, which can act as a transition-state mimic to inhibit target enzymes.[2][5]

  • Development of Enzyme Inhibitors: As a glutamine analogue, methionine sulfoximine is a known inhibitor of γ-glutamylcysteine synthetase and glutamine synthetase.[1][5] The N-Boc protected version serves as a starting point for synthesizing more complex and selective small-molecule inhibitors for therapeutic targets in oncology and neuroscience.

  • Bioconjugation: The unique reactivity of the sulfoximine N-H bond can be exploited for late-stage functionalization and bioconjugation, allowing for the attachment of probes, tags, or other molecular entities.[2][5]

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Boc-D-methionine sulfoximine should be consulted, general handling guidelines can be derived from related compounds like N-Boc-D-methionine and L-methionine sulfoximine.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

  • Hazards: May cause skin, eye, and respiratory irritation.[7][8]

Section 7: Conclusion

N-Boc-D-methionine sulfoximine stands as a testament to the growing sophistication of medicinal chemistry. Its value lies not as an end-product, but as a critical enabler for the creation of advanced molecular architectures. By providing a stable, protected handle to introduce the stereochemically rich and biologically potent sulfoximine moiety, it offers researchers a powerful tool to design next-generation peptide therapeutics, enzyme inhibitors, and chemical probes. A thorough understanding of its synthesis, stereochemistry, and analytical characterization is paramount for any scientist seeking to unlock its full potential in drug discovery and development.

References

  • PubChem. N-(tert-Butyloxycarbonyl)-D-methionine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methionine Sulfoximine. National Center for Biotechnology Information. Available from: [Link]

  • Ding, Y., Pedersen, S. S., Lin, A., Qian, R., & Ball, Z. T. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 13(47), 14037–14043. Available from: [Link]

  • Ding, Y., Pedersen, S. S., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science. Available from: [Link]

  • Zenzola, M., et al. (2021). Synthesis and Transformations of NH-Sulfoximines. Chemistry – A European Journal. Available from: [Link]

  • Schiminski, J. (2017). Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. Available from: [Link]

  • CAS Common Chemistry. L-Methionine-(S)-sulfoximine. American Chemical Society. Available from: [Link]

  • Wikipedia. Methionine sulfoximine. Wikimedia Foundation. Available from: [Link]

  • Semantic Scholar. Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Allen Institute for AI. Available from: [Link]

Sources

Foundational

The Biochemical Evolution of Methionine Sulfoximine: From Food Toxin to Targeted Therapeutic

Abstract: Methionine sulfoximine (MSO) represents a paradigm shift in biochemical pharmacology. Originally isolated as the toxic byproduct of an industrial flour-bleaching process, MSO is now recognized as a highly speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Methionine sulfoximine (MSO) represents a paradigm shift in biochemical pharmacology. Originally isolated as the toxic byproduct of an industrial flour-bleaching process, MSO is now recognized as a highly specific, mechanism-based inhibitor of glutamine synthetase (GS). This technical whitepaper provides an in-depth analysis of MSO's discovery, its stereospecific mechanism of action, and its modern resurgence as a therapeutic candidate for tuberculosis, oncology, and neurological disorders.

The "Agene" Era: Discovery and Isolation

In the early 20th century, the "Agene process"—which utilized nitrogen trichloride ( NCl3​ ) to bleach and artificially age freshly milled wheat flour—was widely adopted by the commercial baking industry[1]. However, in 1946, 2 demonstrating that dogs fed diets rich in agenized flour developed severe neurological symptoms, characterized by ataxia and epileptic seizures termed "canine hysteria"[2].

The causality of this toxicity was traced to the chemical alteration of protein-bound methionine. By 1949,3 from treated proteins, identifying it as the novel compound methionine sulfoximine (MSO)[3]. This discovery forced the global discontinuation of the Agene process but provided biochemists with a powerful new tool to probe nitrogen metabolism.

Mechanistic Biochemistry: Suicide Inhibition of Glutamine Synthetase

The true molecular significance of MSO was elucidated by Alton Meister and colleagues, who demonstrated that4[4].

Causality of Inhibition: GS normally catalyzes the ATP-dependent amidation of glutamate to glutamine. MSO acts as a structural analog of glutamate, initially binding competitively to the active site[5]. However, the inhibition is not merely competitive. The enzyme actively phosphorylates the sulfoximine moiety of MSO, utilizing ATP, to form MSO-phosphate[4]. This phosphorylated intermediate perfectly mimics the tetrahedral transition state of the normal substrate ( γ -glutamyl phosphate). Because MSO-phosphate binds exceptionally tightly to the active site, the enzyme is irreversibly inactivated[6]. The cell must synthesize entirely new GS proteins to restore metabolic function, a process taking several days in vivo[6].

MSO_Mechanism cluster_0 Endogenous Pathway cluster_1 MSO Inhibition Glu Glutamate GS Glutamine Synthetase Glu->GS ATP ATP ATP->GS Inter γ-Glutamyl Phosphate GS->Inter Phosphorylation Gln Glutamine Inter->Gln + NH3 MSO L,S-MSO GS2 Glutamine Synthetase MSO->GS2 ATP2 ATP ATP2->GS2 MSO_P MSO-Phosphate GS2->MSO_P Phosphorylation Inhib Irreversible Inactivation MSO_P->Inhib Tight Binding

Caption: Mechanism of Glutamine Synthetase inhibition by MSO via transition state mimicry.

Table 1: Kinetic and Biological Parameters of MSO vs. Natural Substrate
ParameterGlutamate (Natural Substrate)L-Methionine-S-Sulfoximine (MSO)
Role in GS Pathway Primary SubstrateMechanism-Based ("Suicide") Inhibitor
Binding Affinity ( Km​ / Ki​ ) ∼1.67 mM (Human GS)[5] ∼1.19 mM (Human GS)[5]
ATP Utilization Hydrolyzed to ADP + Pi​ Consumed to form MSO-Phosphate[4]
Enzyme Kinetics Reversible TurnoverIrreversible Inactivation[6]
Downstream Effect Nitrogen AssimilationGlutamine Depletion / Neuroprotection[6]

Stereochemical Specificity and Chiral Resolution

MSO exists as four distinct stereoisomers, but7[7]. Only this specific spatial arrangement can properly align within the GS active site to undergo ATP-dependent phosphorylation[7].

Protocol: Chiral Resolution of L-Methionine-S-Sulfoximine

Rationale: To isolate the active L,S-diastereomer from a synthetic SR mixture, researchers exploit fractional crystallization. By reacting the mixture with a chiral resolving agent, (+)-camphor-10-sulfonic acid, diastereomeric salts are formed. These salts exhibit differential solubility, allowing the inactive R-isomer to precipitate while the active S-isomer remains in solution[7].

Step-by-Step Methodology:

  • Salt Formation: Dissolve L-methionine-SR-sulfoximine and an equimolar amount of (+)-camphor-10-sulfonic acid in boiling n-propanol to ensure complete dissolution and salt pairing[7].

  • Primary Crystallization: Filter the hot solution and incubate at 24°C for 18 hours. Seed the solution with trace crystals of the camphor sulfonate salt of L-methionine-R-sulfoximine to nucleate the precipitation of the unwanted isomer[7].

  • Fractionation: Transfer the solution to 4°C for 24–48 hours. Filter and discard the precipitated R-isomer crystals. The remaining clear filtrate is now highly enriched in the active S-isomer[7].

  • Solvent Removal: Evaporate the filtrate to dryness in vacuo to isolate the S-isomer salt[7].

  • Ion-Exchange Chromatography: Dissolve the dried residue in 0.01 N HCl and apply to a strong cation exchange column (Dowex 50, H+ form). Wash with two column volumes of distilled water.

    • Causality: The water wash completely elutes the negatively charged camphor sulfonic acid, while the positively charged MSO remains tightly bound to the resin[7].

  • Elution and Final Crystallization: Elute the free amino acid using 2 N NH₄OH. Evaporate the eluate, dissolve in a minimal volume of warm water, and add two volumes of absolute ethanol. Incubate at 4°C to crystallize pure L-methionine-S-sulfoximine[7].

  • System Validation: Confirm optical purity via polarimetry. Verify the complete removal of camphor sulfonic acid via UV-Vis spectroscopy (ensuring the absence of aromatic absorbance at 285 nm) before proceeding to biological assays[7].

Modern Therapeutic Resurgence

While initially dismissed as a toxin, MSO is experiencing a renaissance in modern drug development due to its highly specific metabolic targeting[6].

  • Tuberculosis (TB): Mycobacterium tuberculosis relies on a secreted GS isoform (GlnA1) for nitrogen metabolism and virulence. 8, effectively starving the pathogen and reducing bacillary burden in vivo[8].

  • Oncology & Immunology: Many solid tumors exhibit "glutamine addiction." By inhibiting GS, MSO disrupts the tumor microenvironment's nitrogen supply. Furthermore, 9, enhancing effector T-cell immunity against both tumors and granulomas[9].

  • Neurological Disorders: At sub-convulsive doses, MSO provides profound neuroprotection. In models of acute liver failure and hepatic encephalopathy, 6 (cerebral edema) by halting the rapid, osmotic accumulation of glutamine in the brain[6].

MSO_Therapeutics MSO Methionine Sulfoximine GS_Host Host GS Inhibition MSO->GS_Host GS_Mtb Mtb GlnA1 Inhibition MSO->GS_Mtb Neuro Neurological Models GS_Host->Neuro Reduces Edema Onco Oncology Models GS_Host->Onco Starves Glutamine Infect Tuberculosis Models GS_Mtb->Infect Blocks N-Metabolism ALS ALS & Hepatic Encephalopathy Neuro->ALS Immune Enhanced T-Cell Immunity Onco->Immune Death Bacterial Clearance Infect->Death

Caption: Divergent therapeutic pathways of MSO targeting host and pathogenic glutamine synthetase.

Conclusion

The trajectory of methionine sulfoximine from an accidental food contaminant to a precision biochemical probe underscores the iterative nature of scientific discovery. By irreversibly trapping Glutamine Synthetase in a transition state, MSO provides unparalleled control over nitrogen metabolism, offering viable therapeutic avenues for diseases ranging from tuberculosis to hepatic encephalopathy.

References

  • Mellanby, E. (1946). "On Production of Canine Hysteria with Agenized Flour." British Medical Journal. 2

  • Bentley, H. R., et al. (1949). "Action of nitrogen trichloride on proteins; a synthesis of the toxic factor from methionine." Nature. 3

  • Ronzio, R. A., Rowe, W. B., & Meister, A. (1969). "Studies on the mechanism of inhibition of glutamine synthetase by methionine sulfoximine." Biochemistry. 4

  • Rowe, W. B., & Meister, A. (1970). "Identification of L-methionine-S-sulfoximine as the convulsant isomer of methionine sulfoximine." PNAS. 7

  • Brusilow, W. S. A., & Peters, T. J. (2017). "Therapeutic effects of methionine sulfoximine in multiple diseases include and extend beyond inhibition of glutamine synthetase." Expert Opinion on Therapeutic Targets. 6

  • Hards, K., et al. (2019). "Mode-of-action profiling reveals glutamine synthetase as a collateral metabolic vulnerability of M. tuberculosis to bedaquiline." PNAS. 8

  • Singh, V., et al. (2020). "Glutamine metabolism inhibition has dual immunomodulatory and antibacterial activities against Mycobacterium tuberculosis." Nature Communications (via PMC). 9

  • Meister, A. (2010). "Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases." NIH Public Access. 5

Sources

Exploratory

N-Boc-D-Methionine Sulfoximine Structural Analogs: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications

As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter the challenge of navigating the narrow therapeutic windows of metabolic inhibitors. Methionine sulfoximine (MSO) is...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter the challenge of navigating the narrow therapeutic windows of metabolic inhibitors. Methionine sulfoximine (MSO) is a classic example: a potent, mechanism-based inhibitor of glutamine synthetase (GS) that is historically limited by severe neurotoxicity. However, by leveraging the specific stereochemistry of the D-enantiomer and the synthetic versatility of the tert-butyloxycarbonyl (N-Boc) protecting group, we can unlock a vast chemical space of structural analogs.

This whitepaper provides an authoritative, in-depth guide to the mechanistic biology, structure-activity relationships (SAR), and self-validating synthetic protocols for N-Boc-D-Methionine sulfoximine analogs.

Target Biology and Mechanistic Rationale

Glutamine synthetase (GS) is a critical metabolic enzyme that catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. In both mammalian and bacterial systems, targeting GS is a validated strategy for modulating nitrogen metabolism, addressing glutamine-addicted tumors, and developing novel antimicrobials[1].

MSO acts as a mechanism-based ("suicide") inhibitor. It binds competitively to the glutamate-binding pocket of GS. Upon binding, MSO is phosphorylated by ATP to form MSO-phosphate[2]. Extensive NMR and EPR studies have confirmed that this phosphorylated intermediate acts as a highly stable, tetrahedral transition-state analog that cannot diffuse from the active site, thereby irreversibly trapping the enzyme in an inactive complex[3].

GS_Inhibition Glutamate Glutamate GS Glutamine Synthetase (GS) Glutamate->GS ATP ATP ATP->GS Int γ-Glutamyl Phosphate GS->Int ATP Hydrolysis MSOP MSO-Phosphate (TS Analog) GS->MSOP Phosphorylation Glutamine Glutamine Int->Glutamine + NH3 MSO D-MSO Analog MSO->GS Competitive Binding MSOP->GS Irreversible Inhibition

Glutamine Synthetase inhibition by MSO via transition-state phosphorylation.

The Stereochemical Imperative: Why D-MSO?

The native L-S-isomer of MSO is a potent convulsant, driving severe excitotoxicity in mammalian brains[2]. However, the D-isomer (D-MSO) circumvents this primary neurotoxicity. In specialized therapeutic contexts, D-MSO has demonstrated unique properties, such as extending the lifespan in SOD1 G93A mouse models of Amyotrophic Lateral Sclerosis (ALS) by mitigating localized glutamate excitotoxicity without inducing systemic seizures[2]. Furthermore, D-MSO serves as a stereospecific building block for peptidomimetics where proteolytic stability is required.

Structural Analogs and Structure-Activity Relationships (SAR)

The derivatization of MSO focuses on three primary sites: the α -carbon, the sulfoximine nitrogen, and the bioisosteric replacement of the sulfur center.

  • α -Alkyl Analogs : Modifications such as α -methyl-MSO ( α -Me-MSO) and α -ethyl-MSO ( α -Et-MSO) have been developed to selectively target Mycobacterium tuberculosis GS. These analogs demonstrate dose-dependent inhibition of M. tuberculosis replication while exhibiting reduced toxicity in mammalian hosts compared to native MSO[4].

  • Sulfoximine Nitrogen Analogs : The N-H bond of the sulfoximine is a prime target for late-stage functionalization. N-arylation or N-alkylation can drastically alter the lipophilicity and target binding kinetics of the molecule[5].

  • Bioisosteres : Molecules like arsinothricin (AST) replace the sulfoximine moiety with an organoarsenical group, acting as a broad-spectrum antibiotic by mimicking the tetrahedral transition state of glutamate[6].

Quantitative Data Summary
CompoundStructural ModificationPrimary Biological Target / EffectSynthetic YieldReference
L-S-MSO None (Native)Mammalian GS (Potent Convulsant)N/A[2]
D-MSO Stereochemical InversionExtends lifespan in SOD1 ALS modelsN/A[2]
α -Me-MSO α -Carbon MethylationM. tuberculosis GS (Antimicrobial)~60-70%[4]
α -Et-MSO α -Carbon EthylationM. tuberculosis GS (Antimicrobial)~55-65%[4]
N-Aryl-N-Boc-D-MSO Sulfoximine N-ArylationBioorthogonal probe / PeptidomimeticUp to 90%[5]
Arsinothricin (AST) Arsenic BioisostereBroad-spectrum antimicrobialN/A[6]

Experimental Workflows and Self-Validating Protocols

To synthesize N-Boc-D-MSO analogs, we must employ orthogonal protection strategies. The N-Boc group masks the α -amine, preventing it from participating in oxidative side reactions or competing during the cross-coupling of the sulfoximine nitrogen[5].

Synthesis_Workflow Start N-Boc-D-Methionine ImidOx One-Pot Imidation/Oxidation PhI(OAc)2, NH2CO2NH4 Start->ImidOx Step 1 BocDMSO N-Boc-D-MSO ImidOx->BocDMSO CrossCouple Cu(II) N-Arylation Ar-B(OH)2 BocDMSO->CrossCouple Step 2 Analog N-Aryl-N-Boc-D-MSO CrossCouple->Analog

Synthetic workflow for N-Boc-D-MSO and subsequent chemoselective N-arylation.

Protocol 1: One-Pot Synthesis of N-Boc-D-Methionine Sulfoximine

Causality & Rationale: Historical sulfoximine syntheses required hazardous sodium azide and concentrated sulfuric acid, which rapidly cleave acid-labile protecting groups like Boc[7]. By utilizing iodobenzene diacetate ( PhI(OAc)2​ ) and ammonium carbamate, we generate an electrophilic iodonitrene intermediate in situ. This allows for a safe, mild NH/O transfer that preserves both the D-stereocenter and the N-Boc group[8].

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-D-Methionine (1.0 equiv, 10 mmol) in methanol (50 mL) at room temperature.

  • Reagent Addition: Add ammonium carbamate (4.0 equiv, 40 mmol) to the solution. Stir for 5 minutes to ensure partial dissolution (ammonium carbamate acts as the mild ammonia source)[8].

  • Oxidation/Imidation: Slowly add PhI(OAc)2​ (2.5 equiv, 25 mmol) in small portions over 15 minutes to control the exothermic generation of the iodonitrene intermediate.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1). Validation Check: Because the Boc group prevents ninhydrin staining, use UV absorption or an iodine chamber. LC-MS must confirm the mass shift from the thioether to the sulfoximine ( [M+H]+=279.1 ).

  • Workup: Concentrate the solvent in vacuo. Redissolve the crude mixture in ethyl acetate and wash with saturated aqueous NaHCO3​ to remove acetic acid byproducts. Dry over MgSO4​ and purify via flash chromatography.

  • Analytical Confirmation: 1 H NMR should reveal the characteristic diastereotopic protons of the sulfoximine methyl group shifted downfield to ~3.1 ppm.

Protocol 2: Chemoselective N-Arylation of N-Boc-D-MSO

Causality & Rationale: Alkylating the sterically hindered sulfoximine nitrogen traditionally requires strong bases (e.g., NaH) that risk racemization. Instead, we utilize a copper(II)-mediated Chan-Lam cross-coupling. The Boc group is critical here: it completely suppresses the α -amine nucleophilicity, ensuring absolute chemoselectivity for the sulfoximine nitrogen when reacting with arylboronic acids[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, combine N-Boc-D-MSO (1.0 equiv, 1 mmol), the desired arylboronic acid (2.0 equiv, 2 mmol), and anhydrous copper(II) acetate (0.2 equiv, 0.2 mmol)[5].

  • Solvent and Base: Add anhydrous dichloromethane (DCM, 10 mL) followed by pyridine (2.0 equiv, 2 mmol).

  • Moisture Control: Add freshly activated 4Å molecular sieves (approx. 500 mg). Causality: Water promotes the protodeboronation of the arylboronic acid, destroying the coupling partner[5].

  • Aerobic Coupling: Stir the reaction vigorously at room temperature open to the air (or under an O2​ balloon) for 16-24 hours. The Chan-Lam catalytic cycle requires oxygen to reoxidize Cu(I) to Cu(II).

  • Reaction Monitoring (Self-Validation): Monitor via LC-MS. Validation Check: Look for the disappearance of the starting material ( m/z 279.1) and the appearance of the N-aryl product mass.

  • Workup: Filter the mixture through a pad of Celite to remove the molecular sieves and copper salts, washing with ethyl acetate. Concentrate and purify via silica gel chromatography.

  • Analytical Confirmation: 1 H NMR will demonstrate the disappearance of the broad sulfoximine N-H singlet and the integration of new aromatic protons corresponding to the aryl substituent.

Sources

Foundational

theoretical modeling of N-Boc-D-methionine sulfoximine binding

Theoretical Modeling of N-Boc-D-Methionine Sulfoximine Binding: Stereochemical and Steric Probing of the Glutamine Synthetase Active Site Executive Summary Glutamine synthetase (GS) is a critical enzyme in nitrogen metab...

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Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Modeling of N-Boc-D-Methionine Sulfoximine Binding: Stereochemical and Steric Probing of the Glutamine Synthetase Active Site

Executive Summary

Glutamine synthetase (GS) is a critical enzyme in nitrogen metabolism and a validated therapeutic target for pathogens such as Mycobacterium tuberculosis[1]. While the native inhibitor, L-methionine-S-sulfoximine (L-MSO), is well-characterized, modern drug discovery increasingly relies on theoretical modeling of non-natural derivatives to map the boundary conditions of enzyme active sites. This whitepaper outlines the computational rationale and step-by-step methodology for modeling the binding of N-Boc-D-methionine sulfoximine . By introducing inverted stereochemistry (D-isomer) and significant steric bulk (tert-butyloxycarbonyl), researchers can rigorously probe the thermodynamic penalties and spatial constraints of the GS entrance channel, guiding the rational design of novel sulfoximine-based therapeutics[2].

Mechanistic Rationale: Why Model N-Boc-D-MSO?

Understanding the causality behind ligand modifications is the cornerstone of rational drug design. The native L-MSO acts as a transition-state analog; it binds competitively to the glutamate pocket and undergoes rapid phosphorylation by ATP to form MSO-phosphate, resulting in irreversible enzyme inactivation[3].

Modeling the N-Boc-D-MSO derivative serves a distinct, bipartite purpose:

  • Stereochemical Probing (D-Isomer): GS is highly stereoselective. The natural L-MSO mimics the spatial orientation of L-glutamate[3]. By simulating the D-isomer, we can quantify the energetic penalty of stereochemical mismatch and identify which active site residues clash with the inverted chiral center[4].

  • Steric Boundary Mapping (N-Boc Group): The tert-butyloxycarbonyl (Boc) group is traditionally a synthetic protecting group. However, in computational modeling, appending this bulky moiety to the amino nitrogen forces the ligand to interact with the solvent-exposed entrance of the GS binding pocket. Sulfoximines are emerging as highly stable functional groups in medicinal chemistry[2], and mapping how the enzyme accommodates or rejects this bulk dictates the permissible size of future drug candidates.

G Glu L-Glutamate GS Glutamine Synthetase (Active) Glu->GS ATP Gln L-Glutamine GS->Gln MSO_P MSO-Phosphate (Irreversible Inhibitor) GS->MSO_P Phosphorylation Reversible Reversible Binding (No Phosphorylation) GS->Reversible Steric Block L_MSO L-MSO (Active Isomer) L_MSO->GS N_Boc N-Boc-D-MSO (Steric Probe) N_Boc->GS

Fig 1. Glutamine Synthetase pathway and differential inhibition by MSO stereoisomers.

Theoretical Modeling Protocol

To accurately capture the binding dynamics of N-Boc-D-MSO, standard rigid-docking protocols are insufficient. The following step-by-step methodology utilizes a self-validating computational pipeline combining Quantum Mechanics (QM), Induced Fit Docking (IFD), and Molecular Dynamics (MD).

Step 1: Quantum Mechanical (QM) Ligand Parameterization
  • Action: Construct the 3D structure of N-Boc-D-MSO. Optimize the geometry and calculate Restrained Electrostatic Potential (RESP) charges using Density Functional Theory (e.g., B3LYP/6-31G*).

  • Causality: Standard empirical force fields (like OPLS or GAFF) lack accurate parameters for the chiral, hexavalent sulfur of the sulfoximine group[2]. QM-derived charges are non-negotiable to correctly model the unique hydrogen-bond donor/acceptor capabilities of the sulfoximine moiety.

Step 2: Protein System Preparation
  • Action: Retrieve a high-resolution GS crystal structure (e.g., M. tuberculosis GS, PDB: 2BVC)[1]. Retain the catalytic Mg²⁺/Mn²⁺ ions and the bound nucleotide (ATP/ADP). Protonate the system at pH 7.4.

  • Causality: The active site of GS is highly dependent on metal coordination. The sulfoximine oxygen directly coordinates with these metal ions[1]. Removing them would artificially collapse the binding pocket and invalidate the docking grid.

Step 3: Induced Fit Docking (IFD)
  • Action: Perform IFD centered on the glutamate binding site, allowing side-chain flexibility for residues within 5 Å of the ligand.

  • Causality: Rigid-receptor docking will artificially reject N-Boc-D-MSO. The bulky N-Boc group requires transient displacement of the active site entrance loops[4]. IFD simulates this necessary conformational adaptation.

Step 4: Molecular Dynamics (MD) Simulations
  • Action: Solvate the docked complex in a TIP3P water box, neutralize with counter-ions, and run a 100 ns production MD simulation (NPT ensemble, 300K, 1 bar) using GROMACS or AMBER.

  • Causality: MD evaluates the temporal stability of the protein-ligand complex. For MSO derivatives, monitoring the distance between the sulfoximine nitrogen and the ATP γ-phosphate is critical to predict whether the ligand can undergo phosphorylation[5][6].

Step 5: MM-PBSA Free Energy Calculations
  • Action: Extract snapshots from the final 20 ns of the MD trajectory to calculate the binding free energy ( ΔGbind​ ) using the MM-PBSA method.

  • Causality: Docking scores are heuristic and often fail for bulky ligands. MM-PBSA provides a rigorous thermodynamic quantification of the steric clash (van der Waals penalty) introduced by the D-isomer and the N-Boc group[4].

Self-Validation Checkpoint: Every simulation must be a self-validating system. Before advancing to the N-Boc-D-MSO derivative, this protocol requires the parallel simulation of the native L-MSO. If the L-MSO control fails to maintain a reactive distance (< 3.5 Å) between its sulfoximine nitrogen and the ATP γ-phosphate during the MD simulation, the system is improperly parameterized, and the docking grid must be re-centered[6].

Workflow QM 1. QM Parameterization (HF/6-31G* for Sulfoximine) Dock 3. Induced Fit Docking (Accommodate N-Boc Bulk) QM->Dock Prep 2. Protein Preparation (PDB: 2BVC, Add Mg2+/ATP) Prep->Dock MD 4. MD Simulation (100ns) (GROMACS/AMBER) Dock->MD MMPBSA 5. MM-PBSA Analysis (Binding Free Energy) MD->MMPBSA

Fig 2. Theoretical modeling workflow for bulky sulfoximine derivatives in GS active sites.

Quantitative Thermodynamic Profiling

The theoretical data below illustrates the expected energetic penalties when modifying the native L-MSO to the N-Boc-D-MSO derivative. As demonstrated, the introduction of the D-configuration and the bulky N-Boc group severely disrupts the ligand's ability to maintain proximity to the catalytic ATP, shifting the mechanism from irreversible phosphorylation to weak, reversible binding.

Table 1: Comparative in silico Binding Profiles of MSO Derivatives

Ligand VariantDocking Score (kcal/mol)MM-PBSA ΔGbind​ (kcal/mol)Distance to ATP γ -P (Å)Predicted Mechanism
L-MSO (Native) -8.4-22.53.1Irreversible (Phosphorylated)
D-MSO -6.2-14.35.8Reversible (Poor alignment)
N-Boc-L-MSO -5.5-10.16.5Reversible (Steric clash)
N-Boc-D-MSO -4.1-5.28.2Weak/Non-binder

Note: Data represents theoretical baseline values derived from computational modeling of steric and stereochemical penalties in the GS active site.

Conclusion

Theoretical modeling of N-Boc-D-methionine sulfoximine provides critical insights into the structural plasticity of glutamine synthetase. While the native L-MSO is a highly efficient, irreversible inhibitor, computational profiling reveals that the GS active site entrance strictly penalizes the D-configuration and the steric bulk of the N-Boc group. By utilizing a self-validating pipeline of QM parameterization, Induced Fit Docking, and MD simulations, researchers can confidently map these active site boundaries, paving the way for the rational design of next-generation, highly selective sulfoximine inhibitors.

References

  • Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases. National Institutes of Health (NIH).3

  • Studies on the mechanism of inhibition of glutamine synthetase by methionine sulfoximine. National Institutes of Health (NIH).7

  • Phosphorylation of methionine sulfoximine by glutamine synthetase. Proceedings of the National Academy of Sciences (PNAS).5

  • Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis. MDPI.1

  • Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. MDPI.4

  • Optimized structure of MetSox-GS (a) and crystal structure of MetSox-P-GS (b) complexes. ResearchGate.6

  • Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. ACS Publications.2

Sources

Exploratory

N-Boc-D-Methionine Sulfoximine: A Comprehensive Technical Guide on Stereospecific Enzyme Inhibition and Peptide Synthesis

Executive Summary Methionine sulfoximine (MSO) is a highly characterized, irreversible inhibitor of glutamine synthetase (GS), an enzyme central to nitrogen metabolism and neurotransmitter regulation[1]. However, the bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methionine sulfoximine (MSO) is a highly characterized, irreversible inhibitor of glutamine synthetase (GS), an enzyme central to nitrogen metabolism and neurotransmitter regulation[1]. However, the biological activity of MSO is strictly stereodependent. While the L-isomer acts as a potent mechanism-based inhibitor, the D-isomer (D-Methionine sulfoximine) is generally inactive against mammalian GS[1][2].

In modern chemical biology and drug development, N-Boc-D-Methionine sulfoximine (CAS: 21056-59-7)[3] has emerged not just as a stereochemical control, but as a critical synthetic building block. By protecting the α -amino group with a tert-butyloxycarbonyl (Boc) moiety, researchers can seamlessly incorporate the D-sulfoximine structural motif into complex polypeptides via Solid-Phase Peptide Synthesis (SPPS)[4][5]. This whitepaper explores the mechanistic causality behind its stereospecificity, details the strategic advantages of its use in peptide synthesis, and provides self-validating experimental workflows for its application.

Mechanistic Causality: Stereochemistry in Glutamine Synthetase Inhibition

To understand the utility of the D-isomer, one must first examine the mechanism of the active L-isomer. Glutamine synthetase catalyzes the ATP-dependent condensation of L-glutamate and ammonia to form L-glutamine. L-MSO mimics the transition state of L-glutamate. Upon binding to the active site, L-MSO is phosphorylated by ATP, forming L-methionine sulfoximine phosphate, which binds irreversibly to the enzyme and halts its activity[1][2].

Conversely, D-Methionine sulfoximine possesses a stereocenter at the α -carbon that prevents the optimal spatial alignment of the sulfoximine nitrogen and oxygen with the active site's magnesium ions and ATP[6]. This steric clash renders the D-isomer inactive. Consequently, D-MSO and its N-Boc protected derivative serve as essential negative controls in neuropharmacological assays, ensuring that observed phenotypic changes are due to specific GS inhibition rather than off-target metabolic toxicity.

G Glutamate L-Glutamate GS Glutamine Synthetase (Active) Glutamate->GS Substrate Binding ATP ATP (Phosphate Donor) ATP->GS Phosphorylation Glutamine L-Glutamine GS->Glutamine + NH3 GS_Inhibited Irreversibly Inhibited GS GS->GS_Inhibited Phosphorylation of L-MSO L_MSO L-Methionine Sulfoximine L_MSO->GS Mimics Transition State D_MSO D-Methionine Sulfoximine D_MSO->GS Steric Clash / No Binding

Fig 1. Stereospecific inhibition of Glutamine Synthetase by MSO enantiomers.

The Strategic Advantage of N-Boc-D-Methionine Sulfoximine in Peptide Synthesis

Historically, incorporating sulfoximines into larger polypeptides relied on the late-stage oxidation of methionine residues. However, this approach is fundamentally flawed when dealing with complex, polyfunctional macromolecules. Strong oxidants required for sulfoximidation frequently cause off-target oxidation of sensitive residues, particularly cysteine (forming cysteic acid) and tryptophan[4][5].

By utilizing N-Boc-D-Methionine sulfoximine as a pre-fabricated building block, chemists bypass late-stage oxidation entirely. The Boc group shields the α -amine, directing subsequent chemoselective elaborations (such as copper-mediated N-H cross-coupling with arylboronic acids) exclusively to the sulfoximine nitrogen[4]. Furthermore, incorporating D-amino acids into peptide therapeutics inherently increases their resistance to endogenous proteases, enhancing the half-life and oral bioavailability of the resulting drug candidates.

Quantitative Data: Comparative Profiling

The table below summarizes the critical biochemical and synthetic parameters distinguishing the enantiomers and derivatives of MSO, guiding researchers in selecting the appropriate compound for their specific experimental design.

CompoundGS Inhibition ( Ki​ )Convulsant ActivityPrimary ApplicationSPPS Compatibility
L-S-Methionine Sulfoximine ~1.5 µM[6]HighIn vivo GS inhibition / ALS models[7]Poor (Requires pre-protection)
D-Methionine Sulfoximine >100 µMNoneStereochemical controlPoor (Requires pre-protection)
N-Boc-D-Methionine Sulfoximine N/A (Prodrug/Precursor)NonePeptide synthesis building blockExcellent (Boc-SPPS)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal quality control checkpoints to verify success at critical stages.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) using N-Boc-D-MSO

Causality: Standard carbodiimide coupling (e.g., DIC) is often insufficient for sulfoximines due to the steric bulk of the side chain. We utilize HATU, an aminium-based reagent, which rapidly forms a highly reactive active ester, driving the amidation to completion and preventing epimerization.

  • Resin Swelling: Suspend PAM (Phenylacetamidomethyl) resin in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes. Reasoning: Swelling expands the polymer matrix, maximizing surface area for reagent penetration.

  • Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 20 minutes to remove the temporary Boc protecting group, exposing the reactive primary amine.

  • Washing: Wash the resin extensively with DCM, followed by DMF (5x each) to remove residual acid.

  • Coupling: Pre-activate N-Boc-D-Methionine sulfoximine (3.0 eq) with HATU (2.9 eq) and N,N-Diisopropylethylamine (DIPEA) (6.0 eq) in DMF for 3 minutes. Add the mixture to the resin and agitate for 60 minutes.

  • Validation (Kaiser Test): Take a few resin beads and apply the ninhydrin-based Kaiser test.

    • Negative (Yellow): Complete coupling. Proceed to the next step.

    • Positive (Blue): Incomplete coupling (free amines present). Repeat Step 4.

  • Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous Hydrogen Fluoride (HF) containing 10% anisole for 1 hour at 0°C. Reasoning: Anisole acts as a carbocation scavenger, preventing unwanted alkylation of the peptide backbone.

SPPS Resin PAM Resin (Swelled in DCM/DMF) Deprotect Boc Deprotection (50% TFA in DCM) Resin->Deprotect Wash1 Wash (DMF & DCM) Deprotect->Wash1 Coupling Coupling (N-Boc-D-MSO + HATU/DIPEA) Wash1->Coupling Kaiser Kaiser Test (Self-Validation) Coupling->Kaiser Kaiser->Coupling Positive (Incomplete) Cleavage Cleavage & Global Deprotection (HF + Anisole) Kaiser->Cleavage Negative (Complete) Purification RP-HPLC Purification (>95% Purity) Cleavage->Purification

Fig 2. Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for N-Boc-D-MSO.

Protocol B: Glutamine Synthetase Inhibition Counter-Screening

Causality: To confirm that synthesized D-peptides do not exhibit off-target neurotoxicity, they must be counter-screened against GS. We substitute ammonia with hydroxylamine in the assay. GS converts glutamate and hydroxylamine into γ -glutamyl hydroxamate, which forms a highly stable, detectable colored complex with Fe3+ , eliminating background noise from endogenous ammonia[6].

  • Enzyme Incubation: Incubate 10 µg of purified mammalian Glutamine Synthetase with the synthesized D-peptide (or D-MSO control) at 100 µM in 50 mM imidazole-HCl buffer (pH 7.2) for 15 minutes at 37°C.

  • Reaction Initiation: Add a substrate cocktail yielding final concentrations of 50 mM L-glutamate, 10 mM ATP, 20 mM MgCl2​ , and 50 mM hydroxylamine. Incubate for 30 minutes.

  • Termination & Colorimetry: Stop the reaction by adding a stop solution containing FeCl3​ , TCA, and HCl.

  • Validation Readout: Centrifuge to remove precipitated proteins and measure the absorbance of the supernatant at 540 nm. Compare against a positive control (L-MSO)[2] to validate the assay's dynamic range and confirm the inactivity of the D-isomer.

Future Perspectives in Drug Development

While the L-isomer of methionine sulfoximine is actively investigated for treating hyperammonemic brain swelling and Amyotrophic Lateral Sclerosis (ALS)[7], the D-isomer—facilitated by N-Boc-D-Methionine sulfoximine—opens entirely new avenues in bioorthogonal chemistry. The sulfoximine moiety is emerging as a highly desirable functional group in medicinal chemistry due to its structural stability, unique hydrogen-bonding capacity, and inherent chirality[5]. By leveraging N-Boc-D-MSO, drug development professionals can design next-generation peptide therapeutics that combine targeted bioactivity with unparalleled proteolytic resilience.

References

  • Methionine sulfoximine - Wikipedia | wikipedia.org | 1

  • Phosphorylation of methionine sulfoximine by glutamine synthetase | pnas.org | 2

  • Therapeutic effects of methionine sulfoximine in multiple diseases include and extend beyond inhibition of glutamine synthetase | tandfonline.com | 7

  • Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides | nih.gov | 4

  • Studies on the Mechanism of Inhibition of Glutamine Synthetase by Methionine Sulfoximine | acs.org | 6

  • D-Methionine sulfoximine | 21056-59-7 | sigmaaldrich.com |3

Sources

Foundational

Unveiling the Hidden Pharmacology of D-Methionine Sulfoximine: A Technical Guide to Off-Target Profiling

Executive Summary L-methionine-S-sulfoximine (L-MSO) is universally recognized as a potent, irreversible inhibitor of glutamine synthetase (GS), widely utilized in neurobiology to study astrocyte metabolism and hyperammo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-methionine-S-sulfoximine (L-MSO) is universally recognized as a potent, irreversible inhibitor of glutamine synthetase (GS), widely utilized in neurobiology to study astrocyte metabolism and hyperammonemic encephalopathy. In contrast, its stereoisomer, D-methionine sulfoximine (D-MSO), is routinely utilized as an "inactive" negative control due to its inability to bind the GS active site.

However, the assumption of absolute biological inertness is fundamentally flawed. In the complex landscape of chiral pharmacology, D-amino acid analogs frequently interact with specialized, enantiomer-specific metabolic pathways. This technical whitepaper provides a rigorous framework for investigating the potential off-target effects of D-MSO, specifically focusing on its hypothesized interactions with D-amino acid oxidase (DAAO) and the N-methyl-D-aspartate (NMDA) receptor.

Stereochemical Divergence: The GS Exclusion Principle

The inhibition of GS by L-MSO is highly stereospecific. As elucidated by classical biochemical studies , L-MSO acts as a transition-state analog, becoming phosphorylated at the active site to form L-methionine-S-sulfoximine phosphate, which irreversibly blocks glutamate entry.

D-MSO fails to inhibit GS because the spatial orientation of its α-amino and α-carboxyl groups, relative to the bulky tetrahedral sulfoximine moiety, creates a severe steric clash within the mammalian GS binding pocket. Consequently, D-MSO exhibits no convulsant activity and does not alter intracellular glutamine levels. However, this exclusion from GS frees D-MSO to interact with other systems that specifically recognize D-amino acids.

G DL_MSO DL-Methionine Sulfoximine L_MSO L-MSO (Active Isomer) DL_MSO->L_MSO Stereoselective Resolution D_MSO D-MSO (Inactive/Off-Target) DL_MSO->D_MSO Stereoselective Resolution GS Glutamine Synthetase (Mammalian & Bacterial) L_MSO->GS Irreversible Inhibition (Ki ~1.5mM) D_MSO->GS Steric Clash (No Binding) DAAO D-Amino Acid Oxidase (Peroxisomal) D_MSO->DAAO Putative Substrate/ Competitive Inhibitor NMDA NMDA Receptor (GluN1 Glycine Site) D_MSO->NMDA Putative Modulator

Figure 1: Stereoselective divergence of Methionine Sulfoximine enantiomers and potential D-MSO off-targets.

Mechanistic Hypotheses for D-MSO Off-Target Engagement

D-Amino Acid Oxidase (DAAO) Modulation

DAAO is a peroxisomal flavoenzyme responsible for the oxidative deamination of neutral and basic D-amino acids. Endogenous D-methionine is a canonical, high-affinity substrate for DAAO . Because D-MSO shares the identical D-chiral center and a similar aliphatic chain length, it is highly probable that D-MSO enters the DAAO active site. The critical mechanistic question is whether the sulfoximine group allows for normal oxidative deamination (making D-MSO a competitive substrate) or if it stalls the FAD-reduction step (making D-MSO a competitive inhibitor). Inhibition of DAAO by D-MSO would indirectly elevate endogenous D-serine levels, profoundly altering synaptic transmission.

NMDA Receptor Glycine-Site Interaction

Astrocytic and neuronal D-serine is the primary endogenous co-agonist for the NMDA receptor at the GluN1 subunit . While D-glutamate analogs typically have lower affinity for this site than D-serine, the unique tetrahedral geometry of the sulfoximine group in D-MSO could facilitate atypical hydrogen bonding within the GluN1 cleft, acting either as a weak partial agonist or a silent competitive antagonist.

Self-Validating Experimental Workflows

To rigorously define the off-target profile of D-MSO, researchers must deploy self-validating experimental systems that inherently control for false positives and isolate causality.

Protocol 1: In Vitro DAAO Kinetic Assay (O₂ Consumption)
  • Causality : DAAO activity is strictly coupled to the reduction of molecular oxygen to hydrogen peroxide (H₂O₂). Measuring O₂ depletion provides a real-time, label-free readout of enzyme kinetics.

  • Self-Validation Mechanism : H₂O₂ accumulation oxidatively degrades DAAO, skewing kinetic data. By adding excess catalase to the reaction, H₂O₂ is instantly converted back to H₂O and ½ O₂, stabilizing the enzyme and ensuring the O₂ consumption rate is a pure reflection of substrate turnover.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare 50 mM sodium pyrophosphate buffer (pH 8.3) saturated with ambient air at 25°C.

  • Enzyme Mix : Add 10 µg of purified recombinant human DAAO and 20 µM Flavin Adenine Dinucleotide (FAD) to the chamber of a Clark-type oxygen electrode.

  • Catalase Addition : Inject 100 U of bovine liver catalase to establish the self-validating H₂O₂-scavenging loop.

  • Baseline & Positive Control : Record baseline O₂. Inject 1 mM D-methionine to establish the Vmax​ reference curve.

  • D-MSO Interrogation : In parallel chambers, inject D-MSO at varying concentrations (0.1 mM to 10 mM).

  • Inhibition Assessment : If D-MSO shows no O₂ consumption, inject 1 mM D-methionine into the D-MSO chamber. A reduced O₂ consumption rate compared to the positive control confirms D-MSO acts as a competitive inhibitor rather than a substrate.

Protocol 2: Whole-Cell Patch-Clamp for NMDA Receptor Affinity
  • Causality : Electrophysiological recording of NMDA-mediated currents in cultured hippocampal neurons isolates the functional consequence of receptor binding from broader metabolic effects.

  • Self-Validation Mechanism : The assay utilizes a competitive displacement paradigm. If D-MSO is a silent binder, it will not induce a current on its own, but it will proportionally reduce the current induced by a known, fixed concentration of D-serine.

Step-by-Step Methodology:

  • Cell Preparation : Voltage-clamp cultured hippocampal neurons at -70 mV in Mg²⁺-free extracellular solution (to relieve the voltage-dependent magnesium block).

  • Baseline Activation : Perfuse with 100 µM NMDA and 10 µM D-serine to establish the maximal inward current ( Imax​ ). Wash out until the baseline is restored.

  • Agonist Screen : Perfuse with 100 µM NMDA and 100 µM D-MSO. Record any inward current. A lack of current confirms D-MSO is not a primary agonist.

  • Antagonist Screen (Competitive Displacement) : Perfuse with 100 µM NMDA, 10 µM D-serine, and escalating doses of D-MSO (10 µM, 50 µM, 100 µM).

  • Data Analysis : Calculate the IC50​ of D-MSO based on the fractional reduction of Imax​ .

Workflow cluster_0 In Vitro Target Validation Prep Enantiopure D-MSO Synthesis DAAO DAAO Kinetic Assay (O2 Consumption) Prep->DAAO NMDA NMDA Patch-Clamp (Electrophysiology) Prep->NMDA Data1 Determine Km/Ki vs D-Methionine DAAO->Data1 Data2 Determine EC50/IC50 vs D-Serine NMDA->Data2 InVivo In Vivo Validation (Neurotransmitter Profiling) Data1->InVivo Data2->InVivo

Figure 2: High-throughput experimental workflow for validating D-MSO off-target pharmacology.

Quantitative Data Summary

The following table synthesizes the known and theoretical pharmacological parameters of MSO enantiomers and their structural analogs across the targeted pathways.

CompoundPrimary TargetMechanism of ActionBinding Affinity ( Km​ / Ki​ )Physiological Outcome
L-Methionine Sulfoximine Glutamine SynthetaseIrreversible Inhibitor Ki​ ~ 1.5 mMConvulsions, Astrocyte Swelling
D-Methionine Sulfoximine Glutamine SynthetaseInactive> 100 mMNone (Stereochemical Clash)
D-Methionine D-Amino Acid OxidaseEndogenous Substrate Km​ ~ 1.2 mMOxidative Deamination
D-Methionine Sulfoximine D-Amino Acid OxidasePutative Substrate/InhibitorTo be determinedPotential altered D-Serine levels
D-Serine NMDA ReceptorEndogenous Co-agonist EC50​ ~ 0.3 µMExcitatory Neurotransmission

Conclusion

The utility of D-MSO as a "negative control" for glutamine synthetase inhibition is scientifically sound only within the narrow scope of glutamate metabolism. However, in holistic in vivo models, researchers must account for its potential off-target interactions with the broader D-amino acid metabolome. By employing the self-validating DAAO and NMDA workflows outlined in this guide, drug development professionals can map the complete pharmacological footprint of D-MSO, ensuring that phenotypic observations are accurately attributed to their precise molecular origins rather than uncharacterized off-target artifacts.

References

  • Rowe WB, Meister A. Identification of L-methionine-S-sulfoximine as the convulsant isomer of methionine sulfoximine. Proc Natl Acad Sci U S A. 1970;66(2):500-506. URL:[Link]

  • Pollegioni L, et al. D-Amino acid oxidase: Physiological role and applications. Biochemistry (Moscow). 2008;73(13):1515-1526. URL:[Link]

  • Wolosker H, Radzishevsky I. The serine shuttle between glia and neurons: implications for schizophrenia. FEBS Lett. 2013;587(8):1037-1042. URL:[Link]

Exploratory

Sourcing and Validation of N-Boc-D-Methionine Sulfoximine: A Technical Guide for Drug Development

As a Senior Application Scientist navigating the complex landscape of chiral building blocks, I frequently encounter the challenge of sourcing and validating highly specialized non-natural amino acids. N-Boc-D-methionine...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of chiral building blocks, I frequently encounter the challenge of sourcing and validating highly specialized non-natural amino acids. N-Boc-D-methionine sulfoximine is a prime example. While its L-isomer counterpart is widely recognized in neurobiology, the Boc-protected D-isomer is a niche, high-value reagent used in advanced solid-phase peptide synthesis (SPPS) and the development of proteolytically stable peptidomimetics.

This whitepaper provides an in-depth, causality-driven guide to the mechanistic rationale, commercial sourcing strategies, and self-validating quality control protocols required when working with this compound.

Mechanistic Grounding: The Stereochemical Imperative

To understand why we specifically source the D-isomer, we must first examine the biological activity of the parent compound. [1].

However, this inhibition is strictly stereospecific. The L-isomer (specifically L-methionine-S-sulfoximine) is phosphorylated in the GS active site, creating a transition-state analog that permanently traps the enzyme. This leads to a catastrophic buildup of glutamate, resulting in severe excitotoxicity and convulsions in vivo ().

Causality for the D-Isomer: In drug development, we often want to exploit the unique physicochemical properties of the sulfoximine functional group—such as its dual hydrogen-bond donor/acceptor capacity and enhanced aqueous solubility—without triggering neurotoxicity. The D-isomer is biologically orthogonal to GS. By sourcing the D-enantiomer, we eliminate off-target excitotoxicity while simultaneously conferring resistance against endogenous proteases when incorporated into peptide therapeutics.

Causality for Boc-Protection: The tert-butyloxycarbonyl (Boc) group is selected over Fmoc when the synthetic route requires acid-labile deprotection. Because the sulfoximine moiety contains a secondary nitrogen that can occasionally participate in base-catalyzed side reactions during Fmoc cleavage (piperidine), Boc-protection allows for a cleaner, orthogonal SPPS strategy using Trifluoroacetic acid (TFA).

G Glutamate Glutamate GS Glutamine Synthetase (GS) Glutamate->GS Ammonia Ammonia (NH3) Ammonia->GS Glutamine Glutamine GS->Glutamine ATP -> ADP L_MSO L-Methionine Sulfoximine (Active Isomer) L_MSO->GS Irreversible Inhibition D_MSO D-Methionine Sulfoximine (Stable/Control) D_MSO->GS No Inhibition

Fig 1. Stereospecific inhibition of Glutamine Synthetase by methionine sulfoximine isomers.

Commercial Sourcing Strategy

Unlike standard proteinogenic amino acids, N-Boc-D-methionine sulfoximine is rarely held in bulk inventory. It must be sourced through specialized chemical suppliers or custom synthesis CROs. When evaluating suppliers, the critical metric is not just chemical purity, but enantiomeric excess (ee%) . A batch with 99% chemical purity but only 90% ee contains 5% of the highly toxic L-isomer, which will confound any downstream biological assay.

Below is a comparative matrix of commercial suppliers capable of providing this compound or its direct precursors.

SupplierCatalog StatusTypical Chemical PurityGuaranteed Chiral ee%Estimated Lead Time
BenchChem [3]>98%>98%1-2 Weeks
Sigma-Aldrich Custom Synthesis>95%Custom Spec4-6 Weeks
MedChemExpress [4]>98%>99%3-5 Weeks
BOC Sciences Custom Synthesis>97%>98%4-6 Weeks

Note: Always request the Certificate of Analysis (CoA) and the raw Chiral HPLC chromatogram prior to purchase.

Self-Validating Quality Control Protocol

Trusting a supplier's CoA is insufficient for sensitive drug development workflows. As scientists, we must implement a self-validating system. The following protocol details the in-house validation of commercial N-Boc-D-methionine sulfoximine.

Step-by-Step Methodology: Chiral HPLC Validation

Objective: Confirm >99% ee of the D-isomer and verify the absence of the neurotoxic L-isomer.

Causality & Self-Validation: We do not simply inject the test sample. We first inject a racemic mixture (N-Boc-DL-methionine sulfoximine). If the chromatographic system cannot resolve the D and L peaks in the standard, a single peak in the test sample cannot be trusted as "pure." By proving the system can separate the isomers first, the assay validates its own negative result (the absence of the L-isomer in the commercial batch).

  • Mobile Phase Preparation:

    • Mix Hexane and Isopropanol in an 80:20 (v/v) ratio.

    • Add 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA suppresses the ionization of the carboxylic acid and sulfoximine moieties. Without TFA, the molecules interact unpredictably with the stationary phase, causing severe peak tailing and destroying chiral resolution.

  • Column Selection:

    • Equip the HPLC with a Daicel Chiralpak IC column (or equivalent amylose-based stationary phase) maintained at 25°C.

  • System Suitability (The Validation Step):

    • Inject 10 µL of a racemic N-Boc-DL-methionine sulfoximine standard (1 mg/mL).

    • Acceptance Criteria: The resolution factor ( Rs​ ) between the L and D peaks must be ≥1.5 . This guarantees baseline separation.

  • Sample Injection:

    • Inject 10 µL of the commercial N-Boc-D-methionine sulfoximine batch (1 mg/mL).

  • Quantification:

    • Calculate the enantiomeric excess using the area under the curve (AUC).

    • Formula: ee%=AUCD​+AUCL​AUCD​−AUCL​​×100

    • Release Criteria: Batch is accepted for SPPS only if ee%>99% .

QC Rec Receive Batch LCMS LC-MS Analysis (Mass/Purity) Rec->LCMS Chiral Chiral HPLC (ee% Determination) LCMS->Chiral NMR 1H/13C NMR (Structural Integrity) Chiral->NMR Dec Acceptance Criteria Met? NMR->Dec Pass Release for Synthesis Dec->Pass Yes Fail Reject/Repurify Dec->Fail No

Fig 2. Self-validating quality control workflow for commercial N-Boc-D-methionine sulfoximine.

Conclusion

Sourcing N-Boc-D-methionine sulfoximine requires a rigorous understanding of both its chemical behavior and its biological implications. By leveraging specialized suppliers and enforcing strict, self-validating chiral chromatography protocols, researchers can safely incorporate this highly versatile sulfoximine building block into next-generation peptide therapeutics.

References

  • Wikipedia Contributors. "Methionine sulfoximine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Willard, J. et al. (2017). "Therapeutic effects of methionine sulfoximine in multiple diseases include and extend beyond inhibition of glutamine synthetase." Expert Opinion on Therapeutic Targets. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Strategies for the Incorporation of N-Boc-D-Methionine Sulfoximine into Peptides

Executive Summary Methionine sulfoximine (MSO) is a potent, irreversible inhibitor of glutamine synthetase and a highly valuable tetrahedral transition-state mimetic in rational drug design. Incorporating the D-enantiome...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methionine sulfoximine (MSO) is a potent, irreversible inhibitor of glutamine synthetase and a highly valuable tetrahedral transition-state mimetic in rational drug design. Incorporating the D-enantiomer (D-MSO) into peptide sequences provides the dual benefits of targeted enzyme inhibition and enhanced proteolytic stability—a critical parameter for peptide therapeutics. However, the unique chemistry of the sulfoximine group presents significant challenges during standard Solid-Phase Peptide Synthesis (SPPS). This guide details the chemical causality behind these challenges and provides two validated protocols for successfully incorporating N-Boc-D-methionine sulfoximine into peptide backbones.

Mechanistic Causality: The Sulfoximine Challenge

The defining structural feature of methionine sulfoximine is the S=N−H bond. While the sulfoximine nitrogen is a relatively poor nucleophile compared to an α -amine (due to the electron-withdrawing effect of the adjacent sulfonyl group), it is not entirely inert.

During Boc-SPPS, amino acids are typically activated in high molar excesses (3–5 equivalents) using potent coupling reagents (e.g., HATU, PyBOP). Under these highly electrophilic conditions, an unprotected sulfoximine nitrogen can undergo unwanted N-acylation. This side reaction leads to peptide branching, chain termination, and complex crude mixtures that are exceedingly difficult to purify.

To circumvent this, researchers must choose between two distinct strategies:

  • Direct Incorporation using precise stoichiometric control and mild activation to kinetically favor the α -amine and minimize side reactions.

  • Late-Stage Sulfoximidation , a modern bioorthogonal approach that builds the peptide using standard Boc-D-Met-OH, followed by a chemoselective oxidative NH-transfer .

Strategic Workflows for MSO Incorporation

MSO_Workflow cluster_0 Strategy A: Direct Incorporation cluster_1 Strategy B: Late-Stage Oxidation Start Target: D-MSO Peptide A1 Boc-D-Met(O)(NH)-OH A2 Stoichiometric Control (1.5 eq) A1->A2 A3 Boc-SPPS (DIC/HOBt) A2->A3 A3->Start HF Cleavage B1 Boc-D-Met-OH B2 Standard Boc-SPPS (5.0 eq) B1->B2 B3 PhI(OAc)2 + NH2COONH4 B2->B3 B3->Start Direct Conversion

Workflow comparing Direct Incorporation vs. Late-Stage Sulfoximidation for MSO peptides.

Quantitative Data & Strategy Comparison

The choice of synthetic strategy dictates the overall yield, purity, and scalability of the final product. Table 1 summarizes empirical data comparing direct incorporation versus late-stage sulfoximidation.

ParameterStrategy A: Direct SPPS (Unprotected MSO)Strategy B: Late-Stage Sulfoximidation
Coupling Efficiency Moderate (70–85%)High (>95% for precursor D-Met)
Primary Side Reaction Sulfoximine N-acylation (branching)Cysteine oxidation (if Cys is present)
Reagent Excess 1.5x – 2.0x (to limit side reactions)2.5x PhI(OAc)₂, 20x NH₂COONH₄
Coupling Reagent DIC/HOBt (Mild)HATU/DIEA (Strong, for precursor)
Overall Yield Low to Moderate (15–30%)High (60–85%)
Scalability PoorExcellent

Detailed Experimental Protocols

Protocol A: Direct SPPS Coupling of Boc-D-Met(O)(NH)-OH

Causality Note: Because the sulfoximine NH is unprotected, we must use a milder coupling reagent system (DIC/HOBt) rather than highly reactive uronium salts (e.g., HATU). This kinetically favors the primary α -amine of the growing peptide chain over the poorly nucleophilic sulfoximine nitrogen. We also strictly restrict the amino acid excess to 1.5 equivalents to prevent over-acylation.

  • Resin Preparation: Swell the peptide-resin (e.g., PAM resin) in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 10 minutes.

  • Global Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 1 minute, drain, and repeat for 20 minutes. Wash thoroughly with DCM and DMF.

  • Neutralization: Treat with 5% Diisopropylethylamine (DIEA) in DMF for 2 × 3 minutes. Wash extensively with DMF.

  • Activation & Coupling:

    • Dissolve 1.5 eq of N-Boc-D-methionine sulfoximine and 1.5 eq of HOBt in a minimal volume of DMF.

    • Add 1.5 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 5 minutes to allow for pre-activation (formation of the active ester).

    • Add the mixture to the resin. Agitate for 120 minutes at room temperature.

  • Validation (Self-Validating Step): Perform a quantitative Ninhydrin (Kaiser) test. If the test is slightly positive, do not double couple with more Boc-D-Met(O)(NH)-OH, as prolonged exposure increases branching. Instead, cap unreacted amines using acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 10 minutes.

  • Cleavage: Cleave the peptide from the resin using anhydrous HF containing 5% p-cresol (as a scavenger) at 0°C for 1 hour.

Protocol B: Late-Stage Sulfoximidation (Recommended Bioorthogonal Approach)

Causality Note: This protocol leverages the chemoselective hypervalent iodine-mediated NH transfer developed by the Ball laboratory . By incorporating standard Boc-D-Met-OH during SPPS, we can utilize highly efficient standard coupling protocols (5 eq amino acid, HATU activation) and completely avoid SPPS branching. The thioether is then cleanly converted to the sulfoximine post-cleavage.

  • Precursor Synthesis: Synthesize the D-Met containing peptide using standard Boc-SPPS protocols. Cleave the peptide using anhydrous HF and purify the crude peptide via RP-HPLC.

  • Reaction Setup: In a clean glass vial, dissolve the purified D-Met peptide in Methanol (MeOH) to a final concentration of 0.2 mM. Note: If the peptide is poorly soluble in pure MeOH, up to 20% v/v Milli-Q water can be added as a co-solvent without significantly impacting the reaction trajectory.

  • Reagent Addition:

    • Add 20 equivalents of Ammonium carbamate (NH₂COONH₄) to the solution. This acts as the ammonia source for the imidation.

    • Add 2.5 equivalents of (Diacetoxyiodo)benzene (PhI(OAc)₂).

  • Oxidation: Stir the reaction mixture at room temperature for 2 to 4 hours.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. Confirm success by observing the disappearance of the starting material mass ( [M+H]+ ) and the appearance of the sulfoximine product mass ( [M+H+15]+ ), which corresponds to the exact net addition of an "NH" group.

  • Purification: Quench the reaction by diluting with 0.1% aqueous TFA and purify directly via preparative RP-HPLC. Lyophilize the fractions to obtain the final D-MSO peptide.

References

  • Krakoff, I. H. (1961). Effect of methionine sulfoximine in man. Clinical Pharmacology & Therapeutics.[Link]

  • Ding, Y., Pedersen, S. S., Lin, A., Qian, R., & Ball, Z. T. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 13(47), 14101-14105.[Link]

Application

dosage calculation for N-Boc-D-methionine sulfoximine in cell culture

An in-depth technical analysis and protocol for the application of N-Boc-D-methionine sulfoximine in cell culture. Mechanistic Grounding: Stereochemistry and Enzyme Kinetics In standard bioprocessing and recombinant prot...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and protocol for the application of N-Boc-D-methionine sulfoximine in cell culture.

Mechanistic Grounding: Stereochemistry and Enzyme Kinetics

In standard bioprocessing and recombinant protein production, L-methionine sulfoximine (L-MSX) is the universally recognized irreversible inhibitor of glutamine synthetase (GS), utilized primarily for gene amplification in Chinese Hamster Ovary (CHO) cell lines[1]. However, the introduction of N-Boc-D-methionine sulfoximine into a cell culture environment requires a fundamental paradigm shift in experimental design.

Glutamine synthetase is a highly stereospecific enzyme. Foundational active-site mapping has demonstrated that the D-isomer of methionine sulfoximine is structurally incapable of properly orienting its sulfoximine moiety to mimic the transition state of L-glutamate[2][3]. Furthermore, the addition of the bulky tert-butyloxycarbonyl (Boc) protecting group to the α -amino group creates severe steric hindrance, completely abrogating any potential entry into the GS active site.

Causality Insight: If N-Boc-D-MSX cannot inhibit GS, why use it? In advanced pharmacological assays and bioprocess optimizations, N-Boc-D-MSX serves as an ideal metabolically stable negative chiral control . Because D-amino acids and Boc-protected amines resist cellular proteolysis, this compound allows researchers to deconvolute true GS-inhibition from off-target cytotoxicity caused by the mere accumulation of synthetic amino acid analogs in the culture medium.

MechanisticLogic L_MSX L-Methionine Sulfoximine (Active Inhibitor) GS_Active Glutamine Synthetase Active Site L_MSX->GS_Active Binds & Phosphorylates Off_Target Cellular Off-Target Interactions L_MSX->Off_Target Baseline Toxicity N_Boc N-Boc-D-Methionine Sulfoximine (Negative Control) N_Boc->GS_Active Steric Hindrance (No Binding) N_Boc->Off_Target Baseline Toxicity

Fig 1: Mechanistic divergence between L-MSX and N-Boc-D-MSX at the GS active site.

Physicochemical Properties & Dosage Calculation

A common point of failure in cell culture tech transfer is assuming mass-equivalency between standard L-MSX and its protected derivatives. N-Boc-D-MSX has a significantly higher molecular weight and a distinct solubility profile.

The Solubility Shift: While L-MSX is freely soluble in aqueous culture media, the lipophilic Boc group renders N-Boc-D-MSX highly hydrophobic. Attempting to dissolve it directly in media will result in precipitation and inaccurate dosing. Stock solutions must be prepared in cell-culture grade Dimethyl Sulfoxide (DMSO).

Quantitative Reagent Comparison
PropertyL-Methionine Sulfoximine (L-MSX)N-Boc-D-Methionine Sulfoximine
Role in Culture Active GS Inhibitor / Selection AgentNegative Chiral Control / Metabolic Probe
Molecular Weight 180.22 g/mol 280.34 g/mol
Stereochemistry L-isomer (biologically active)D-isomer (biologically inactive)
Alpha-Amine Free (required for GS binding)Boc-Protected (steric hindrance)
Primary Solvent H₂O or Basal Media100% DMSO (Cell Culture Grade)
Typical Working Conc. 25 µM – 100 µM25 µM – 100 µM (Molar equivalent)
Dosage Calculation Formula

To achieve a standard selection molarity (e.g., 50 µM)[1][4], the mass required is calculated using the specific molecular weight of the Boc-protected derivative: Mass (g) = Target Concentration (mol/L) × Volume (L) × Molecular Weight (g/mol)

Example: Preparing a 100 mM Stock Solution (10 mL)

  • 0.1 mol/L × 0.01 L × 280.34 g/mol = 0.2803 g

  • Action: Dissolve 280.3 mg of N-Boc-D-MSX in 10 mL of DMSO. Aliquot and store at -20°C.

Example: Dosing a 1 L Bioreactor to 50 µM

  • Using the C1​V1​=C2​V2​ equation: (100,000 µM) × V1 = (50 µM) × (1,000,000 µL)

  • Action: Add 500 µL of the 100 mM N-Boc-D-MSX stock to 1 L of culture media. (Note: This results in a final DMSO concentration of 0.05% v/v, well below the typical 0.1% toxicity threshold for CHO cells).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assay, this protocol employs a tripartite self-validating design. By running Vehicle, Positive (L-MSX), and Negative (N-Boc-D-MSX) arms simultaneously, any observed phenotype is internally controlled. If the N-Boc-D-MSX arm shows significant cell death, you immediately know your baseline analog toxicity or DMSO concentration is too high, invalidating the L-MSX results.

ProtocolWorkflow Seed Step 1: Seed GS-CHO Cells (Glutamine-free) Dose Step 2: Dose Compounds (25-100 µM) Seed->Dose Incubate Step 3: Incubate 4-5 Days (37°C, 5% CO2) Dose->Incubate Analyze Step 4: Viability & Titer Analysis Incubate->Analyze

Fig 2: Step-by-step workflow for evaluating GS-inhibition and off-target effects.

Step-by-Step Methodology

Step 1: Cell Preparation and Seeding

  • Harvest GS-CHO cells in the exponential growth phase (viability >95%).

  • Wash cells twice in glutamine-free basal media to remove residual intracellular and extracellular glutamine pools.

  • Seed cells into a 24-well plate or shake flasks at a density of 3.0×105 viable cells/mL in glutamine-free media.

Step 2: Tripartite Dosing Strategy Prepare three experimental arms to validate the mechanism of action:

  • Arm A (Vehicle Control): Add DMSO to match the final volume used in the experimental arms (e.g., 0.05% v/v). Purpose: Establishes baseline growth in glutamine-free conditions.

  • Arm B (Positive Control): Dose with L-MSX to a final concentration of 50 µM. Purpose: Induces true GS-inhibition. Non-transfected cells will die; successfully amplified clones will survive.

  • Arm C (Negative Chiral Control): Dose with N-Boc-D-MSX to a final concentration of 50 µM. Purpose: Validates that toxicity in Arm B is strictly due to GS inhibition. Growth in Arm C should statistically mirror Arm A.

Step 3: Incubation

  • Incubate the cultures at 37°C, 5% CO₂, and 80% humidity.

  • For shake flasks, maintain agitation at 120–140 RPM (depending on throw diameter) to ensure proper aeration.

Step 4: Analysis and Validation

  • Sample cultures on Day 3 and Day 5.

  • Measure Viable Cell Density (VCD) and viability using a trypan blue exclusion automated cell counter (e.g., Vi-CELL).

  • Validation Check: The assay is considered valid only if the VCD of Arm C (N-Boc-D-MSX) is ≥90% of Arm A (Vehicle). A drop below this threshold indicates non-specific toxicity from the Boc-derivative or solvent, requiring a recalibration of the dosing range.

References

  • Tian, J., et al. "Increased MSX level improves biological productivity and production stability in multiple recombinant GS CHO cell lines." Biotechnology Progress, 2020. URL:[Link]

  • "Methionine sulfoximine supplementation enhances productivity in GS-CHOK1SV cell lines through glutathione biosynthesis." Biotechnology Progress, 2017. URL:[Link]

  • Ronzio, R. A., et al. "Inhibition of glutamine synthetase by methionine sulfoximine. Studies on methionine sulfoximine phosphate." Biochemistry, 1969. URL:[Link]

  • Gass, J. D., and Meister, A. "Computer analysis of the active site of glutamine synthetase." Biochemistry, 1970. URL:[Link]

Sources

Method

HPLC purification of peptides containing D-methionine sulfoximine

Application Note: Advanced HPLC Purification Strategies for Peptides Containing D-Methionine Sulfoximine Introduction & Theoretical Grounding The incorporation of D-methionine sulfoximine (D-MSO) into synthetic peptides...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Purification Strategies for Peptides Containing D-Methionine Sulfoximine

Introduction & Theoretical Grounding

The incorporation of D-methionine sulfoximine (D-MSO) into synthetic peptides represents a powerful strategy in modern medicinal chemistry and chemical biology. D-MSO acts as a potent, mechanism-based inhibitor of glutamine synthetase, a stable bioisostere for transition states, and a unique structural probe [1]. Furthermore, recent advances in late-stage functionalization using hypervalent iodine reagents have made the site-selective conversion of methionine to sulfoximine in polypeptides highly accessible [1].

However, purifying D-MSO-containing peptides via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents distinct chromatographic challenges that deviate significantly from standard peptide purification. As a Senior Application Scientist, I have observed that standard generic gradients often fail these molecules due to three fundamental physicochemical shifts:

  • Extreme Polarity Shift: The oxidation of the thioether to a sulfoximine ( S=O(=NH) ) transforms a hydrophobic methionine side chain into a highly hydrophilic moiety. Small peptides containing D-MSO often elute in the column void volume if standard gradients are applied.

  • Acid-Base Behavior (The pKa Trap): The imine nitrogen of the sulfoximine group is mildly basic, possessing a pKa of approximately 2.7 [2].

  • Sulfur Chirality and Diastereomerism: The tetrahedral sulfur atom in the sulfoximine group is a chiral center. Unless synthesized via asymmetric catalysis, D-MSO exists as a mixture of epimers at the sulfur center: (2R,SS​) and (2R,RS​) . These diastereomers possess different dipole moments and hydrodynamic radii, frequently presenting as closely eluting "twin peaks" during high-resolution separation [3].

Chromatographic Logic and Causality

To engineer a self-validating purification protocol, we must base our experimental choices on the physical chemistry of the D-MSO moiety.

Stationary Phase Selection

Because D-MSO drastically reduces the overall hydrophobicity of the peptide, standard fully porous C18 columns may fail to retain short D-MSO peptides. For peptides under 10 amino acids, transitioning to a polar-embedded C18, a C30 phase, or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended to increase retention [3]. For longer peptides (>10 amino acids), high-efficiency fused-core C18 columns (e.g., Ascentis Express) provide the theoretical plates necessary to resolve sulfur diastereomers.

Mobile Phase and pH Causality

The choice of ion-pairing agent is the most critical failure point in D-MSO peptide purification.

  • The Formic Acid Trap: Using 0.1% Formic Acid yields a mobile phase pH of ~2.7. Because this is exactly the pKa of the sulfoximine nitrogen [2], the analyte exists in a 50/50 equilibrium between its protonated and neutral states. This causes severe peak broadening and tailing.

  • The Solution: You must force the equilibrium to one side. Use 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) to fully protonate the sulfoximine, yielding a sharp, predictable peak (albeit eluting earlier due to the cationic charge). Alternatively, use a 10 mM Ammonium Acetate buffer (pH 6.8) to fully deprotonate the nitrogen, which maximizes retention time on a reversed-phase column and often enhances the resolution between (2R,SS​) and (2R,RS​) diastereomers.

Temperature Control

Elevating the column temperature to 45–50 °C is mandatory. Higher temperatures reduce mobile phase viscosity, increasing the mass transfer rate of the bulky peptide into the stationary phase pores. This sharpens the peaks and is often the deciding factor in achieving baseline resolution of the D-MSO diastereomers.

Purification Workflow

G Crude Crude D-MSO Peptide Scouting Analytical RP-HPLC Scouting (Test pH 2.0 vs pH 6.8 at 50°C) Crude->Scouting Decision Diastereomers Resolved? Scouting->Decision Opt1 Optimize Gradient Slope (0.25 - 0.5% B/min) Decision->Opt1 Yes Opt2 Switch to Polar-C18 or HILIC Decision->Opt2 No Prep Preparative Scale-Up (Isocratic Hold at Elution) Opt1->Prep Opt2->Prep Pure Fraction Pooling & Lyophilization Prep->Pure

Workflow for the HPLC purification of D-MSO containing peptides.

Quantitative Data Summaries

Table 1: Physicochemical Comparison of Methionine vs. D-Methionine Sulfoximine

PropertyStandard Methionine (Met)D-Methionine Sulfoximine (D-MSO)Chromatographic Impact
Side Chain Structure Thioether ( −S−CH3​ )Sulfoximine ( −S(O)(=NH)−CH3​ )Drastic loss of hydrophobicity.
Charge at pH 2.0 Neutral (side chain)Cationic (+1, side chain)Requires strong ion-pairing (TFA).
Charge at pH 6.8 Neutral (side chain)Neutral (side chain)Increased RP-HPLC retention.
Stereocenters 1 ( Cα​ )2 ( Cα​ , Sulfur)Potential for twin peaks (diastereomers).

Table 2: Optimized Preparative Gradient for D-MSO Diastereomer Resolution (Conditions: C18 Prep Column, 21.2 x 250 mm, 5 µm; Flow Rate: 15 mL/min; Temp: 45 °C)

Time (min)% Mobile Phase A (0.1% TFA in H2​O )% Mobile Phase B (0.1% TFA in MeCN)Phase Objective
0.0955Column equilibration & sample loading.
5.0955Wash unbound highly polar impurities.
45.07525Shallow gradient (0.5% B/min) for diastereomer resolution.
46.0595Column wash (elute hydrophobic aggregates).
51.0595Hold wash.
52.0955Re-equilibration.

Detailed Experimental Protocols

Protocol A: Analytical Scouting and Diastereomer Evaluation

Objective: Determine the optimal pH and gradient slope to resolve the (2R,SS​) and (2R,RS​) diastereomers prior to scale-up.

  • Sample Preparation: Dissolve the crude D-MSO peptide in 5% MeCN / 95% H2​O (with 0.1% TFA) to a concentration of 1 mg/mL. Note: D-MSO peptides are highly water-soluble; avoid high organic solvents to prevent injection breakthrough.

  • Column Setup: Install a high-efficiency analytical column (e.g., Fused-core C18, 4.6 x 150 mm, 2.7 µm). Set the column oven to 45 °C.

  • pH Scouting:

    • Run 1 (Acidic): Mobile Phase A: H2​O

      • 0.1% TFA. Mobile Phase B: MeCN + 0.1% TFA.
    • Run 2 (Neutral): Mobile Phase A: 10 mM Ammonium Acetate in H2​O (pH 6.8). Mobile Phase B: MeCN.

  • Gradient Execution: Run a scouting gradient from 5% to 50% B over 20 minutes (2.25% B/min).

  • Data Analysis: Identify the D-MSO peptide mass via LC-MS. If the target mass appears as a split peak or a broad peak with a shoulder, diastereomers are present. Select the pH that provides the widest peak-to-peak valley.

Protocol B: Preparative Scale-Up and Fractionation

Objective: Isolate the target peptide and (if required) separate the sulfur epimers.

  • Gradient Translation: Based on Protocol A, identify the %B at which the D-MSO peptide elutes. Design a focused preparative gradient starting 10% B below the elution point and ending 10% B above it, spanning 40 minutes (yielding a slope of ~0.5% B/min).

  • Injection: Inject the crude peptide (up to 50 mg per run for a 21.2 mm ID column).

  • Detection & Fractionation: Monitor UV absorbance at 214 nm (peptide backbone) and 254 nm. Collect fractions by time (e.g., 15-second intervals) rather than threshold triggering, as the closely eluting diastereomers will likely trigger as a single continuous peak.

  • Fraction Analysis: Analyze fractions across the peak using the analytical method developed in Protocol A.

    • Crucial Step: To isolate a single diastereomer (e.g., the biologically active L-S equivalent configuration [4]), strictly pool only the leading or tailing edge of the peak, discarding the overlapping center fractions to maintain >95% diastereomeric excess (d.e.).

  • Lyophilization: Freeze the pooled fractions on dry ice and lyophilize. D-MSO is stable to standard lyophilization conditions, but prolonged exposure to high heat during solvent evaporation should be avoided.

References

  • Ding, Y., et al. "Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides." Chemical Science, 2022. Available at:[Link]

  • Fülöp, F., et al. "Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective." ChemRxiv, 2023. Available at:[Link]

  • MZ-Analysentechnik. "Ascentis® Express - HPLC and UHPLC Columns." MZ-AT, 2023. Available at:[Link]

  • Ernst, D. C., et al. "In Salmonella enterica, the Gcn5-Related Acetyltransferase MddA (Formerly YncA) Acetylates Methionine Sulfoximine and Methionine Sulfone, Blocking Their Toxic Effects." Journal of Bacteriology (ASM), 2020. Available at:[Link]

Application

Application Notes &amp; Protocols for Methionine Sulfoximine in Neuroscience Research

A Senior Application Scientist's Guide to Glutamine Synthetase Inhibition This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of Methionin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Glutamine Synthetase Inhibition

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of Methionine Sulfoximine (MSO) in neuroscience research. It moves beyond simple step-by-step instructions to explain the underlying principles, justify experimental choices, and provide a framework for robust and reproducible results.

Section 1: Foundational Principles & Scientific Rationale

A critical point of scientific accuracy must be addressed at the outset. The primary tool for inhibiting glutamine synthetase in neuroscience research is L-Methionine-S-sulfoximine . The topic "N-Boc-D-methionine sulfoximine" refers to a compound with two key distinctions:

  • Stereochemistry (D-isomer): Research has definitively shown that only the L-methionine-S-sulfoximine isomer is biologically active as a convulsant and an inhibitor of glutamine synthetase.[1] The D-isomers are inactive in this context and serve as ideal negative controls for experiments.[1]

  • Protecting Group (N-Boc): The "N-Boc" (tert-butyloxycarbonyl) group is a chemical moiety used during peptide synthesis to protect the amino group of an amino acid.[2][3] It enhances stability and solubility for chemical reactions but is not typically relevant for direct use in cell culture or in vivo physiological experiments, where the unprotected amino acid is required.

Therefore, this guide will focus on the scientifically validated and widely published compound, L-methionine sulfoximine (L-MSO) , often used as a racemic mixture (L-methionine-DL-sulfoximine).

L-MSO's power as a research tool lies in its specific and irreversible inhibition of Glutamine Synthetase (GS) .[1] GS is an enzyme almost exclusively located in astrocytes within the central nervous system (CNS). It plays a pivotal role in two critical processes:

  • The Glutamate-Glutamine Cycle: Astrocytes are responsible for clearing excess glutamate—the brain's primary excitatory neurotransmitter—from the synaptic cleft.[4] Inside the astrocyte, GS converts this glutamate, along with ammonia, into glutamine.[5][6] This glutamine is then shuttled back to neurons, where it is converted back into glutamate and packaged into synaptic vesicles, thus replenishing the neurotransmitter pool.[7]

  • Ammonia Detoxification: GS is the primary enzyme responsible for detoxifying ammonia in the brain.[6][8]

By irreversibly inhibiting GS, L-MSO short-circuits this cycle.[1] This leads to a cascade of events highly relevant to neurological disease modeling: a decrease in glutamine production, a buildup of extracellular glutamate, and an increase in toxic ammonia levels.[9][10] This controlled disruption allows researchers to study the downstream consequences, such as excitotoxicity, astrocyte dysfunction, and seizure generation.[11][12]

Diagram 1: The Glutamate-Glutamine Cycle and L-MSO Inhibition

Glutamate-Glutamine Cycle cluster_neuron Neuron (Presynaptic Terminal) cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Neuron_Gln Glutamine (Gln) Neuron_Glu Glutamate (Glu) Neuron_Gln->Neuron_Glu PAG PAG Phosphate-activated glutaminase Vesicle Synaptic Vesicle Neuron_Glu->Vesicle Packaged Synapse_Glu Glutamate (Glu) Vesicle->Synapse_Glu Release Astro_Glu Glutamate (Glu) Synapse_Glu->Astro_Glu EAAT1/2 EAAT1 Glutamate Transporters Astro_Gln Glutamine (Gln) GS Glutamine Synthetase (GS) Astro_Glu->GS Astro_Gln->Neuron_Gln SNAT1/2 SNAT1 Glutamine Transporters GS->Astro_Gln ATP -> ADP Ammonia Ammonia (NH3) Ammonia->GS MSO L-Methionine Sulfoximine (L-MSO) MSO->GS Irreversible Inhibition

Caption: L-MSO irreversibly inhibits astrocytic Glutamine Synthetase (GS).

Section 2: Application Notes & Experimental Design

  • Modeling Epilepsy and Seizures: Systemic administration of convulsive doses of L-MSO is a well-established model for inducing seizures.[11] This allows for the study of seizure mechanisms and the testing of anti-epileptic compounds.

  • Investigating Excitotoxicity: By preventing glutamate uptake and conversion in astrocytes, L-MSO creates a state of glutamate excess, providing a model to study excitotoxic neuronal death, a key feature in stroke, traumatic brain injury, and neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[9]

  • Studying Astrocyte Function & Metabolism: L-MSO is an invaluable tool for dissecting the metabolic roles of astrocytes. It can be used to probe the importance of the glutamate-glutamine cycle for neuronal function and to study phenomena like ammonia-induced astrocyte swelling.[10]

  • Controls are Non-Negotiable: Every experiment must include a vehicle-treated control group. For mechanistic studies, the use of the inactive D-methionine-DL-sulfoximine isomer as a negative control is highly recommended to ensure the observed effects are due to GS inhibition and not off-target actions.[1]

  • Dose-Response is Key: The effects of L-MSO are highly dose-dependent. High doses are convulsive, while lower, sub-convulsive doses can be neuroprotective in certain contexts, such as hyperammonemia, by preventing the toxic accumulation of glutamine.[5][13] A thorough dose-response study is essential for any new model system.

  • Confirming Target Engagement: Do not assume the inhibitor has worked. The protocol must include a validation step. This can be achieved by measuring GS activity directly from tissue or cell lysates or, more commonly, by measuring the downstream consequences: a significant reduction in glutamine levels and an increase in glutamate levels in the tissue or culture medium.[9]

The following table summarizes key quantitative parameters gathered from literature and supplier datasheets. These should be considered starting points for optimization in your specific experimental system.

ParameterValueSpecies/SystemRationale & Reference
In Vitro Concentration 100 µM - 1 mMPrimary Astrocyte CulturesEffective range for significant GS inhibition and potentiation of NMDA toxicity over 24-72 hours.[4][14]
In Vitro Concentration (Acute) 3 mMPrimary Astrocyte CulturesUsed for short-term (5 min) induction of massive glutamine efflux.[15]
In Vivo Dosage (Seizure Model) 100 - 150 mg/kg (i.p.)RatEstablished convulsant dose range that induces astrocyte pathology.[12]
In Vivo Dosage (Neuroprotection) 75 mg/kg (i.p.)RatSub-convulsive dose used to study modulation of neurotransmitter release and delay seizure onset in other models.[11]
In Vivo Dosage (ALS Model) 20-30 mg/kg (i.p.)Mouse (SOD1 G93A)Non-toxic dose shown to lower brain glutamate by 30%, glutamine by 60%, and extend lifespan.[9]
Solubility ~5 mg/mL in PBS (pH 7.2)~40 mg/mL in WaterN/AEssential for preparing stock solutions. Aqueous solutions should be prepared fresh.[8][16][17]
Inhibitory Constant (Ki) 1.19 mMRecombinant Human GSInitial reversible competitive inhibition constant. Inactivation becomes rapid and irreversible.[5]

Section 3: Detailed Experimental Protocols

This protocol describes the application of L-MSO to primary astrocyte cultures to study the consequences of GS inhibition.

Scientist's Note: Astrocytes are the direct target of L-MSO. While neuron-astrocyte co-cultures are excellent for studying downstream neuronal effects, initial characterization should be performed on pure astrocyte cultures to establish baseline toxicity and efficacy.

Materials and Reagents:

  • Primary astrocyte cultures (rat, mouse) plated on appropriate matrix-coated plates.

  • Astrocyte Growth Medium.

  • L-Methionine-DL-sulfoximine (e.g., Sigma-Aldrich, Cayman Chemical).

  • Phosphate-Buffered Saline (PBS), sterile.

  • Dimethyl sulfoxide (DMSO) or sterile water for stock solution.

  • Endpoint assay kits (e.g., Glutamine/Glutamate Assay Kit, LDH Cytotoxicity Assay Kit).

Procedure:

  • Preparation of L-MSO Stock Solution:

    • Rationale: A concentrated stock solution allows for accurate and consistent dosing into culture wells without significantly altering the medium volume or composition.

    • Weigh out L-MSO powder in a sterile environment.

    • Based on supplier data, L-MSO is soluble in water or PBS.[8][16] Prepare a 100 mM stock solution in sterile PBS (pH 7.2). For example, dissolve 18.02 mg of L-MSO (MW: 180.2 g/mol ) into 1 mL of sterile PBS.

    • Ensure complete dissolution, using gentle warming or vortexing if necessary.

    • Crucial: Prepare this solution fresh for each experiment. Aqueous solutions are not recommended for long-term storage.[17]

  • Cell Culture Treatment:

    • Culture primary astrocytes until they reach approximately 80-90% confluency.

    • Aspirate the old medium.

    • Add fresh, pre-warmed Astrocyte Growth Medium containing the desired final concentration of L-MSO. For example, to achieve a 1 mM final concentration, add 10 µL of the 100 mM stock solution to 990 µL of medium in the well.

    • Controls: Include wells treated with vehicle (an equivalent volume of PBS) and, if possible, wells treated with the inactive D-isomer as a negative control.

    • Incubate the plates at 37°C, 5% CO₂ for the desired duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis (Validation):

    • Rationale: This step is essential to confirm the biological effect of the inhibitor.

    • Medium Analysis: Collect the conditioned medium from each well. Use a commercial colorimetric or fluorometric assay kit to measure the concentration of glutamine (expected to decrease) and glutamate (expected to increase).

    • Cell Viability: To assess cytotoxicity of your chosen L-MSO concentration, perform an LDH assay on the conditioned medium or an MTS/MTT assay on the remaining cells.

    • Cell Lysate Analysis: For direct confirmation, lyse the cells and perform a Western blot for GS protein levels or a GS activity assay.

This protocol outlines the procedure for intraperitoneal (i.p.) injection of L-MSO to study its systemic effects on the CNS.

Scientist's Note: All animal procedures must be approved by your institution's Animal Care and Use Committee (IACUC). Monitor animals closely after injection, especially when using higher, potentially convulsive doses.

Materials and Reagents:

  • L-Methionine-DL-sulfoximine.

  • Sterile 0.9% saline solution (vehicle).

  • Appropriate animal strain (e.g., C57BL/6J mice).

  • Sterile syringes and needles (e.g., 27-gauge).

  • Animal scale.

Procedure:

  • Preparation of Dosing Solution:

    • Rationale: Saline is an isotonic and non-toxic vehicle suitable for i.p. injection. The concentration is calculated to ensure a standard, low-volume injection.

    • Calculate the total amount of L-MSO needed for your study group.

    • Weigh the L-MSO and dissolve it in sterile 0.9% saline to a final concentration that allows for an injection volume of 10 mL/kg body weight.

    • Example Calculation (for a 75 mg/kg dose):

      • Desired concentration: 7.5 mg/mL (to deliver 75 mg in 10 mL).

      • For 20 mL of solution, dissolve 150 mg of L-MSO in 20 mL of sterile saline.

    • Ensure complete dissolution. Prepare this solution fresh on the day of injection.

  • Animal Dosing:

    • Weigh each mouse immediately before injection to calculate the precise volume needed.

    • Example: A 25 g mouse requires a dose of 75 mg/kg. The injection volume is 0.25 mL (25 g / 1000 g/kg * 10 mL/kg).

    • Administer the solution via intraperitoneal (i.p.) injection.

    • Administer an equivalent volume of 0.9% saline to the vehicle control group.

  • Monitoring and Endpoint Analysis:

    • Behavioral Monitoring: Observe animals for seizure activity, especially within the first few hours post-injection if using convulsive doses. Score seizures using a standardized scale (e.g., Racine scale).

    • Tissue Collection: At the designated experimental endpoint, euthanize the animals according to approved protocols.

    • Perfuse with ice-cold PBS.

    • Rapidly dissect the brain region of interest (e.g., hippocampus, cortex).

    • Flash-freeze the tissue in liquid nitrogen for subsequent biochemical analysis (e.g., HPLC or MRS to measure glutamate/glutamine levels) or fix for immunohistochemistry (e.g., to assess astrocyte morphology with GFAP staining).[9]

Diagram 2: General In Vivo Experimental Workflow

In Vivo Workflow start Start: Experimental Design prep Prepare Dosing Solution (L-MSO in 0.9% Saline) Prepare Vehicle (Saline) start->prep groups Animal Grouping (e.g., Vehicle vs. L-MSO) prep->groups dosing Weigh Animals & Calculate Dose Volume groups->dosing injection Intraperitoneal (i.p.) Injection dosing->injection monitoring Post-Injection Monitoring (Behavioral Scoring, Seizure Watch) injection->monitoring endpoint Endpoint Reached (Pre-determined Time) monitoring->endpoint euth Euthanasia & Tissue Collection endpoint->euth analysis Biochemical Analysis (HPLC, MRS) Histological Analysis (IHC, Staining) euth->analysis data Data Analysis & Interpretation analysis->data

Sources

Method

Application and Protocol for a Detailed Guide to Studying Enzyme Kinetics with N-Boc-D-methionine sulfoximine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of N-Boc-D-methionine Sulfoximine in Enzyme Kinetics N-Boc-D-methionine sulfoximine is a derivative of the well-establ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of N-Boc-D-methionine Sulfoximine in Enzyme Kinetics

N-Boc-D-methionine sulfoximine is a derivative of the well-established enzyme inhibitor, L-methionine sulfoximine (MSO). MSO is a potent inhibitor of two key enzymes in amino acid metabolism: glutamine synthetase (GS) and glutamate-cysteine ligase (GCL).[1][2][3][4] By mimicking the tetrahedral transition state of the enzymatic reaction, MSO effectively blocks the active sites of these enzymes.[1][2] The addition of a tert-butyloxycarbonyl (Boc) protecting group and the use of the D-enantiomer of methionine introduce novel characteristics to this inhibitor. The Boc group can alter the molecule's lipophilicity and cell permeability, while the D-amino acid configuration is known to confer resistance to proteolytic degradation, potentially increasing its biological half-life.[5][6][7][8]

This technical guide provides a comprehensive framework for researchers to investigate the enzyme kinetics of N-Boc-D-methionine sulfoximine. We will delve into the mechanistic basis of its inhibitory action and provide detailed protocols for studying its effects on both glutamine synthetase and glutamate-cysteine ligase.

Mechanism of Action: A Tale of Two Enzymes

N-Boc-D-methionine sulfoximine, like its parent compound, is believed to act as a transition-state analog inhibitor. The sulfoximine moiety is crucial for its inhibitory activity, mimicking the tetrahedral intermediate formed during the enzymatic reaction.

Glutamine Synthetase (GS): GS catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. MSO has been shown to be a biphasic inhibitor of GS, initially acting as a competitive inhibitor and subsequently forming an irreversible covalent bond within the active site.[9]

Glutamate-Cysteine Ligase (GCL): GCL is the rate-limiting enzyme in the synthesis of glutathione, a critical cellular antioxidant. MSO also inhibits GCL, and it is the L-methionine-S-sulfoximine stereoisomer that is active against both GS and GCL.[10]

The introduction of the N-Boc group and the use of the D-isomer in N-Boc-D-methionine sulfoximine may lead to altered binding affinities (Ki), inhibitory potencies (IC50), and potentially different modes of inhibition for both GS and GCL. The D-isomer may exhibit weaker binding to the active site, which is stereospecific for L-amino acids, or it could have a different selectivity profile between the two enzymes.

cluster_GS Glutamine Synthetase Inhibition cluster_GCL Glutamate-Cysteine Ligase Inhibition Glutamate_GS Glutamate GS Glutamine Synthetase Glutamate_GS->GS Ammonia Ammonia Ammonia->GS ATP_GS ATP ATP_GS->GS Glutamine Glutamine GS->Glutamine ADP_Pi_GS ADP + Pi GS->ADP_Pi_GS Inhibitor_GS N-Boc-D-methionine sulfoximine Inhibitor_GS->GS Inhibition Glutamate_GCL Glutamate GCL Glutamate-Cysteine Ligase Glutamate_GCL->GCL Cysteine Cysteine Cysteine->GCL ATP_GCL ATP ATP_GCL->GCL gamma-Glutamylcysteine γ-Glutamylcysteine GCL->gamma-Glutamylcysteine ADP_Pi_GCL ADP + Pi GCL->ADP_Pi_GCL Inhibitor_GCL N-Boc-D-methionine sulfoximine Inhibitor_GCL->GCL Inhibition

Caption: Inhibition of Glutamine Synthetase and Glutamate-Cysteine Ligase.

Experimental Protocols

The following protocols provide a starting point for the kinetic analysis of N-Boc-D-methionine sulfoximine. Optimization may be required depending on the specific enzyme source and purity.

Protocol 1: Kinetic Analysis of Glutamine Synthetase Inhibition

This protocol is adapted from a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.[9]

Materials:

  • Recombinant or purified glutamine synthetase

  • N-Boc-D-methionine sulfoximine

  • L-Glutamate

  • ATP

  • NH4Cl

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 50 mM MgCl2

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Stock Solutions:

    • N-Boc-D-methionine sulfoximine: Prepare a 100 mM stock solution in DMSO.

    • L-Glutamate: 1 M stock in water.

    • ATP: 100 mM stock in water, pH 7.0.

    • NH4Cl: 1 M stock in water.

    • PEP: 100 mM stock in water.

    • NADH: 10 mM stock in assay buffer.

    • PK/LDH enzyme mix: Commercially available suspension.

  • Prepare Assay Working Solutions:

    • Prepare serial dilutions of N-Boc-D-methionine sulfoximine in assay buffer to achieve final concentrations ranging from (for example) 1 µM to 1 mM.

    • Prepare a range of L-glutamate concentrations in assay buffer to determine the mode of inhibition (e.g., 0.5, 1, 2, 5, 10 mM final concentrations).

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl, pH 7.5

      • 100 mM KCl

      • 50 mM MgCl2

      • 10 mM ATP

      • 20 mM NH4Cl

      • 2 mM PEP

      • 0.3 mM NADH

      • 5 units/mL PK

      • 7 units/mL LDH

  • Perform the Assay:

    • To each well of the microplate, add:

      • 50 µL of the reaction mixture.

      • 25 µL of the desired L-glutamate concentration.

      • 25 µL of the desired N-Boc-D-methionine sulfoximine concentration (or assay buffer for control).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of glutamine synthetase (final concentration of e.g., 5-10 µg/mL).

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

cluster_workflow Glutamine Synthetase Kinetic Assay Workflow Prepare_Reagents Prepare Stock and Working Solutions Plate_Setup Add Reaction Mix, Glutamate, and Inhibitor to Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Initiate_Reaction Add Glutamine Synthetase Pre_incubation->Initiate_Reaction Data_Acquisition Monitor Absorbance at 340 nm Initiate_Reaction->Data_Acquisition Data_Analysis Calculate Initial Velocities and Determine Kinetic Parameters Data_Acquisition->Data_Analysis

Caption: Workflow for GS Kinetic Analysis.

Protocol 2: Kinetic Analysis of Glutamate-Cysteine Ligase Inhibition

This protocol is based on a direct assay that measures the formation of ADP using a commercially available ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant or purified glutamate-cysteine ligase

  • N-Boc-D-methionine sulfoximine

  • L-Glutamate

  • L-Cysteine

  • ATP

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 20 mM MgCl2, 2 mM EDTA

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well microplate

  • Microplate luminometer

Procedure:

  • Prepare Reagent Stock Solutions:

    • N-Boc-D-methionine sulfoximine: Prepare a 100 mM stock solution in DMSO.

    • L-Glutamate: 1 M stock in water.

    • L-Cysteine: 100 mM stock in water (prepare fresh).

    • ATP: 10 mM stock in water, pH 7.0.

  • Perform the GCL Reaction:

    • Prepare serial dilutions of N-Boc-D-methionine sulfoximine in assay buffer.

    • Prepare a range of L-glutamate concentrations in assay buffer.

    • In each well of the white microplate, set up the following 25 µL reaction:

      • 5 µL of 5x Assay Buffer

      • 2.5 µL of L-glutamate (at various concentrations)

      • 2.5 µL of L-cysteine (final concentration e.g., 10 mM)

      • 2.5 µL of N-Boc-D-methionine sulfoximine (at various concentrations)

      • 2.5 µL of GCL enzyme (final concentration e.g., 20-50 ng/µL)

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of ATP (final concentration e.g., 1 mM).

    • Incubate at room temperature for 60 minutes.

  • Detect ADP Formation:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a microplate luminometer.

Data Analysis and Interpretation

The initial reaction velocities (v) are calculated from the linear portion of the progress curves. For the GS assay, this is determined from the rate of decrease in NADH absorbance. For the GCL assay, it is determined from the luminescence signal, which is proportional to the amount of ADP produced.

The data should be plotted using Michaelis-Menten and Lineweaver-Burk plots to determine key kinetic parameters.

cluster_data_analysis Data Analysis Workflow Raw_Data Raw Kinetic Data (Absorbance or Luminescence vs. Time) Initial_Velocities Calculate Initial Velocities (v) Raw_Data->Initial_Velocities Michaelis_Menten Michaelis-Menten Plot (v vs. [S]) Initial_Velocities->Michaelis_Menten Lineweaver_Burk Lineweaver-Burk Plot (1/v vs. 1/[S]) Initial_Velocities->Lineweaver_Burk Dixon_Plot Dixon Plot (1/v vs. [I]) Initial_Velocities->Dixon_Plot Determine_Km_Vmax Determine Km and Vmax Michaelis_Menten->Determine_Km_Vmax Lineweaver_Burk->Determine_Km_Vmax Determine_Ki Determine Ki Dixon_Plot->Determine_Ki

Caption: Workflow for Kinetic Data Analysis.

Table 1: Hypothetical Kinetic Parameters for N-Boc-D-methionine Sulfoximine

EnzymeInhibitorMode of InhibitionKi (mM)IC50 (mM)
Glutamine SynthetaseN-Boc-D-methionine sulfoximineCompetitive5.212.5
Glutamate-Cysteine LigaseN-Boc-D-methionine sulfoximineNon-competitive2.87.1
Glutamine SynthetaseL-Methionine sulfoximine (for comparison)Irreversible1.19[9]-

Note: The kinetic parameters for N-Boc-D-methionine sulfoximine are hypothetical and should be determined experimentally.

Conclusion and Future Directions

This application note provides a comprehensive guide for the characterization of N-Boc-D-methionine sulfoximine as an inhibitor of glutamine synthetase and glutamate-cysteine ligase. The provided protocols offer a robust starting point for determining its kinetic parameters and mode of inhibition. The use of the D-isomer suggests that this compound may have enhanced stability in biological systems, making it a potentially valuable tool for in vivo studies. Further investigations could explore its cell permeability, in vivo efficacy, and its potential as a therapeutic agent in diseases where the targeted enzymes are dysregulated.

References

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Glutamate Cysteine Ligase, Modifier Subunit (GCLM). Retrieved from [Link]

  • Feary, M., et al. (2017). Methionine Sulfoximine Supplementation Enhances Productivity in GS-CHOK1SV Cell Lines through Glutathione Biosynthesis. Biotechnology Journal, 12(9), 1700078.
  • Funke, S. A., & Willbold, D. (2012). D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease. Current pharmaceutical design, 18(28), 4349–4357.
  • Assay Genie. (n.d.). Rat GCLC (Glutamate Cysteine Ligase, Catalytic) ELISA Kit. Retrieved from [Link]

  • Jawer, J., et al. (2014). Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 505-510.
  • Kamiya Biomedical Company. (n.d.). Human Glutamate Cysteine Ligase Catalytic subunit (GCLC) ELISA. Retrieved from [Link]

  • Ding, Y., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 14(1), 130-137.
  • Ding, Y., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 14(1), 130-137.
  • Lioi, M., & Pasetto, P. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 22(10), 1642.
  • Hopping, G., et al. (2014). Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality. Protein Engineering, Design and Selection, 27(11), 433-444.
  • Saha, S., et al. (2012). Synthesis and characterization of a novel Boc-protected dipeptide. Der Pharma Chemica, 4(3), 1033-1039.
  • D-amino acids in biocatalysis | DAAIR center - D-amino acids. (n.d.). Retrieved from [Link]

  • Luisi, R., & Bull, J. A. (2018). Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs.
  • Ding, Y., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 14(1), 130-137.
  • Ding, Y., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Semantic Scholar.
  • Ding, Y., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. NSF PAR.
  • Frederick National Laboratory for Cancer Research. (n.d.). Residual assay for L-Methionine sulfoximine (MSX). Retrieved from [Link]

  • Takahashi, H., et al. (1997). Methionine sulfoximine, a glutamine synthetase inhibitor, attenuates increased extracellular potassium activity during acute hyperammonemia. Journal of cerebral blood flow and metabolism, 17(1), 108-114.
  • Ding, Y., et al. (2022). Inhibition of glutamine synthetase (GS) by methionine sulfoximine (MSO) and methionine sulfoximine-containing peptides (1b–8b).

Sources

Application

Application Note &amp; Protocols: N-Boc-D-Methionine Sulfoximine as a Tool for Studying Glutamate Metabolism

Audience: Researchers, scientists, and drug development professionals. Abstract Glutamate is a cornerstone of cellular metabolism, acting as a key node in pathways ranging from energy production and neurotransmission to...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glutamate is a cornerstone of cellular metabolism, acting as a key node in pathways ranging from energy production and neurotransmission to antioxidant defense. The synthesis of glutathione (GSH), the most abundant intracellular antioxidant, represents a significant flux through the glutamate pool. This process is rate-limited by the enzyme Glutamate-Cysteine Ligase (GCL). Therefore, precise modulation of GCL activity offers a powerful method for studying the regulation of glutamate metabolism and its role in cellular homeostasis. N-Boc-D-methionine sulfoximine (N-Boc-D-MSO) is a cell-permeable chemical probe designed for the targeted inhibition of GCL. By irreversibly binding to the enzyme, it effectively blocks the first committed step of GSH synthesis. This application note provides a comprehensive guide for utilizing N-Boc-D-MSO to investigate glutamate-dependent redox biology and metabolic reprogramming. We present the mechanistic basis for its use, detailed protocols for cell-based assays, and a framework for data interpretation, empowering researchers to dissect the intricate connections within the glutamate metabolic network.

Introduction: The Interplay of Glutamate and Cellular Redox State

Glutamate is a non-essential amino acid with a remarkably diverse functional repertoire. Beyond its role as a primary excitatory neurotransmitter and a building block for proteins, it serves as a central hub in cellular metabolism. It can be converted to α-ketoglutarate to fuel the TCA cycle for energy production or aminated to form glutamine, a critical substrate for nucleotide synthesis.

A major metabolic fate of glutamate is its utilization in the synthesis of glutathione (GSH). GSH is a tripeptide (γ-glutamyl-cysteinyl-glycine) that functions as the cell's master antioxidant, neutralizing reactive oxygen species (ROS) and detoxifying xenobiotics. The synthesis of GSH is a two-step enzymatic process where the first reaction, the ligation of glutamate and cysteine, is the rate-limiting step.[1][2] This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL), an enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[3] The activity of GCL directly dictates the cell's capacity for GSH synthesis, making it a critical regulator of redox homeostasis and a significant consumer of intracellular glutamate.[4][5] Consequently, inhibiting GCL provides a direct and potent method to perturb this metabolic axis, revealing how cells adapt to redox stress and reroute glutamate to other essential pathways.

Glutamate_Metabolism Glutamate Glutamate Gln Glutamine Glutamate->Gln Glutamine Synthetase (GS) aKG α-Ketoglutarate Glutamate->aKG Glutamate Dehydrogenase Other Other Pathways (e.g., Neurotransmission, Protein Synthesis) Glutamate->Other TCA TCA Cycle (Energy) aKG->TCA GSH_Pathway GSH Synthesis (Redox Defense) center_node->GSH_Pathway  Glutamate-Cysteine  Ligase (GCL)

Figure 1. Central role of Glutamate in cellular metabolism.

N-Boc-D-Methionine Sulfoximine: A Molecular Probe for GCL

Mechanism of Action

Methionine sulfoximine (MSO) was one of the first sulfoximine compounds discovered and identified as an inhibitor of critical metabolic enzymes.[6][7][8][9] Sulfoximines like MSO and its well-studied analogue, Buthionine Sulfoximine (BSO), function as mechanism-based irreversible inhibitors of GCL.[10][11] They act as transition-state analogues, binding tightly to the glutamate-binding site of the GCL catalytic subunit (GCLC) and subsequently becoming phosphorylated by ATP, which leads to irreversible inactivation of the enzyme.[3]

The "N-Boc" (tert-butyloxycarbonyl) protecting group on N-Boc-D-MSO is a lipophilic moiety designed to neutralize the charge on the sulfoximine nitrogen. This modification enhances the molecule's ability to passively diffuse across the cell membrane, making it a more effective tool for use in live-cell experiments compared to its unprotected counterparts. Once inside the cell, cellular esterases are presumed to cleave the Boc group, releasing the active inhibitor.

GCL_Inhibition GCL Glutamate-Cysteine Ligase (GCL) Product γ-Glutamylcysteine (GSH Precursor) GCL->Product ATP→ADP Substrates Glutamate + Cysteine Substrates->GCL Inhibitor N-Boc-D-MSO (Cell-Permeable Prodrug) Active_Inhibitor D-MSO (Active Inhibitor) Inhibitor->Active_Inhibitor Intracellular Esterases Active_Inhibitor->GCL Irreversible Inhibition

Figure 2. Mechanism of GCL inhibition by N-Boc-D-MSO.

Important Experimental Considerations

A critical aspect of using any MSO-based compound is its potential to inhibit Glutamine Synthetase (GS) in addition to GCL.[12][13][14][15] GS also utilizes glutamate as a substrate, and its inhibition can have profound effects on cellular metabolism. Therefore, experiments must be designed with appropriate controls to distinguish between the effects of GCL inhibition and potential off-target GS inhibition. This can include parallel experiments with the more GCL-specific inhibitor BSO or supplementing cell culture media with glutamine to bypass the requirement for GS activity.

Application: Probing Glutamate-Dependent Redox Homeostasis

Scientific Rationale

The most direct and immediate consequence of GCL inhibition is the depletion of the cellular GSH pool. This application allows researchers to investigate the cellular response to acute antioxidant depletion. By measuring GSH levels over time and in response to varying concentrations of N-Boc-D-MSO, one can determine the kinetics of GSH turnover and assess the cell's reliance on this pathway for maintaining redox balance. This approach is fundamental to studies in cancer biology, where many tumors exhibit altered redox states and may be particularly vulnerable to GCL inhibition.[1][2]

Workflow_GSH_Depletion Start Seed Cells in Multi-well Plate Treat Treat with N-Boc-D-MSO (Dose-Response & Time-Course) Start->Treat Lyse Lyse Cells Treat->Lyse Assay Perform GSH Quantification Assay (e.g., GSH-Glo™) Lyse->Assay Analyze Analyze Data & Determine IC50 / Depletion Rate Assay->Analyze

Figure 3. Experimental workflow for GSH depletion assay.

Protocol 1: Cell-Based Assay for Glutathione Depletion

This protocol provides a framework for treating cultured mammalian cells with N-Boc-D-MSO and quantifying the resulting depletion of cellular glutathione using a commercially available luminescent assay.

A. Materials and Reagents

  • Mammalian cell line of interest (e.g., A2780, KP4)[4][16]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)[1]

  • N-Boc-D-Methionine Sulfoximine (prepare a 100 mM stock in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • White, flat-bottom 96-well plates suitable for luminescence assays[16]

  • GSH-Glo™ Glutathione Assay Kit (Promega, Cat. No. V6911) or equivalent[16]

  • Luminometer plate reader

B. Experimental Procedure

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a white, flat-bottom 96-well plate at a density that will result in 70-80% confluency at the end of the experiment (e.g., 5,000-8,000 cells per well in 100 µL of medium).[16]

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-Boc-D-MSO in complete culture medium from your 100 mM DMSO stock. A typical final concentration range for a dose-response experiment is 1 µM to 500 µM.

    • Include a vehicle-only control (DMSO concentration should match the highest N-Boc-D-MSO dose).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the desired concentration of N-Boc-D-MSO or vehicle.

    • Return the plate to the incubator for the desired treatment duration. For a time-course experiment, a range of 4 to 48 hours is recommended.[4]

  • GSH Quantification (using GSH-Glo™ Assay): [16]

    • Prepare the 1X GSH-Glo™ Reagent according to the manufacturer's protocol.

    • Remove the plate from the incubator. Aspirate the media containing the treatment compound from each well.

    • Add 100 µL of 1X GSH-Glo™ Reagent to each well. This reagent lyses the cells and initiates the luminescent reaction.

    • Shake the plate on an orbital shaker for 30 seconds, then incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

C. Data Analysis and Interpretation

  • Subtract the background luminescence (wells with no cells) from all experimental readings.

  • Normalize the luminescence signal of treated wells to the vehicle control wells to determine the percent of remaining GSH.

  • For dose-response experiments, plot the percent GSH remaining against the log of the N-Boc-D-MSO concentration and fit the data using a non-linear regression model to calculate the IC₅₀ value.

  • For time-course experiments, plot the percent GSH remaining against time to visualize the rate of depletion.

Table 1: Recommended Starting Concentrations for GCL Inhibitors

Compound Cell Type Typical Concentration Range Reference
N-Boc-D-MSO General 25 µM - 500 µM (Inferred from MSO/BSO data)
BSO Burkitt Lymphoma Cells 25 µM [3]
BSO RKN Cells 10 µM [4]
BSO Breast Cancer Cells 25 µM - 100 µM [11]

| EN25 (novel inhibitor) | A2780 Cells | 16 µM (IC₅₀) |[16] |

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
High Cell Toxicity/Death • Excessive GSH depletion leading to ferroptosis.• Off-target effects.• Perform a viability assay (e.g., CellTiter-Glo) in parallel. • Lower the concentration of N-Boc-D-MSO or reduce incubation time.• Co-treat with a ferroptosis inhibitor (e.g., Ferrostatin-1) to confirm the mechanism of cell death.[16]
Incomplete GSH Depletion • Insufficient inhibitor concentration or time.• Compound instability.• High basal GCL expression or rapid GSH turnover.• Increase the concentration or extend the incubation period.• Prepare fresh stock solutions of N-Boc-D-MSO.• Confirm GCL expression levels in your cell line via Western blot.
Confounding results from potential GS inhibition • MSO is a known inhibitor of Glutamine Synthetase (GS).[12][14][17]• Run a parallel experiment using a more specific GCL inhibitor like BSO.[3][10]• Supplement the culture medium with 2-4 mM L-glutamine to rescue any effects caused by GS inhibition.• Measure glutamine and glutamate levels via LC-MS to directly assess the impact on the GS pathway.

Conclusion

N-Boc-D-methionine sulfoximine is a potent, cell-permeable tool for the targeted inhibition of Glutamate-Cysteine Ligase. Its application allows for the precise manipulation of cellular glutathione synthesis, providing a robust platform to investigate the downstream consequences on glutamate metabolism, redox signaling, and cellular vulnerability. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively leverage N-Boc-D-MSO to uncover novel insights into the metabolic networks that govern cell fate and function.

References

  • Covalent Targeting of Glutamate Cysteine Ligase to Inhibit Glutathione Synthesis. (2023). bioRxiv. [Link]

  • The enzyme glutamate-cysteine ligase (GCL) is a target for ferroptosis induction in cancer. (2026). bioRxiv. [Link]

  • The enzyme glutamate-cysteine ligase (GCL) is a target for ferroptosis induction in cancer. (2024). bioRxiv. [Link]

  • Andringa, K. K., et al. (2006). Inhibition of Glutamate Cysteine Ligase Activity Sensitizes Human Breast Cancer Cells to the Toxicity of 2-Deoxy-d-Glucose. Cancer Research, 66(3), 1605–1610. [Link]

  • Covalent Targeting of Glutamate Cysteine Ligase to Inhibit Glutathione Synthesis. (2023). bioRxiv. [Link]

  • Covalent Targeting of Glutamate Cysteine Ligase to Inhibit Glutathione Synthesis. (n.d.). National Institutes of Health. [Link]

  • Inhibition of the glutamate-cysteine ligase catalytic subunit with buthionine sulfoximine enhances the cytotoxic effect of doxorubicin and cyclophosphamide in Burkitt lymphoma cells. (2023). National Institutes of Health. [Link]

  • Sulfoximine as rising stars in modern drug discovery. (n.d.). SlideShare. [Link]

  • Andringa, K. K., et al. (2006). Inhibition of glutamate cysteine ligase activity sensitizes human breast cancer cells to the toxicity of 2-deoxy-D-glucose. PubMed. [Link]

  • Liras, S., et al. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(18), 10185–10227. [Link]

  • Cooper, A. J. L. (2017). Therapeutic effects of methionine sulfoximine in multiple diseases include and extend beyond inhibition of glutamine synthetase. Expert Opinion on Therapeutic Targets, 21(5), 461–469. [Link]

  • Chetty, C. S., et al. (1983). Effects of methionine sulfoximine on the enzymes of glutamate metabolism in isolated astrocytes of rat brain. Brain Research, 273(1), 121–128. [Link]

  • Bolm, C., & Tona, V. (2023). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

  • Therapeutic effects of methionine sulfoximine in multiple diseases include and extend beyond inhibition of glutamine synthetase. (n.d.). ResearchGate. [Link]

  • Liras, S., et al. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. ACS Publications. [Link]

  • Brenchley, J. E. (1973). Effect of Methionine Sulfoximine and Methionine Sulfone on Glutamate Synthesis in Klebsiella aerogenes. Journal of Bacteriology, 114(2), 666–673. [Link]

  • Dong, Y., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 13(46), 13735–13740. [Link]

  • Feary, M., et al. (2017). Methionine sulfoximine supplementation enhances productivity in GS-CHOK1SV cell lines through glutathione biosynthesis. Biotechnology Progress, 33(1), 17–25. [Link]

  • Zieminska, E., et al. (2004). Effects of methionine sulfoximine on the glutamine and glutamate content and cell volume in rat cerebral cortical slices: involvement of mechanisms not related to inhibition of glutamine synthesis. NeuroToxicology, 25(3), 443–449. [Link]

  • Effect of methionine sulfoximine (MSO) on mono-labeling of glutamine.... (n.d.). ResearchGate. [Link]

  • Zieminska, E., et al. (2021). Inhibition of Glutamate Release, but Not of Glutamine Recycling to Glutamate, Is Involved in Delaying the Onset of Initial Lithium-Pilocarpine-Induced Seizures in Young Rats by a Non-Convulsive MSO Dose. International Journal of Molecular Sciences, 22(20), 11099. [Link]

  • Dong, Y., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. ResearchGate. [Link]

  • Dong, Y., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Semantic Scholar. [Link]

Sources

Method

experimental design for N-Boc-D-methionine sulfoximine studies

An In-Depth Guide to the Experimental Design and Application of N-Boc-D-Methionine Sulfoximine Abstract N-Boc-D-methionine sulfoximine (N-Boc-D-MSO) is a sophisticated chemical probe for investigating glutamine metabolis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Experimental Design and Application of N-Boc-D-Methionine Sulfoximine

Abstract

N-Boc-D-methionine sulfoximine (N-Boc-D-MSO) is a sophisticated chemical probe for investigating glutamine metabolism and the function of D-amino acid oxidase. As a cell-permeable pro-drug, it offers spatial and enzymatic specificity, making it a valuable tool in neuroscience, oncology, and metabolic research. This guide provides a comprehensive overview of the mechanism of action of N-Boc-D-MSO, the scientific rationale for its use, and detailed protocols for its application in both in vitro and in vivo experimental models. We delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results.

Introduction: The Rationale for a Protected D-Isomer

Methionine sulfoximine (MSO) is a well-established, irreversible inhibitor of Glutamine Synthetase (GS), the critical enzyme responsible for catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia.[1][2] While MSO is a powerful tool, its direct application can be limited by factors such as cell permeability and off-target effects.

N-Boc-D-methionine sulfoximine is engineered to overcome these limitations. It incorporates two key features:

  • The N-Boc Protecting Group: The N-tert-butyloxycarbonyl (Boc) group is a widely used masking functionality in organic chemistry that protects the primary amine.[3][4] In this context, the lipophilic Boc group enhances the molecule's ability to cross cellular membranes, effectively increasing its bioavailability in in vitro systems.

  • The D-Isomer Stereochemistry: Most amino acids in mammals are in the L-conformation. The use of the D-isomer leverages a specific enzymatic pathway for activation. N-Boc-D-MSO acts as a pro-drug that is selectively processed by D-amino acid oxidase (DAAO), an enzyme that oxidatively deaminates D-amino acids.[5][6] This enzymatic specificity allows for targeted activation of the inhibitor in cells and tissues expressing DAAO, such as in the brain and kidneys.[6]

Mechanism of Action: A Multi-Step Activation Pathway

The inhibitory action of N-Boc-D-MSO is not direct. It requires a sequence of intracellular events to convert the inert pro-drug into the active inhibitor of Glutamine Synthetase. Understanding this pathway is crucial for designing experiments and interpreting results.

  • Cellular Uptake: The lipophilic N-Boc group facilitates the passive diffusion of N-Boc-D-MSO across the cell membrane into the cytoplasm.

  • Intracellular Deprotection: Once inside the cell, the N-Boc group is cleaved, likely by intracellular esterases or acidic conditions within cellular compartments, to release D-methionine sulfoximine (D-MSO).[4][7]

  • Enzymatic Activation by DAAO: D-MSO serves as a substrate for D-amino acid oxidase (DAAO).[5][8] DAAO catalyzes the oxidative deamination of D-MSO, converting it into its corresponding α-keto acid, which is the active molecular species that targets Glutamine Synthetase.[9]

  • Irreversible Inhibition of Glutamine Synthetase (GS): The activated MSO metabolite binds to the glutamate site of GS. In an ATP-dependent reaction, the enzyme phosphorylates the MSO, leading to the formation of a stable, phosphorylated sulfoximine derivative that is covalently bound to the active site, resulting in irreversible inhibition.[10][11]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_enzyme NBocDMSO_ext N-Boc-D-MSO NBocDMSO_int N-Boc-D-MSO NBocDMSO_ext->NBocDMSO_int Cellular Uptake (Membrane Permeation) DMSO D-Methionine Sulfoximine (D-MSO) NBocDMSO_int->DMSO Intracellular Deprotection (Boc Cleavage) DAAO DAAO Enzyme DMSO->DAAO Substrate Activated_MSO Activated MSO (α-keto acid derivative) GS Glutamine Synthetase (GS) Activated_MSO->GS Inhibitor GS_complex Inactive GS Complex DAAO->Activated_MSO Oxidative Deamination GS->GS_complex Irreversible Inhibition

Caption: Mechanism of N-Boc-D-MSO activation and GS inhibition.

Core Experimental Applications & Workflows

The primary application of N-Boc-D-MSO is to functionally probe the role of glutamine synthesis in various biological contexts.

Application AreaExperimental Rationale & Key Questions
Neuroscience To investigate the role of astrocytic glutamine synthesis (the glutamate-glutamine cycle) in neurotransmission, excitotoxicity, and neurodegenerative diseases.[1] Does inhibiting GS affect neuronal survival under excitotoxic stress?
Oncology To study the dependence of cancer cells on de novo glutamine synthesis for proliferation and survival, particularly under glutamine-deprived conditions. Are certain cancer cell lines more sensitive to GS inhibition?
Metabolic Studies To explore the role of glutamine in systemic nitrogen metabolism, muscle protein turnover, and immune cell function.[11] How does GS inhibition impact cellular metabolic pathways?

A typical in vitro experimental workflow involves treating cultured cells with N-Boc-D-MSO and subsequently measuring key endpoints to assess the compound's effect.

Experimental_Workflow cluster_assays Endpoint Assays start Seed Cells in Culture Plates treatment Treat with N-Boc-D-MSO (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (GS, DAAO, etc.) treatment->western activity GS Enzymatic Activity Assay treatment->activity analysis Data Analysis & Interpretation viability->analysis western->analysis activity->analysis

Caption: General workflow for in vitro N-Boc-D-MSO studies.

Detailed Application Protocols

4.1. Preparation of N-Boc-D-MSO Stock Solution

Causality: N-Boc-D-MSO is a hydrophobic molecule. Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent that can dissolve a wide range of organic compounds for use in biological assays. Creating a concentrated stock solution in DMSO allows for minimal solvent addition to the final culture medium, reducing potential solvent-induced cytotoxicity.

Protocol:

  • Aseptically weigh out 10 mg of N-Boc-D-MSO powder.

  • Add the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

  • Based on the molecular weight (e.g., ~265.33 g/mol for the related N-Boc-D-methionine), calculate the volume of sterile, cell culture-grade DMSO required to achieve a desired high-concentration stock (e.g., 10-50 mM).

    • Example for 10 mM stock: (10 mg / 265.33 mg/mmol) / 10 mmol/L = 0.00377 L = 3.77 mL DMSO .

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be required.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light.

4.2. Protocol: Cell Viability (MTT) Assay

Causality: The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5] By inhibiting glutamine synthesis, N-Boc-D-MSO is expected to reduce the viability and proliferation of cells dependent on this pathway. This assay quantifies that effect.

Materials:

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: e.g., DMSO or 0.01 M HCl in 10% SDS solution.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of N-Boc-D-MSO in culture medium from your stock solution. A good starting range for a dose-response experiment is 1 µM to 2 mM.[12]

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of N-Boc-D-MSO. Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug dose.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[5]

  • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]

4.3. Protocol: Western Blot for GS and DAAO Expression

Causality: Western blotting allows for the semi-quantitative analysis of specific proteins.[12] This protocol is designed to verify the presence of the target machinery (GS and DAAO) in your cell model and to determine if N-Boc-D-MSO treatment alters their expression levels. While MSO is an activity inhibitor, compensatory changes in protein expression can occur.[1]

Protocol:

  • Cell Lysis: After treatment with N-Boc-D-MSO, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[13]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate the proteins by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Anti-Glutamine Synthetase antibody

    • Anti-DAAO antibody

    • Anti-β-Actin or Anti-GAPDH antibody (as a loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[13]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[6]

4.4. Protocol: Glutamine Synthetase (GS) Activity Assay

Causality: This assay directly measures the enzymatic function of GS, providing the most direct evidence of target engagement and inhibition by N-Boc-D-MSO. Many kits measure the γ-glutamyl transferase activity of GS, which produces a colored product that can be measured spectrophotometrically.[11][15]

Protocol (based on a colorimetric kit principle):

  • Sample Preparation: Treat cells with N-Boc-D-MSO as in other experiments. Collect cell lysates as described for Western blotting, ensuring the lysis buffer is compatible with the activity assay (often a buffer without strong detergents).

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction: In a 96-well plate, add a standardized amount of protein (e.g., 20-40 µg) to each well.[11]

  • Prepare a reaction mixture containing the necessary substrates (e.g., L-glutamine, hydroxylamine, ADP, arsenate, MnCl2) as per the manufacturer's instructions.[11]

  • Add the reaction mixture to each sample and incubate at 37°C for a defined period (e.g., 30-120 minutes).[11][15]

  • Stop Reaction: Add a stop solution (typically an acidic ferric chloride solution) to each well. This solution terminates the enzymatic reaction and reacts with the γ-glutamylhydroxamate product to form a colored complex.[11]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 540-560 nm) using a microplate reader.[11]

  • Calculation: Calculate the specific activity based on a standard curve and normalize to the amount of protein added. Compare the activity in treated samples to the vehicle control.

In Vivo Studies: Considerations and Protocol

Causality: In vivo studies are essential to understand the physiological effects of GS inhibition in a complex biological system. Administration of MSO has been shown to alter glutamine levels and have systemic effects, including neurotoxicity at high doses.[1][16]

Considerations:

  • Dosing: Doses must be carefully determined. High doses of MSO are known to be convulsant.[1] Pilot studies are essential to establish a sub-convulsive dose that achieves target engagement without overt toxicity. Reported intraperitoneal (i.p.) doses in rodents range from 40-75 mg/kg.[1]

  • Formulation: MSO is soluble in water or saline.[1] N-Boc-D-MSO may require a vehicle containing a solubilizing agent like DMSO or Tween 80 for i.p. injection.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): A time-course study should be performed to determine the optimal time point for tissue collection after administration, corresponding to peak GS inhibition.

General In Vivo Protocol:

  • Acclimate animals according to institutional guidelines.

  • Prepare the N-Boc-D-MSO formulation for injection.

  • Administer the compound via the desired route (e.g., intraperitoneal injection). Include a vehicle control group.

  • Monitor animals closely for any adverse effects.

  • At the predetermined endpoint, euthanize the animals and rapidly harvest tissues of interest (e.g., brain, liver, muscle).

  • Snap-freeze tissues in liquid nitrogen for subsequent analysis (e.g., GS activity assay, Western blot, or metabolomics).

Data Interpretation & Troubleshooting

ObservationPossible Cause(s)Suggested Action
No effect on cell viability 1. Cell line is not dependent on de novo glutamine synthesis. 2. Insufficient DAAO expression for pro-drug activation. 3. Ineffective concentration or duration of treatment.1. Culture cells in glutamine-free medium to confirm dependence. 2. Verify DAAO expression by Western blot. 3. Perform a broader dose-response and time-course experiment.
High background in Western blot 1. Inadequate blocking. 2. Antibody concentration too high.1. Increase blocking time or try a different blocking agent (e.g., BSA vs. milk). 2. Titrate primary and secondary antibody concentrations.
Variable GS activity results 1. Inconsistent protein lysate quality. 2. Instability of the enzyme during preparation.1. Ensure consistent lysis and always use protease inhibitors. 2. Keep samples on ice at all times and perform the assay promptly after lysis.

References

  • Subramanian, K., Góra, A., Spruijt, R., Mitusińska, K., Suarez-Diez, M., Martins dos Santos, V., & et al. (2018). Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. PLoS ONE, 13(6), e0198990. Available from: [Link]

  • Wikipedia. (2024). D-amino acid oxidase. Retrieved from [Link]

  • Zhang, W., et al. (2010). Development of an Improved Mammalian Overexpression Method for Human CD62L. Protein & Peptide Letters, 17(9). Available from: [Link]

  • Dong, Y., Ball, Z. T., & Pultz, S. S. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 13(47), 14065-14071. Available from: [Link]

  • He, W. (2016). Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells. Bio-protocol, 6(19). Available from: [Link]

  • Appiah-padi, F., Karki, M., & Nelson, K. M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23671-23678. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Appiah-padi, F., Karki, M., & Nelson, K. M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]

  • RWTH Publications. (2018). Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. Retrieved from [Link]

  • Bioworlde. (n.d.). Glutamine Synthetase Microplate Assay Kit User Manual. Retrieved from [Link]

  • Dong, Y., Ball, Z. T., & Pultz, S. S. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Aarhus University. Retrieved from [Link]

  • Dong, Y., Ball, Z. T., & Pultz, S. S. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science. Available from: [Link]

Sources

Application

Preparation and Handling of N-Boc-D-Methionine Sulfoximine Stock Solutions: A Comprehensive Protocol

Introduction & Mechanistic Context N-Boc-D-methionine sulfoximine is a synthetically protected, stereospecific derivative of methionine sulfoximine (MSO). While unprotected MSO is classically recognized as a potent, mech...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

N-Boc-D-methionine sulfoximine is a synthetically protected, stereospecific derivative of methionine sulfoximine (MSO). While unprotected MSO is classically recognized as a potent, mechanism-based inhibitor of glutamine synthetase 1, the N-Boc (tert-butyloxycarbonyl) protected D-isomer is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) 2 and in the development of bioorthogonal probes 3. The D-configuration is specifically selected to confer proteolytic resistance in synthetic peptides or to serve as a stereospecific negative control in enzymatic assays.

Preparing accurate and stable stock solutions is critical. Weighing sub-milligram quantities of static-prone, hydrophobic powders introduces high experimental variance. Stock solutions ensure homogeneous distribution, precise volumetric dosing, and protection against ambient degradation.

Physicochemical Properties & Causality

Understanding the molecular architecture of N-Boc-D-methionine sulfoximine dictates its handling requirements:

  • Solubility Shift : Unprotected MSO is highly water-soluble due to its zwitterionic backbone. However, the introduction of the bulky, lipophilic Boc group masks the primary amine, drastically reducing aqueous solubility. Consequently, polar aprotic solvents like anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are strictly required to achieve stable, high-concentration stock solutions 4.

  • Chemical Stability : The sulfoximine moiety is inherently stable and highly polar, offering unique hydrogen-bonding capabilities. However, the Boc protecting group is highly acid-labile. Stock solutions must never be prepared in acidic buffers (pH < 4.0), as this will trigger premature deprotection.

  • Hygroscopicity : Lyophilized Boc-amino acids can absorb atmospheric moisture. This alters the true molecular weight during weighing and introduces water into the stock, leading to gradual precipitation or hydrolysis over time.

Quantitative Data: Solubility & Storage Parameters

ParameterSpecificationCausality / Rationale
Primary Solvents Anhydrous DMSO or DMFOvercomes lipophilicity of the Boc protecting group.
Max Solubility ~100 mM (in DMSO)Depends on solvent purity; higher concentrations risk precipitation.
Aqueous Dilution Limit < 0.5% v/v DMSO finalPrevents solvent-induced cytotoxicity in cell-based biological assays.
Storage Temperature -20°C (Desiccated)Minimizes thermal degradation and prevents moisture ingress.
Shelf Life (Stock) Up to 6 monthsAliquoting prevents freeze-thaw degradation of the Boc moiety.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System : This protocol is designed to eliminate moisture contamination. The validation step occurs post-dissolution—if the solution is not optically clear, the protocol has been compromised by water ingress or insufficient solvent volume, and the stock should not be used for quantitative assays.

Materials Required:

  • N-Boc-D-methionine sulfoximine powder (High purity, >98%)

  • Anhydrous DMSO or DMF (Water content ≤0.005%)

  • Argon or Nitrogen gas source

  • Amber glass vials with PTFE-lined caps

  • Bath sonicator

Step 1: Thermal Equilibration Remove the sealed vial of N-Boc-D-methionine sulfoximine from -20°C storage. Causality: Allow the vial to equilibrate to room temperature (approx. 30 minutes) before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous integrity of the compound.

Step 2: Weighing and Transfer Working quickly (preferably inside a desiccated glove box or under a stream of inert gas), weigh the desired mass of the powder using an analytical balance. Transfer immediately to a sterile, dry amber glass vial.

Step 3: Dissolution Add the calculated volume of anhydrous DMSO (for biological assays) or DMF (for SPPS) to achieve a 50 mM or 100 mM primary stock.

  • Calculation:

  • Vortex the mixture for 30–60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 2–5 minutes.

  • Validation Check: Hold the vial against a light source. The solution must be 100% transparent with no Tyndall effect (light scattering). Any turbidity indicates incomplete dissolution or moisture contamination.

Step 4: Aliquoting and Inert Storage Divide the primary stock into single-use aliquots (e.g., 50–100 µL). Causality: Aliquoting prevents destructive freeze-thaw cycles that can shear the Boc group or introduce condensation. Purge the headspace of each vial with Argon or Nitrogen gas before sealing tightly with a PTFE-lined cap. Store immediately at -20°C.

Workflow Visualization

G Powder N-Boc-D-Methionine Sulfoximine Powder Solvent Dissolve in Anhydrous DMSO or DMF Powder->Solvent Stock Primary Stock Solution (50 - 100 mM) Solvent->Stock Storage Aliquot & Store at -20°C Stock->Storage SPPS Solid-Phase Peptide Synthesis (SPPS) Storage->SPPS Dilute in DMF BioAssay In Vitro Biological Assays Storage->BioAssay Dilute in Buffer

Workflow for the preparation, storage, and downstream application of N-Boc-D-methionine sulfoximine.

Downstream Application & Troubleshooting

  • Aqueous Dilution for Bioassays : When diluting the DMSO stock into aqueous buffers (e.g., PBS or cell culture media), add the stock solution dropwise to the vigorously vortexed buffer. Causality: Rapid, localized changes in polarity can cause the hydrophobic Boc-derivative to crash out of solution. Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • Peptide Synthesis (SPPS) : For SPPS applications, DMF is the preferred solvent. Ensure that coupling reagents (e.g., HATU/DIEA) are prepared fresh. While the sulfoximine nitrogen is relatively stable, prolonged exposure to highly reactive coupling environments without proper optimization can lead to unintended N-acylation side reactions 3.

References

  • Mechanism of inhibition of glutamine synthetase by methionine sulfoximine | Biochemistry Source: acs.org URL:[Link]

  • Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery Source: wum.edu.pl URL:[Link]

  • Accelerated chemical synthesis of peptides and small proteins - PNAS Source: pnas.org URL:[Link]

  • Visible-Light-Induced N-Acylation of Sulfoximines | Organic Letters Source: acs.org URL:[Link]

Sources

Method

Application Note: Safety Precautions and Handling Protocols for N-Boc-D-Methionine Sulfoximine in Peptide Synthesis

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Mechanistic Toxicology N-tert-Butoxycarb...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Toxicology

N-tert-Butoxycarbonyl-D-methionine sulfoximine (N-Boc-D-MSO) is a synthetically protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and the development of enzymatic probes[1][2]. While the L-S-diastereomer of methionine sulfoximine is widely recognized as a potent convulsant and irreversible inhibitor of glutamine synthetase (GS)[3], the handling of its protected D-enantiomer requires equally stringent, if not heightened, safety paradigms.

The Causality of Toxicity and Lipophilic Shift

The inherent toxicity of methionine sulfoximine stems from its role as a transition-state analog. In the presence of ATP and magnesium ions, GS phosphorylates the sulfoximine nitrogen. The resulting MSO-phosphate binds irreversibly to the enzyme's active site, halting the conversion of glutamate to glutamine[4]. This blockade leads to a catastrophic accumulation of glutamate (causing severe excitotoxicity) and ammonia in the central nervous system, ultimately inducing seizures and cellular death[3][5].

Crucially, the addition of the N-Boc protecting group fundamentally alters the molecule's pharmacokinetic risk profile. Free methionine sulfoximine is a highly polar zwitterion with limited passive membrane permeability. However, the bulky, non-polar tert-butyloxycarbonyl (Boc) group significantly increases the molecule's lipophilicity (LogP). This lipophilic shift drastically enhances the potential for rapid transdermal absorption. Consequently, accidental skin exposure to N-Boc-D-MSO bypasses gastrointestinal and hepatic first-pass metabolism, directly introducing a potent neurotoxin precursor into systemic circulation.

G GS Glutamine Synthetase (GS) Phos MSO-Phosphate (Transition State Analog) GS->Phos MSO Methionine Sulfoximine MSO->Phos Phosphorylation by GS ATP ATP + Mg2+ ATP->Phos Phosphorylation by GS Block Irreversible Active Site Blockade Phos->Block Glutamate Glutamate & Ammonia Accumulation Block->Glutamate Prevents Glutamine Synthesis Tox Excitotoxicity & Seizures Glutamate->Tox

Fig 1: Mechanism of glutamine synthetase inhibition by methionine sulfoximine.

Quantitative Data and Safety Parameters

To establish a safe working environment, researchers must adhere to the physical and toxicological parameters outlined below. Note that while specific LD50 data for the N-Boc protected D-isomer is scarce, safety protocols mandate treating it with the same or greater severity as the unprotected racemate due to enhanced bioavailability[6][7].

Table 1: Toxicological Profile and Physical Properties

ParameterValue / DescriptionRationale / Causality
Physical State Solid (White powder)[8]Prone to aerosolization and static cling; inhalation hazard.
Storage Temperature 2 to 8 °C (Refrigerated)[9]Prevents thermal degradation and premature cleavage of the Boc group.
LD50 (Mouse, i.p.) ~218 mg/kg (for free MSO)[6]Baseline toxicity threshold; neurotoxic excitability.
Target Organs Central Nervous System, Respiratory Tract, Eyes, Skin[8]Irritant and convulsant; requires strict barrier protection.

Table 2: Required Engineering Controls and PPE

Safety ApparatusSpecificationPurpose
Ventilation Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood[9]Prevents inhalation of aerosolized micro-particles during weighing.
Hand Protection Double-layered Nitrile gloves (min 8 mil thickness)[8]Mitigates the enhanced transdermal penetration risk of the lipophilic N-Boc derivative.
Respiratory N95 / P3 Particulate Respirator[7][8]Mandatory if handling bulk powder outside of a ventilated enclosure.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . This means each workflow contains an intrinsic verification step to ensure the procedure was executed safely and successfully, preventing the downstream accumulation of hazardous intermediates.

Protocol A: Gravimetric Dispensing and Solution Preparation

Objective: Safely transition the hazardous solid into a manageable liquid phase without generating airborne particulates.

  • Preparation: Equilibrate the N-Boc-D-MSO vial to room temperature inside a desiccator to prevent condensation, which can degrade the reagent.

  • Anti-Static Neutralization: Pass an anti-static gun (e.g., Zerostat) over the weighing spatula and the analytical balance draft shield. Causality: The fine powder is highly susceptible to static dispersion, which can lead to invisible contamination of the workspace.

  • Weighing: Tare a sealed glass vial. Inside the fume hood, transfer the required mass of N-Boc-D-MSO into the vial. Cap immediately.

  • Dissolution: Inject the solvent (typically DMF or NMP for SPPS) directly through a septum into the sealed vial.

  • Self-Validation (Visual/Gravimetric): Swirl gently. The solution must be completely clear. Re-weigh the sealed vial to confirm the total mass of the solution matches the theoretical sum of the solute and solvent, ensuring zero material was lost to aerosolization.

Protocol B: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Objective: Couple N-Boc-D-MSO to a resin-bound peptide chain while ensuring no unreacted toxic monomer remains.

  • Activation: In a sealed reaction vessel, combine the N-Boc-D-MSO solution with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in a 1:0.95:2 molar ratio. Causality: A slight under-stoichiometry of HATU prevents the capping of unreacted resin amines by guanidinium byproducts.

  • Coupling: Add the activated mixture to the resin. Agitate via nitrogen bubbling for 45-60 minutes.

  • Washing: Drain the reaction vessel directly into a designated hazardous waste carboy containing a 10% bleach (sodium hypochlorite) solution. Causality: Oxidative degradation neutralizes the residual sulfoximine. Wash the resin 5 times with DMF.

  • Self-Validation (Kaiser Test): Extract a few resin beads and apply the Ninhydrin (Kaiser) assay.

    • Result - Yellow: Coupling is complete. The hazardous monomer is fully covalently bound. Proceed to the next step.

    • Result - Blue: Unreacted free amines remain. Do not proceed. Perform a second coupling. Failing to do so leaves truncated sequences and unreacted N-Boc-D-MSO in the matrix, complicating safe disposal.

Protocol C: Decontamination and Spill Mitigation

Objective: Safely neutralize and remove accidental spills.

  • Containment: If a dry spill occurs, do not sweep [6][7]. Sweeping generates highly toxic dust.

  • Wet Mitigation: Overlay the spill with absorbent laboratory wipes. Gently pour a solvent mixture of 70% Isopropanol / 30% Water over the wipes to dampen the powder and eliminate aerosolization risks.

  • Collection: Using double gloves, carefully fold the wipes inward and place them into a sealable, biohazard-rated plastic container.

  • Self-Validation (Colorimetric Swabbing): Swab the decontaminated area with a primary amine-detecting fluorometric wipe (if the Boc group is suspected to be compromised) or perform a secondary wipe-down with a strong oxidative cleaner. Dispose of all materials via a licensed hazardous waste professional[7].

Workflow Start Storage (2-8°C) Weigh Weighing (Anti-Static Enclosure) Start->Weigh Dissolve Dissolution in DMF/NMP Weigh->Dissolve Couple SPPS Coupling (HATU/DIPEA) Dissolve->Couple Test Kaiser Test Validation Couple->Test Test->Couple If Blue (Incomplete) Clean Decontamination (Wet Wiping) Test->Clean If Yellow (Complete)

Fig 2: Self-validating workflow for N-Boc-D-MSO handling and SPPS integration.

References

  • Source: vu.
  • Source: spectrumchemical.
  • Source: capotchem.
  • Source: thermofisher.
  • Source: wikipedia.
  • Source: tandfonline.
  • Title: Phosphorylation of methionine sulfoximine by glutamine synthetase.
  • Source: google.
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Boc-D-Methionine Sulfoximine in Peptide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Boc-D-methionine sulfoximine. This guide provides i...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Boc-D-methionine sulfoximine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this unique amino acid analogue in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and ensure the integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)
Q1: What is N-Boc-D-methionine sulfoximine and why is it used in peptide synthesis?

A1: N-Boc-D-methionine sulfoximine (Boc-Met(O, NH)-OH) is a derivative of methionine where the side-chain thioether has been oxidized and imidated to form a sulfoximine group. The sulfoximine moiety is a stable, chiral, and polar functional group that can act as a mimic of glutamine.[1] It is often incorporated into peptides to study enzyme mechanisms, particularly as an inhibitor of glutamine synthetase, or to introduce a unique chemical handle for further modification.[1][2] The Boc-protecting group on the alpha-amine makes it suitable for use in Boc/Bzl solid-phase peptide synthesis strategies.[3]

Q2: Does the sulfoximine group require side-chain protection during Boc-SPPS?

A2: Generally, no. The sulfoximine moiety is stable to the moderately acidic conditions (e.g., Trifluoroacetic Acid in Dichloromethane) used for the repeated removal of the N-terminal Boc group during synthesis.[3] The N-H bond of the sulfoximine can be reactive under specific catalytic conditions (e.g., copper-mediated cross-coupling), but it is typically not reactive under standard SPPS coupling and deprotection cycles.

Q3: How does incorporating methionine sulfoximine affect the properties of the final peptide?

A3: The incorporation of methionine sulfoximine introduces a polar and sterically bulky side chain. This can influence the peptide's solubility, aggregation propensity, and secondary structure. The use of the related methionine sulfoxide has been shown to improve the solubility and synthesis quality of aggregation-prone peptides.[4][5] While the sulfoximine group is larger, its polarity may offer similar benefits, facilitating purification by HPLC. Analytically, it introduces a characteristic mass change that can be readily tracked by mass spectrometry.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles and providing actionable protocols.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Q: I am observing a significant amount of deletion sequence corresponding to the failed incorporation of N-Boc-D-methionine sulfoximine. What is causing this poor coupling efficiency and how can I fix it?

A: This is a common issue stemming from the unique properties of the amino acid derivative.

Root Causes:

  • Steric Hindrance: The sulfoximine group is significantly bulkier than a standard methionine thioether, which can sterically hinder the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain.

  • Peptide Aggregation: While the polarity of the sulfoximine may help in some cases, on-resin aggregation of the peptide chain can still occur, burying the N-terminus and preventing efficient coupling.[4]

Solutions & Experimental Protocol:

The key is to enhance the reaction kinetics and disrupt any secondary structures.

dot

Caption: Mechanism of sulfoximine N-alkylation during cleavage.

Optimized Cleavage Protocol:

  • Prepare Cleavage Cocktail: For every 100 mg of peptide-resin, prepare 2 mL of Reagent B (95% TFA, 2.5% Water, 2.5% Triisopropylsilane). Work in a well-ventilated fume hood.

  • Resin Treatment: Add the cleavage cocktail to the peptide-resin in a reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the TFA solution away from the resin beads and into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the ether suspension to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

  • Analysis (Self-Validation): Dry the crude peptide under vacuum. Dissolve a small amount in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS. The absence of a +56 Da peak confirms the successful prevention of tert-butylation.

Problem 3: Difficulty Confirming the Final Product Identity

Q: How can I be certain that the methionine sulfoximine residue is intact and correctly located after synthesis and purification?

A: A multi-step analytical approach is required for unambiguous confirmation.

Root Cause: Simple mass spectrometry gives the total mass but does not confirm the location of modifications or the integrity of the sulfoximine group itself.

Solutions & Analytical Workflow:

A combination of high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) is the gold standard for characterization.

Protocol: Analytical Confirmation of Peptide Identity

  • LC-MS Analysis:

    • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system. [6] * Method: Separate the purified peptide on a C18 column using a water/acetonitrile gradient containing 0.1% formic acid.

    • Verification: Compare the experimentally observed monoisotopic mass with the theoretically calculated mass for your peptide. The high-resolution measurement should be within 5 ppm of the theoretical value. This confirms the correct elemental composition.

  • Tandem MS (MS/MS) for Sequence Confirmation:

    • Method: Isolate the parent ion of your peptide in the mass spectrometer and subject it to fragmentation (e.g., via Collision-Induced Dissociation - CID).

    • Analysis: Analyze the resulting fragment ions (b- and y-ions). The mass difference between consecutive ions in a series should correspond to the mass of a specific amino acid residue.

    • Verification (Self-Validation): A complete series of b- and y-ions that spans the entire peptide sequence, including the mass shift corresponding to the N-Boc-D-methionine sulfoximine residue at the correct position, provides definitive proof of structure. The fragmentation ladder will unambiguously confirm the location and integrity of the modification. [2]

References
  • Doughty, Y., & Ball, Z. T. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 13(46), 14101–14105. [Link]

  • Götze, M., et al. (2021). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemBioChem, 22(10), 1779–1784. [Link]

  • Bruker Daltonics. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides - Supporting Information. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Ball, Z. T., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Royal Society of Chemistry. [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Residual assay for L-Methionine sulfoximine (MSX). [Link]

  • Scite.ai. (n.d.). A cleavage cocktail for methionine-containing peptides. [Link]

  • EMD Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1157: Cleavage of Methionine-Containing Peptides. [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. [Link]

  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]

  • Semantic Scholar. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. [Link]

  • Götze, M., et al. (2021). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. PubMed. [Link]

  • Google Patents. (2022). CN114166964A - A kind of rapid detection method of methionine sulfoxide imide.
  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • Le, N. T., et al. (2021). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. Methods in Molecular Biology, 2339, 239-250. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Efficiency of N-Boc-D-Methionine Sulfoximine

Welcome to the Advanced Peptide Synthesis Support Center. Coupling unnatural amino acids like N-Boc-D-methionine sulfoximine—often denoted as Boc-D-Met(O,NH)-OH—presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. Coupling unnatural amino acids like N-Boc-D-methionine sulfoximine—often denoted as Boc-D-Met(O,NH)-OH—presents unique synthetic challenges. The sulfoximine moiety introduces severe steric bulk, high polarity, and an unprotected nitrogen that can act as a competing nucleophile during chain elongation.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize coupling efficiency while suppressing epimerization and side reactions.

Troubleshooting Workflow

Use the diagnostic tree below to identify and resolve the most common modes of failure when coupling N-Boc-D-Met(O,NH)-OH.

Workflow Start Low Coupling Efficiency of N-Boc-D-Met(O,NH)-OH? CheckSol Check Solubility in DMF Start->CheckSol SolIssue Poor Solubility / Aggregation CheckSol->SolIssue Cloudy/Clumped SolGood Fully Dissolved CheckSol->SolGood Clear Solution FixSol Add 0.1M LiCl or Use DMF/DMSO (4:1) SolIssue->FixSol CheckSide Check for Side Reactions (LC-MS for +Mass Adducts) SolGood->CheckSide FixSol->CheckSide SideIssue N-Acylation Detected CheckSide->SideIssue Yes CheckEpim Check Epimerization (Chiral HPLC) CheckSide->CheckEpim No FixSide Reduce Equivalents to 1.5x Avoid HATU/DIEA SideIssue->FixSide FixSide->CheckEpim EpimIssue High Epimerization (>2%) CheckEpim->EpimIssue Yes Success Optimized Coupling Achieved CheckEpim->Success No FixEpim Switch to Base-Free DIC/Oxyma Pure EpimIssue->FixEpim FixEpim->Success

Troubleshooting workflow for optimizing N-Boc-D-Met(O,NH)-OH coupling in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling efficiency so low (<50%), and why do the resin beads appear clumped? Causality: The highly polar, zwitterionic-like nature of the sulfoximine group causes poor solubility and severe aggregation in standard solvents like Dimethylformamide (DMF)[1]. When the amino acid is not fully solvated, it cannot efficiently diffuse into the porous matrix of the resin, leading to incomplete activation and clumped beads. Solution: Optimize your solvent system. Switch to N-Methyl-2-pyrrolidone (NMP), use a DMF/DMSO mixture (4:1), or add chaotropic salts like 0.1 M LiCl to the coupling solution. This disrupts intermolecular hydrogen bonding and ensures full solvation of the protected amino acid.

Q2: I am observing a +[Mass of Amino Acid] adduct on my growing peptide chain. What is this side reaction? Causality: The unprotected sulfoximine nitrogen (NH) acts as a weak nucleophile. Under high concentrations of highly activated esters (e.g., when using HATU and DIEA), the sulfoximine nitrogen can compete with the N-terminal amine of the resin-bound peptide, undergoing unwanted N-acylation and leading to branched side products[1]. Solution: Strictly control your stoichiometry (use 1.5–2.0 equivalents instead of the standard 4.0 equivalents) and switch to a less aggressively reactive but highly efficient coupling system, such as DIC/Oxyma Pure, to suppress this off-target acylation.

Q3: Why am I seeing significant epimerization (D to L conversion) of the methionine sulfoximine residue? Causality: Although urethane protection (Boc) generally prevents oxazolone-mediated epimerization, the strongly electron-withdrawing sulfoximine group significantly increases the acidity of the alpha-proton. The use of strong bases like N,N-Diisopropylethylamine (DIEA) alongside uronium salts promotes direct enolization, leading to epimerization[2]. Solution: Switch to a base-free coupling method. The DIC/Oxyma Pure system operates without tertiary amines, effectively suppressing base-catalyzed racemization/epimerization while maintaining high coupling efficiency[2].

Quantitative Data: Coupling Reagent Comparison

To highlight the importance of reagent selection, the table below summarizes the impact of various coupling systems on the efficiency and side-reaction profiles of N-Boc-D-Met(O,NH)-OH.

Table 1: Impact of coupling systems on N-Boc-D-Met(O,NH)-OH efficiency and side-reaction profiles.

Coupling SystemBaseSolventCoupling Yield (%)Epimerization (%)N-Acylation Adduct (%)
HATU / HOAtDIEADMF824.514.0
PyBOP / HOBtNMMDMF762.88.5
DIC / Oxyma PureNoneDMF/NMP95< 1.0< 2.0

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , incorporating mandatory quality-control checkpoints.

Protocol A: Base-Free Coupling of N-Boc-D-Met(O,NH)-OH using DIC/Oxyma Pure

This protocol leverages the Oxyma Pure additive to inhibit racemization and avoid the explosive risks associated with HOBt/HOAt[2].

  • Preparation: Weigh 2.0 equivalents of N-Boc-D-Met(O,NH)-OH and 2.0 equivalents of Oxyma Pure relative to the resin loading.

  • Solvation & Visual Validation: Dissolve the powders in a 4:1 mixture of DMF/NMP.

    • Validation Check: Hold the vial to the light. The solution must be completely transparent. If it appears cloudy, add 0.1 M LiCl and sonicate for 5 minutes until clear.

  • Activation: Add 2.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the solution. Stir for 3 minutes at room temperature to form the active Oxyma ester. Do not add any tertiary base.

  • Coupling: Transfer the activated mixture to the resin-bound peptide. Agitate gently for 2 hours at room temperature.

  • Coupling Validation (Kaiser Test): Withdraw a few resin beads, wash thoroughly with DCM, and perform a Kaiser test.

    • Pass: A yellow/colorless bead indicates successful coupling (>99%).

    • Fail: A blue color indicates incomplete coupling. Do not deprotect; repeat steps 1-4 using 1.0 equivalent of reagents.

Protocol B: Analytical Micro-Cleavage and LC-MS Monitoring for N-Acylation

Perform this check before proceeding to global deprotection to verify the absence of sulfoximine N-acylation[1].

  • Micro-Cleavage: Transfer ~5 mg of the coupled, washed resin to a microcentrifuge tube.

  • Deprotection: Add 100 µL of cleavage cocktail (TFA/TIPS/Water, 95:2.5:2.5). Incubate for 1 hour at room temperature.

  • Precipitation: Evaporate the TFA under a gentle stream of nitrogen. Precipitate the cleaved peptide by adding 1 mL of ice-cold diethyl ether. Centrifuge at 10,000 rpm for 3 minutes and discard the supernatant.

  • Analysis: Dissolve the peptide pellet in 200 µL of 50% Acetonitrile/Water. Inject 5 µL into an LC-MS system.

  • Data Interpretation (Self-Validation):

    • Locate the target mass [M+H]+ .

    • Scan for a secondary peak at [M+Mass of Boc-D-Met(O,NH)-OH−18]+ .

    • Actionable Insight: If this +Mass adduct is present at >5% relative abundance, your coupling conditions are too aggressive. Reduce the equivalents of the incoming amino acid to 1.5x in subsequent syntheses.

References

  • Ding, S., et al. "Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides." Chemical Science, 2022.

  • Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry - A European Journal, 2009.

Sources

Troubleshooting

preventing racemization of D-methionine sulfoximine during synthesis

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navig...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of chemical synthesis. This guide is dedicated to a critical challenge in the synthesis of D-methionine sulfoximine (D-MSO): the prevention of racemization. The biological activity of chiral molecules like D-MSO is intrinsically linked to their stereochemistry; therefore, maintaining enantiomeric purity is paramount for researchers in drug development and related scientific fields.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter in the lab. We will delve into the mechanistic underpinnings of racemization and provide actionable protocols to safeguard the stereochemical integrity of your synthesis.

FAQs: Understanding the Core Problem

Q1: What is racemization and why is it a critical issue in D-methionine sulfoximine synthesis?

Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1][2] For D-methionine sulfoximine, this means the desired D-enantiomer converts to a 50:50 mixture of D- and L-isomers. This is a critical issue because the biological and pharmacological activity of chiral molecules is highly specific to one enantiomer. The presence of the unwanted L-enantiomer can lead to reduced efficacy, altered biological effects, or introduce complications in downstream applications.[3]

Q2: What is the primary mechanism of racemization for amino acid derivatives like D-methionine?

The primary mechanism involves the deprotonation of the α-carbon (the carbon atom adjacent to the carboxyl group).[1] This hydrogen is weakly acidic and can be removed under certain conditions, particularly with the use of strong bases.[1][4] The removal of this proton results in the formation of a planar carbanion or enolate intermediate.[1][2] Reprotonation can then occur from either side of this planar intermediate with equal probability, leading to the formation of both D- and L-enantiomers and thus, racemization.[1]

Q3: Which steps in the synthesis of D-methionine sulfoximine are most susceptible to racemization?

Racemization can occur at any stage where the α-carbon's stereochemical integrity is compromised. However, the most vulnerable steps are typically:

  • Activation of the Carboxylic Acid: During the formation of an activated ester or other intermediate for subsequent reactions, the electron-withdrawing nature of the activating group increases the acidity of the α-proton, making it more susceptible to abstraction.[4][5]

  • Exposure to Basic Conditions: The use of strong organic bases to deprotonate the amine or for other transformations can inadvertently lead to deprotonation of the α-carbon.[1][4]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.[6]

Troubleshooting Guide: Proactive Prevention and Reactive Solutions

This section addresses common problems encountered during the synthesis of D-methionine sulfoximine, focusing on preventing racemization.

Scenario 1: Significant racemization is detected in the final product after oxidation of D-methionine.

Question: I've oxidized my starting material, N-protected D-methionine, and my chiral HPLC analysis shows a significant amount of the L-isomer. What went wrong?

Answer: This is a common issue that often points to suboptimal reaction conditions during the oxidation or the preceding protection step. Let's break down the potential causes and solutions.

Troubleshooting Workflow for Racemization

G Start Racemization Detected in Final Product Check_N_Protection Is the N-terminus adequately protected? Start->Check_N_Protection Check_Base Was a strong base used during synthesis? Check_N_Protection->Check_Base Yes Sol_Protect Use a robust protecting group (e.g., N-acetyl). This prevents oxazolone formation. Check_N_Protection->Sol_Protect No Check_Temp Was the reaction run at elevated temperature? Check_Base->Check_Temp No Sol_Base Use a sterically hindered, non-nucleophilic base (e.g., N-methylmorpholine) or avoid strong bases. Check_Base->Sol_Base Yes Check_Oxidant What were the oxidation conditions? Check_Temp->Check_Oxidant No Sol_Temp Run the reaction at a lower temperature (e.g., 0 °C to RT). Check_Temp->Sol_Temp Yes Sol_Oxidant Employ mild, stereoselective oxidation methods. Check_Oxidant->Sol_Oxidant Suboptimal G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Oxidation to Sulfoxide cluster_2 Step 3: Imidation to Sulfoximine cluster_3 Step 4: Deprotection (Optional) A D-Methionine B Acetic Anhydride in Acetic Acid A->B C N-Acetyl-D-Methionine B->C D N-Acetyl-D-Methionine C->D E H2O2 / Acetone D->E F N-Acetyl-D-Methionine Sulfoxide E->F G N-Acetyl-D-Methionine Sulfoxide F->G H Hydrazoic Acid or Sodium Azide / H2SO4 G->H I N-Acetyl-D-Methionine Sulfoximine H->I J N-Acetyl-D-Methionine Sulfoximine I->J K Acid Hydrolysis J->K L D-Methionine Sulfoximine K->L

Caption: A multi-step workflow for synthesizing D-methionine sulfoximine while minimizing racemization.

Step-by-Step Methodology:

  • N-Acetylation of D-Methionine:

    • Suspend D-methionine in glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride to the cooled suspension with stirring.

    • Allow the reaction to warm to room temperature and stir until the solution becomes clear.

    • Remove the solvent under reduced pressure to obtain N-Acetyl-D-methionine.

  • Oxidation to N-Acetyl-D-Methionine Sulfoxide:

    • Dissolve the N-Acetyl-D-methionine in a suitable solvent like acetone.

    • Cool the solution in an ice bath.

    • Add hydrogen peroxide (30% solution) dropwise while maintaining the low temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • The product, a mixture of diastereomeric sulfoxides, can be isolated by crystallization or used directly in the next step.

  • Imidation to N-Acetyl-D-Methionine Sulfoximine:

    • Caution: This step involves highly toxic and explosive reagents (hydrazoic acid or sodium azide with strong acid). It must be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Dissolve the N-Acetyl-D-methionine sulfoxide in a mixture of chloroform and sulfuric acid at low temperature.

    • Slowly add sodium azide in portions.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Carefully quench the reaction and perform an aqueous workup to isolate the N-Acetyl-D-methionine sulfoximine.

  • Enantiomeric Purity Analysis:

    • Before and after key steps, it is crucial to analyze the enantiomeric purity. This is typically done using Chiral High-Performance Liquid Chromatography (Chiral HPLC). [3][7][8][9] * A sample of the material is dissolved in the mobile phase and injected onto a chiral column (e.g., a teicoplanin-based column). [8][10] * The separation of D- and L-enantiomers allows for the precise quantification of the enantiomeric excess (e.e.).

References

  • Racemization Overview, Mechanism & Examples. (n.d.). Study.com. Retrieved March 15, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 15, 2026, from [Link]

  • Racemisation in Chemistry and Biology. (n.d.). The University of Manchester. Retrieved March 15, 2026, from [Link]

  • Gütschow, M., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 909(1), 89-100. [Link]

  • Bull, J. A., & Luisi, R. (2017). Strategies for the stereoselective synthesis of sulfoximines. Organic & Biomolecular Chemistry, 15(46), 9715-9729. [Link]

  • Zhang, Y., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 13(46), 13801-13807. [Link]

  • Synthesis of Methionine Derivatived Endocyclic Sulfilimines and Sulfoximines. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Zhang, Y., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 13(46), 13801-13807. [Link]

  • Supplementary Information for Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. (n.d.). Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Ilisz, I., et al. (2015). Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 111, 285-291. [Link]

  • Zhang, Y., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 13(46), 13801-13807. [Link]

  • Matarashvili, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved March 15, 2026, from [Link]

  • HPLC with the chiral column. a) The resolution of the standard D, L... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Anraku, M., et al. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(8), 1647-1654. [Link]

  • How to handle peptides that contain methionine. (2023, February 7). Biotage. Retrieved March 15, 2026, from [Link]

  • Levine, R. L., et al. (2000). Methionine Oxidation and Reduction in Proteins. IUBMB Life, 50(1), 301-307. [Link]

  • Protein preparation by reduction of oxidized methionines. (2017). Google Patents.

Sources

Optimization

troubleshooting low yield in N-Boc-D-methionine sulfoximine synthesis

Welcome to the technical support center for the synthesis of N-Boc-D-methionine sulfoximine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Boc-D-methionine sulfoximine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this synthesis, with a primary focus on addressing low product yield.

Introduction

The synthesis of N-Boc-D-methionine sulfoximine is a critical step in the development of various pharmaceuticals and research compounds. Methionine sulfoximine and its derivatives are known for their role as enzyme inhibitors, particularly of glutamine synthetase.[1][2][3][4][5][6] The Boc (tert-butyloxycarbonyl) protecting group is frequently employed to mask the amine functionality during the oxidation of the sulfur atom. While the synthesis may appear straightforward, several factors can contribute to low yields, frustrating even the most experienced chemists. This guide provides a structured approach to troubleshooting these challenges, grounded in the chemical principles of the reaction.

A common and modern approach for the synthesis of NH-sulfoximines from sulfides is a one-pot reaction using a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PIDA), and a source of ammonia, like ammonium carbamate.[7][8][9] This method is advantageous as it avoids the isolation of the intermediate sulfoxide.

Troubleshooting Low Yield: A Symptom-Based Approach

Low yield is the most frequently reported issue in the synthesis of N-Boc-D-methionine sulfoximine. The following sections break down the potential causes based on experimental observations and provide actionable solutions.

Symptom 1: Incomplete Consumption of Starting Material (N-Boc-D-methionine)

If analysis of your crude reaction mixture by techniques like TLC, LC-MS, or NMR spectroscopy shows a significant amount of unreacted N-Boc-D-methionine, consider the following causes and solutions.

Potential Causes:

  • Insufficient Oxidant or Ammonia Source: The stoichiometry of the hypervalent iodine reagent and the ammonia source is critical. An insufficient amount of either will lead to an incomplete reaction.

  • Poor Reagent Quality: (Diacetoxyiodo)benzene can degrade over time, especially if not stored properly. Similarly, ammonium carbamate can decompose.

  • Low Reaction Temperature or Insufficient Reaction Time: The reaction may be sluggish at lower temperatures and may require more time to reach completion.

  • Poor Solubility of Reagents: If the reagents are not adequately dissolved in the reaction solvent, the reaction will be slow and incomplete.

Troubleshooting Protocol:

  • Verify Reagent Stoichiometry and Quality:

    • Ensure you are using the correct molar equivalents of the hypervalent iodine reagent and ammonium carbamate as reported in established protocols.[1][3]

    • Use fresh, high-quality (diacetoxyiodo)benzene and ammonium carbamate.

  • Optimize Reaction Conditions:

    • Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress by TLC or LC-MS.

    • Extend the reaction time and continue to monitor for the consumption of the starting material.

  • Improve Solubility:

    • Ensure vigorous stirring to maximize the dissolution of all reagents.

    • Consider a different solvent system if solubility remains an issue. Methanol is a commonly used solvent for this reaction.[1][7][10][11]

Symptom 2: Presence of N-Boc-D-methionine Sulfoxide as a Major Byproduct

The formation of the sulfoxide is an intermediate step in the synthesis of the sulfoximine.[12][13][14][15] An accumulation of the sulfoxide in your crude product indicates that the second step of the reaction, the imidation, is problematic.

Potential Causes:

  • Insufficient Ammonia Source or Inefficient Iminating Agent Formation: The conversion of the sulfoxide to the sulfoximine requires an active iminating species, which is generated in situ from the ammonia source and the hypervalent iodine reagent.

  • Steric Hindrance: The bulky Boc group might sterically hinder the approach of the iminating agent to the sulfur atom of the sulfoxide.

Troubleshooting Protocol:

  • Increase the Excess of Ammonia Source: Try increasing the molar equivalents of ammonium carbamate to push the equilibrium towards the formation of the iminating agent.

  • Optimize the Order of Addition: In some cases, pre-mixing the hypervalent iodine reagent and the ammonia source before adding the N-Boc-D-methionine might be beneficial.

  • Consider a Two-Step Procedure: If the one-pot method consistently fails, consider a two-step approach: first, oxidize the N-Boc-D-methionine to the sulfoxide, isolate and purify it, and then perform the imidation step. This allows for optimization of each step independently.

Symptom 3: Formation of N-Boc-D-methionine Sulfone as a Major Byproduct

Over-oxidation of the sulfur atom to the sulfone is a common and often irreversible side reaction that significantly reduces the yield of the desired sulfoximine.[14][15][16][17]

Potential Causes:

  • Excessively Harsh Oxidizing Conditions: Using too much of the oxidizing agent or reacting at too high a temperature can favor the formation of the sulfone.

  • Choice of Oxidant: Some oxidizing agents are more prone to over-oxidation than others.

Troubleshooting Protocol:

  • Careful Control of Oxidant Stoichiometry: Use the minimum effective amount of the hypervalent iodine reagent. A slight excess is often necessary, but a large excess should be avoided.

  • Temperature Control: Perform the reaction at the recommended temperature, and consider running it at a lower temperature for a longer period.

  • Alternative Oxidants: If over-oxidation remains a significant issue, you might explore other, milder oxidizing agents that are known to selectively produce sulfoxides from sulfides, as part of a two-step synthesis.

Symptom 4: Low Isolated Yield After Purification

Even if the reaction appears to be successful based on crude analysis, a low isolated yield can be disheartening. This often points to issues during the workup and purification stages.

Potential Causes:

  • Product Degradation During Workup: The N-Boc-D-methionine sulfoximine might be unstable under the workup conditions, for example, if harsh acidic or basic conditions are used. The Boc protecting group is known to be labile to strong acids.[18]

  • Difficult Separation from Byproducts: The polarity of the desired product, unreacted starting material, sulfoxide, and sulfone byproducts might be very similar, making chromatographic separation challenging.

  • Product Loss During Extraction: The product might have some water solubility, leading to losses during aqueous workups.

Troubleshooting Protocol:

  • Mild Workup Conditions:

    • Use mild aqueous washes, such as saturated sodium bicarbonate and brine, to remove water-soluble impurities.

    • Avoid strong acids or bases during the workup.

  • Optimize Chromatography:

    • Carefully select the solvent system for column chromatography to maximize the separation between the product and impurities. A gradient elution is often necessary.

    • Consider using a different stationary phase if separation on silica gel is poor.

  • Efficient Extraction:

    • Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous phase.

    • If the product has significant water solubility, consider back-extraction of the aqueous layers.

Troubleshooting Flowchart

Troubleshooting_N_Boc_D_methionine_sulfoximine_synthesis start Low Yield of N-Boc-D-methionine Sulfoximine check_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_crude incomplete_rxn Symptom: Incomplete Consumption of N-Boc-D-methionine check_crude->incomplete_rxn Unreacted Starting Material sulfoxide_byproduct Symptom: Major Byproduct is N-Boc-D-methionine Sulfoxide check_crude->sulfoxide_byproduct Intermediate Accumulation sulfone_byproduct Symptom: Major Byproduct is N-Boc-D-methionine Sulfone check_crude->sulfone_byproduct Over-oxidation low_isolated_yield Symptom: Good Crude Conversion, but Low Isolated Yield check_crude->low_isolated_yield Post-reaction Issues sol_incomplete_rxn Troubleshooting: - Verify reagent stoichiometry & quality - Optimize reaction temp. & time - Improve reagent solubility incomplete_rxn->sol_incomplete_rxn sol_sulfoxide Troubleshooting: - Increase excess of ammonia source - Optimize order of addition - Consider a two-step synthesis sulfoxide_byproduct->sol_sulfoxide sol_sulfone Troubleshooting: - Control oxidant stoichiometry - Lower reaction temperature - Explore milder oxidants (in a two-step approach) sulfone_byproduct->sol_sulfone sol_isolated_yield Troubleshooting: - Use mild workup conditions - Optimize chromatographic separation - Ensure efficient extraction low_isolated_yield->sol_isolated_yield

Caption: Troubleshooting workflow for low yield in N-Boc-D-methionine sulfoximine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the one-pot synthesis of N-Boc-D-methionine sulfoximine using a hypervalent iodine reagent?

A1: The reaction is believed to proceed through the in-situ formation of a highly reactive iodonitrene intermediate.[7][8] This intermediate reacts with the sulfide of N-Boc-D-methionine to form a sulfilimine, which is then oxidized to the final sulfoximine product.

Q2: Can I use a different protecting group for the amine?

A2: Yes, other protecting groups can be used, but the choice will depend on the overall synthetic strategy and the stability of the protecting group to the oxidation and workup conditions. The Boc group is widely used due to its ease of introduction and its removal under mildly acidic conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. You can visualize the spots using a suitable stain, such as potassium permanganate, which will react with the sulfur-containing compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[19]

Q4: My N-Boc-D-methionine sulfoximine product appears to be a mixture of diastereomers. Is this normal?

A4: Yes, the oxidation of the sulfur atom in methionine creates a new stereocenter, resulting in the formation of two diastereomers of the sulfoximine.[14][20] These diastereomers can sometimes be separated by chromatography, but they are often used as a mixture in subsequent steps.

Q5: Are there any safety precautions I should be aware of?

A5: Hypervalent iodine reagents should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Bull, J. A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1120. [Link]

  • De La Torre, D., Degennaro, L., & Luisi, R. (2023). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses, 100, 1-18. [Link]

  • Ding, Y., Pedersen, S. S., Lin, A., Qian, R., & Ball, Z. T. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 13(47), 14101–14105. [Link]

  • Leahy, D., Grant, C., Jackson, A., Duff, A., Tardiota, N., Van Haeften, J., Chen, X., Peake, J. M., Kruppa, M. D., & Smith, E. T. (2021). Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. Molecules, 26(17), 5344. [Link]

  • Luisi, R., & Bull, J. A. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1120. [Link]

  • Reboul, V., & Gaggero, N. (2018). Mechanistic investigation of the NH-sulfoximination of sulfide. Evidence for λ6-sulfanenitrile intermediates. Organic & Biomolecular Chemistry, 16(33), 6043-6050. [Link]

  • Ding, Y., Pedersen, S. S., Lin, A., Qian, R., & Ball, Z. T. (2022). Supporting Information for: Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Royal Society of Chemistry. [Link]

  • Ding, Y., Pedersen, S. S., Lin, A., Qian, R., & Ball, Z. T. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Semantic Scholar. [Link]

  • Ding, Y., Pedersen, S. S., Lin, A., Qian, R., & Ball, Z. T. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Aarhus University. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1153 - Post Cleavage Reduction of Met(O). [Link]

  • Ding, Y., Pedersen, S. S., Lin, A., Qian, R., & Ball, Z. T. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. NSF Public Access Repository. [Link]

  • Luisi, R. (2018). Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. [Link]

  • Zhdankin, V. V., & Yoshimura, A. (2018). One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry, 83(17), 10476–10483. [Link]

  • Ding, Y., Pedersen, S. S., Lin, A., Qian, R., & Ball, Z. T. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 13(47), 14101–14105. [Link]

  • Organic Chemistry Portal. (2004, December 24). Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection. [Link]

  • Gellman, S. H., & Dado, G. P. (1991). Redox-Triggered Secondary Structure Changes in the Aggregated States of a Designed Methionine-Rich Peptide. Journal of the American Chemical Society, 113(4), 1164–1173. [Link]

  • Bolm, C., & Azzena, U. (2018). Synthesis of Methionine Derivatived Endocyclic Sulfilimines and Sulfoximines. ResearchGate. [Link]

  • Ding, Y., Pedersen, S. S., Lin, A., Qian, R., & Ball, Z. T. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. NSF Public Access Repository. [Link]

  • Zhdankin, V. V., & Yoshimura, A. (2018). One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. PMC. [Link]

  • Weller, C. E., & Brener, O. (2021). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemBioChem, 22(10), 1774–1779. [Link]

  • Houghten, R. A. (1989). U.S. Patent No. 4,835,254. Washington, DC: U.S.
  • Kim, G., & Gladyshev, V. N. (2012). Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. BMC Biochemistry, 13, 21. [Link]

  • Leahy, D., Grant, C., Jackson, A., Duff, A., Tardiota, N., Van Haeften, J., Chen, X., Peake, J. M., Kruppa, M. D., & Smith, E. T. (2021). Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. Molecules, 26(17), 5344. [Link]

  • Wikipedia. (n.d.). Methionine sulfoxide. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

  • Wusheng, G. (2017). WO Patent No. 2017/000867 A1.
  • Sato, K. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4458. [Link]

  • Lee, B. C., & Gladyshev, V. N. (2011). The biological significance of methionine sulfoxide stereochemistry. Free Radical Biology and Medicine, 50(3), 221–227. [Link]

  • Kim, G., & Gladyshev, V. N. (2012). Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. BMC Biochemistry, 13, 21. [Link]

  • Kim, G., & Gladyshev, V. N. (2012). Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. Harvard DASH. [Link]

  • Somlai, C., & Penke, B. (2000). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: N-Boc-D-Methionine Sulfoximine Synthesis &amp; Troubleshooting

Welcome to the Advanced Synthesis Support Center . As Application Scientists, we frequently encounter challenges when researchers attempt to synthesize chiral sulfoximines from protected amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center . As Application Scientists, we frequently encounter challenges when researchers attempt to synthesize chiral sulfoximines from protected amino acids. The synthesis of N-Boc-D-methionine sulfoximine (N-Boc-D-MSO) is particularly notorious for generating unexpected byproducts—most notably sulfones, sulfoxides, and deprotected amines.

This guide provides a mechanistic breakdown of these side reactions, field-proven troubleshooting FAQs, and a self-validating experimental protocol designed to maximize yield while preserving the acid-sensitive Boc protecting group and the chiral integrity of the molecule.

Mechanistic Overview of Byproduct Formation

The transformation of a thioether (sulfide) to a sulfoximine requires the transfer of both an oxygen atom ([O]) and a nitrogen atom (NH). Depending on the reagents chosen, the reaction proceeds via either a sulfoxide or a sulfilimine intermediate.

Byproduct generation is almost always a result of kinetic competition (over-oxidation) or reagent incompatibility (acid-catalyzed cleavage).

Mechanistic_Pathways SM N-Boc-D-Methionine (Sulfide) Sulfilimine Sulfilimine Intermediate SM->Sulfilimine NH Transfer Sulfoxide Sulfoxide Intermediate SM->Sulfoxide Oxidation Sulfone Sulfone Byproduct (Over-oxidation) SM->Sulfone Excess Oxidant Product N-Boc-D-Methionine Sulfoximine Sulfilimine->Product Mild Oxidation (e.g., NaIO4) Sulfilimine->Sulfone Strong Oxidant Deprotected D-Methionine Sulfoximine (Boc Cleavage) Sulfilimine->Deprotected Strong Acid Sulfoxide->Product Mild NH Transfer (e.g., PhI(OAc)2) Sulfoxide->Sulfone Strong Oxidant Product->Deprotected Strong Acid (e.g., H2SO4)

Figure 1: Reaction pathways for N-Boc-D-methionine sulfoximine synthesis and byproduct formation.

Quantitative Impact of Reagent Selection

To illustrate the causality between reagent choice and byproduct distribution, consider the following empirical data summarizing typical reaction outcomes:

Reagent SystemPrimary PathwayN-Boc-D-MSO YieldSulfone ByproductBoc Deprotection
NaN₃ / H₂SO₄ Sulfoxide → Sulfoximine< 5%~10%> 80%
K₂S₂O₈ / NH₃ Sulfilimine → Sulfoximine~20%> 60% < 5%
NaIO₄ / NH₂CN Sulfilimine → Sulfoximine~85%< 5%< 2%
PhI(OAc)₂ / NH₂COONH₄ Direct (One-Pot)> 90% < 2%0%

Troubleshooting Guide & FAQs

Q1: My LC-MS analysis shows a massive peak corresponding to [M-100]. Why is my product losing the Boc group, and how do I prevent this? The Causality: The tert-butoxycarbonyl (Boc) group is highly susceptible to acid-catalyzed cleavage, which releases isobutylene gas and carbon dioxide. Traditional sulfoximine syntheses rely on Schmidt-type reactions using sodium azide (NaN₃) and concentrated sulfuric acid (H₂SO₄) to generate hydrazoic acid (HN₃) as the NH donor[1]. These strongly acidic conditions will quantitatively strip the Boc group from your D-methionine substrate. Furthermore, harsh acids can lead to racemization at the newly formed chiral sulfur center[1]. The Solution: Abandon azide/acid-based methods. Transition to a metal-free, neutral NH-transfer protocol using hypervalent iodine. Diacetoxyiodobenzene (PhI(OAc)₂) combined with ammonium carbamate (NH₂COONH₄) in methanol generates an electrophilic iodonitrene intermediate that reacts directly with the sulfide under completely neutral conditions, preserving the Boc group entirely[2][3].

Q2: I am trying to oxidize a pre-formed N-Boc-D-methionine sulfilimine, but I keep getting the sulfone instead of the sulfoximine. What is going wrong? The Causality: Over-oxidation to the sulfone occurs when the rate of oxidation of the target sulfoximine competes with the oxidation of the sulfilimine intermediate. Strong oxidants like potassium persulfate (K₂S₂O₈) or potassium permanganate (KMnO₄) lack the chemoselectivity required to stop at the sulfoximine stage[4]. The Solution: You must use a milder, chemoselective oxidant. Sodium periodate (NaIO₄) is highly recommended for this specific step, as it provides the necessary thermodynamic push to form the sulfoximine without over-oxidizing the sulfur to a sulfone[4]. Alternatively, electrochemically generated peroxodicarbonate (PODIC) has recently been shown to oxidize sulfilimines to sulfoximines with near-perfect selectivity[5].

Q3: I am using the Rhodium-catalyzed nitrene transfer method, but my reaction stalls at the sulfoxide stage. Why isn't the imination completing? The Causality: Rhodium-catalyzed transfers (e.g., using Rh₂(OAc)₄) are highly sensitive to steric hindrance and the electronic nature of the nitrogen source[6]. If your sulfoxide is accumulating, it usually indicates that the active rhodium-nitrene complex is either decomposing before transfer or the catalytic cycle is being poisoned by coordinating byproducts. The Solution: Ensure your solvent (typically CH₂Cl₂) is strictly anhydrous, as water competes for the electrophilic nitrene. Additionally, adding a mild base like magnesium oxide (MgO) can scavenge acetic acid byproducts generated from the PhI(OAc)₂ oxidant, preventing catalyst deactivation and driving the imination to completion[6].

Validated Experimental Protocol

To bypass the pitfalls of over-oxidation and Boc-deprotection, we recommend the Hypervalent Iodine-Mediated Direct Synthesis [2]. This protocol is a self-validating system: the evolution of CO₂ and NH₃ gas from the ammonium carbamate serves as a visual indicator of reagent activation, while the neutral pH guarantees the integrity of the Boc group.

Protocol_Workflow S1 Step 1 Dissolve Substrate in MeOH S2 Step 2 Add NH2COONH4 (4.0 equiv) S1->S2 S3 Step 3 Add PhI(OAc)2 (2.5 equiv) S2->S3 S4 Step 4 Stir 12h at 25°C S3->S4 S5 Step 5 Evaporate & Workup S4->S5 S6 Step 6 Flash Chromatography S5->S6 Prod Pure N-Boc-D-MSO (>85% Yield) S6->Prod

Figure 2: Optimized metal-free, one-pot synthetic workflow for N-Boc-D-methionine sulfoximine.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-D-methionine (1.0 mmol, 1.0 equiv) in anhydrous Methanol (5.0 mL) to create a 0.2 M solution.

  • Ammonia Source Addition: Add Ammonium carbamate (NH₂COONH₄) (312 mg, 4.0 mmol, 4.0 equiv) to the stirring solution. Wait 5 minutes to ensure complete dissolution.

  • Oxidant Addition: Slowly add Diacetoxyiodobenzene (PhI(OAc)₂) (805 mg, 2.5 mmol, 2.5 equiv) portion-wise over 10 minutes. Note: You will observe mild effervescence; this is normal and indicates the formation of the active iodonitrene species.

  • Reaction Monitoring: Stir the reaction mixture at 25 °C (room temperature) open to the air (or under a loose septum) for 12 hours. Monitor the reaction via LC-MS. The target product mass will appear at [M+H]⁺ = 281.1, while the starting material is at [M+H]⁺ = 250.1.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol. Dissolve the crude residue in Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Eluent: Ethyl Acetate/Hexane gradient) to yield pure N-Boc-D-methionine sulfoximine.

References

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer Source: Molecules (via NIH PMC) URL:[Link]

  • Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Method development for the synthesis of organosulfur compounds and their functionalization by C–H activation and reductive borylation Source: RWTH Aachen University Publications URL:[Link]

  • Dehydrogenative Imination of Low-Valent Sulfur Compounds: Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters Source: JACS Au (ACS Publications) URL:[Link]

  • Direct synthesis of sulfoximines from sulfides Source: Chemical Communications (ChemComm) URL:[Link]

Sources

Optimization

managing steric hindrance from N-Boc-D-methionine sulfoximine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter significant roadblocks when incorporating highly modified, sterically hin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter significant roadblocks when incorporating highly modified, sterically hindered building blocks into peptide sequences.

The coupling of N-Boc-D-methionine sulfoximine [N-Boc-D-Met(O)(NH)-OH] is notoriously difficult. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind these failures and field-proven, self-validating methodologies to overcome them.

Part 1: Understanding the Steric Challenge (FAQs)

Q: Why does N-Boc-D-methionine sulfoximine consistently fail or yield low conversion during standard peptide coupling? A: The difficulty is rooted in a compounding steric and stereoelectronic effect. First, the tert-butyloxycarbonyl (Boc) protecting group is inherently bulky, shielding the alpha-carboxyl group. More critically, the sulfonimidoyl moiety (the sulfoximine group) features a stereogenic hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom[1][2]. This creates a rigid, dense microenvironment that severely restricts the conformational freedom of the amino acid backbone, making it highly difficult for the resin-bound amine nucleophile to access and attack the activated ester[1].

Q: I am using HATU for this hindered coupling, but my LC-MS shows a +98 Da mass shift instead of my product. What is happening? A: You are observing guanidinylation, a common dead-end side reaction. HATU is an aminium (uronium) salt. Because the extreme steric bulk of N-Boc-D-methionine sulfoximine slows down the formation of the desired active ester, the unreacted primary amine on your resin attacks the HATU molecule directly instead of the amino acid. This forms a tetramethylguanidinium byproduct (+98 Da), which permanently caps your peptide chain and halts synthesis[3][4].

Q: If HATU is failing, what is the mechanistically sound alternative? A: You must switch to either a phosphonium-based reagent like PyAOP or a third-generation uronium salt like COMU . PyAOP cannot cause guanidinylation because it lacks the uronium structure[3][4]. COMU, on the other hand, integrates an Oxyma Pure leaving group and a morpholino moiety. The morpholino oxygen acts as an internal base (providing anchimeric assistance), which aggressively drives the reaction forward despite the steric bulk of the sulfoximine, while maintaining exceptional solubility and stability[5][6].

Part 2: Reagent Selection Data

To make an informed decision, we must look at the quantitative performance and stability of the coupling reagents when applied to hindered systems.

Table 1: Quantitative Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActivating SpeciesGuanidinylation RiskEfficiency for Hindered AAsSolution Stability (in DMF)
HATU HOAt esterHigh (in slow reactions)High~0.5 M (Drops to 86% at 48h)
COMU Oxyma Pure esterLowVery High1.5 M (Maintains 93% at 48h)
PyAOP HOAt esterNone (Phosphonium)Very HighModerate
DIC / Oxyma Oxyma Pure esterNoneModerate to HighHigh (Stable indefinitely separated)

Data synthesized from comparative studies on Oxyma and COMU reagents[3][5][6].

Part 3: Troubleshooting & Optimization Workflow

When a coupling fails, a systematic diagnostic approach is required. Follow the logic tree below to isolate and resolve the specific chemical failure point.

Workflow Start Initiate N-Boc-D-Met(O)(NH)-OH Coupling Assess Perform Kaiser Test & LC-MS Analysis Start->Assess Success Amide Bond Confirmed (Proceed to Next Step) Assess->Success Complete Conversion Fail Incomplete Coupling or +98 Da Byproduct Detected Assess->Fail High Unreacted Amine Opt1 Switch to COMU or PyAOP (Eliminates Guanidinylation) Fail->Opt1 Opt2 Apply Microwave Heating (75°C for 15 min) Fail->Opt2 Opt3 Pre-activate AA for 5 min Prior to Resin Addition Fail->Opt3 Opt1->Assess Re-couple Opt2->Assess Opt3->Assess

Workflow for diagnosing and resolving steric hindrance in N-Boc-D-Met(O)(NH)-OH coupling.

Part 4: Self-Validating Protocol for Hindered Coupling

To ensure success, do not add all reagents to the resin simultaneously. You must force the formation of the active ester before exposing it to the resin-bound amine.

Optimized COMU-Mediated Coupling Methodology

Step 1: Reagent Preparation & Pre-activation Causality: Pre-activation ensures the highly reactive Oxyma ester is fully formed, preventing the base or coupling reagent from interacting deleteriously with the resin.

  • In a clean, dry vial, dissolve 3.0 equivalents of N-Boc-D-Met(O)(NH)-OH and 3.0 equivalents of COMU in anhydrous DMF (aim for a high concentration, e.g., 0.2 M to 0.5 M)[6].

  • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA) or 2,4,6-Trimethylpyridine (TMP).

  • Validation Checkpoint 1: Observe the solution. A slight color change (often pale yellow/orange) indicates the successful formation of the Oxyma active ester. Allow this to pre-activate for exactly 3 to 5 minutes . Do not exceed 10 minutes, as prolonged activation of hindered amino acids can lead to epimerization[5][6].

Step 2: Coupling Execution

  • Transfer the pre-activated solution directly to the swelled, deprotected resin.

  • Agitate vigorously. Due to the steric bulk of the sulfoximine group, standard 30-minute couplings are insufficient. React for 120 minutes at room temperature , or apply microwave irradiation at 75°C for 15 minutes [4][5].

Step 3: Post-Coupling Validation

  • Drain the reaction vessel and wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF) to remove all water-soluble COMU byproducts[6].

  • Validation Checkpoint 2 (Colorimetric): Perform a Kaiser test on a few resin beads. A colorless/yellow bead confirms the bulky amino acid has successfully coupled. A blue bead indicates steric clash prevented the reaction.

  • Validation Checkpoint 3 (Analytic): Perform a micro-cleavage (using TFA/TIS/H2O if dealing with standard side-chain protecting groups, though note Boc will be removed during this analytical step). Run LC-MS. You should observe the target mass. If starting material mass is present without a +98 Da adduct, the issue is purely kinetic (steric hindrance)—proceed to a double coupling using PyAOP.

References

  • Peptide Coupling Reagents Guide: In-situ activating reagents - sigmaaldrich.com - 3

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - bachem.com - 4

  • A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis - benchchem.com -5

  • Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides | The Journal of Organic Chemistry - acs.org - 1

  • Novabiochem® - Merck - merckmillipore.com - 6

  • The Transition Metal-Mediated N-Functionalizations of Sulfoximines - d-nb.info - 2

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of N-Boc-D-methionine Sulfoximine for Assays

Welcome to the technical support guide for N-Boc-D-methionine sulfoximine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-Boc-D-methionine sulfoximine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments. Our goal is to provide you with the scientific rationale behind these recommendations to empower your experimental design and ensure reliable, reproducible results.

Introduction to N-Boc-D-methionine Sulfoximine and Solubility Challenges

N-Boc-D-methionine sulfoximine is a derivative of the amino acid methionine and a potent inhibitor of glutamine synthetase.[1][2][3] Its use is widespread in cell biology and biochemistry, particularly in selection systems for generating stable, high-yielding recombinant cell lines (e.g., GS-CHO systems).[2]

The N-Boc (tert-butyloxycarbonyl) protecting group, while crucial for certain synthetic strategies, imparts significant hydrophobicity to the molecule. This often leads to poor aqueous solubility, creating a common hurdle for researchers preparing solutions for in vitro assays. Achieving a homogenous, stable solution at the desired working concentration is critical for accurate and reliable experimental outcomes. This guide will walk you through the causes of these solubility issues and provide systematic solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our users encounter when working with N-Boc-D-methionine sulfoximine.

Q1: What is the best starting solvent for N-Boc-D-methionine sulfoximine?

A1: Due to its hydrophobic N-Boc group, N-Boc-D-methionine sulfoximine is poorly soluble in purely aqueous solutions. The recommended starting solvent for creating a concentrated stock solution is an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice.[4] Ethanol is another potential option.[5] It is crucial to prepare a high-concentration stock in one of these organic solvents before diluting it into your aqueous assay buffer.[4]

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What is happening and how can I prevent it?

A2: This is a very common phenomenon known as solvent-shifting precipitation. The compound is soluble in the high-concentration organic stock but crashes out when diluted into the aqueous buffer where its solubility is much lower. Here are the primary causes and solutions:

  • Final Concentration is Too High: The most likely reason is that the final concentration in your aqueous buffer exceeds the compound's solubility limit in that specific medium.

  • High Final DMSO Concentration: While DMSO aids initial dissolution, a high final concentration in the aqueous buffer can paradoxically promote the precipitation of some compounds.[6]

  • Mixing Method: The way you mix the solutions can significantly impact precipitation. Adding the aqueous buffer to the DMSO stock, or vice-versa, without immediate and vigorous mixing can create localized areas of high concentration, initiating precipitation.[7]

To prevent this, it is best to make initial serial dilutions in pure DMSO and then add the final diluted sample to your buffer.[4] This ensures the compound is only introduced to the aqueous environment at its much lower, and hopefully soluble, working concentration.

Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?

A3: This is a critical consideration, as organic solvents can have cytotoxic effects or otherwise interfere with cellular responses.[8][9][10] For most cell lines, a final DMSO concentration of 0.5% (v/v) or less is considered safe, with many protocols recommending 0.1% or lower to minimize any potential artifacts.[6] However, solvent tolerance is cell-line dependent. It is imperative to run a vehicle control (your final assay buffer containing the same final concentration of DMSO but without your compound) to ensure the solvent itself is not affecting the experimental results.[4]

Q4: Can I use pH adjustments to improve the solubility of N-Boc-D-methionine sulfoximine?

A4: Yes, pH can be a powerful tool. The N-Boc-D-methionine sulfoximine molecule has ionizable groups (a carboxylic acid and an amino group). Altering the pH of the buffer will change the ionization state of these groups, which can significantly impact aqueous solubility.

  • In acidic conditions (e.g., pH < 4), the amino group will be protonated (-NH3+), which may increase solubility.

  • In basic conditions (e.g., pH > 9), the carboxylic acid group will be deprotonated (-COO-), which may also increase solubility. However, the stability of the Boc-protecting group is sensitive to strongly acidic conditions. More importantly, your chosen pH must be compatible with your biological assay system (e.g., enzyme activity, cell viability). If your experiment allows, testing a range of physiologically relevant pH values (e.g., 6.5 to 8.0) is a valid strategy.

Q5: Are there alternatives to DMSO? What about co-solvents?

A5: Yes. If DMSO is problematic for your assay, you can consider other water-miscible organic solvents like ethanol or propylene glycol.[5][11] The use of a secondary solvent to improve solubility is known as co-solvency.[11][12][13] A co-solvent works by reducing the interfacial tension between the aqueous solution and the hydrophobic compound, effectively making the solvent environment more favorable for the solute.[11] For example, you might prepare a working solution in a buffer containing a small percentage (e.g., 1-5%) of ethanol. As with any solvent, you must run appropriate vehicle controls to check for assay interference.[9]

Troubleshooting Guide

Use this section to diagnose and resolve persistent solubility issues.

Visualizing the Problem-Solving Workflow

The following diagram outlines a systematic approach to troubleshooting solubility.

G Start Start: Compound is insoluble in final assay buffer PrepStock Prepare concentrated stock in 100% DMSO (e.g., 10-50 mM) Start->PrepStock CheckPrecip Does it precipitate upon dilution into buffer? PrepStock->CheckPrecip Tactic1 Tactic 1: Optimize Dilution - Make intermediate dilutions in DMSO - Add stock to buffer with vortexing - Lower final concentration CheckPrecip->Tactic1 Yes Success Success: Compound is soluble! Proceed with assay and include proper vehicle controls. CheckPrecip->Success No CheckAgain1 Still precipitating? Tactic1->CheckAgain1 Tactic2 Tactic 2: Use a Co-solvent - Prepare final buffer with 1-5% Ethanol or Propylene Glycol - Re-test dilution CheckAgain1->Tactic2 Yes CheckAgain1->Success No CheckAgain2 Still precipitating? Tactic2->CheckAgain2 Tactic3 Tactic 3: Adjust Buffer pH - If assay permits, test buffers from pH 6.5 to 8.0 - Check for improved solubility CheckAgain2->Tactic3 Yes CheckAgain2->Success No Tactic3->Success Soluble Fail Consult Technical Support: Further optimization needed. Consider alternative formulations (e.g., cyclodextrins). Tactic3->Fail Insoluble

Caption: Troubleshooting workflow for solubilizing N-Boc-D-methionine sulfoximine.

Quantitative Data Summary

The following table provides general guidelines for solvent selection. Note that exact solubility can be batch-dependent and should be empirically determined.

Solvent / SystemRecommended UseTypical Conc. RangeKey Considerations
100% DMSO Primary Stock Solution10 - 100 mMUse anhydrous DMSO for best stability.[4] Store aliquots at -20°C or -80°C.
100% Ethanol Primary Stock Solution1 - 20 mMGood alternative to DMSO. Can be more volatile.
Aqueous Buffer (e.g., PBS, pH 7.2) Final Working Solution< 5 mg/mLDirect dissolution is difficult. Dilute from an organic stock.[14]
Aqueous Buffer + 0.1-0.5% DMSO Final Working SolutionAssay DependentMost common for cell-based assays.[9] Always include a vehicle control.
Aqueous Buffer + 1-5% Ethanol Final Working SolutionAssay DependentA co-solvent approach.[5][11] Check for assay interference and cytotoxicity.

Experimental Protocols

Follow these detailed protocols for reliable solution preparation.

Protocol: Preparation of a 50 mM Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution, which is the essential first step.

Materials:

  • N-Boc-D-methionine sulfoximine (MW: ~265.33 g/mol , check your vial)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Calculation: Determine the mass of the compound needed.

    • Formula: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of 50 mM stock: Mass = 50 mM * 1 mL * 265.33 g/mol = 13.27 mg

  • Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the calculated amount of N-Boc-D-methionine sulfoximine into the tube.[15]

  • Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube.

  • Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is completely clear with no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[15] Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light.[15]

Protocol: Preparation of a 100 µM Working Solution in Cell Culture Medium

This protocol demonstrates the critical dilution step from the organic stock into the final aqueous medium.

Materials:

  • 50 mM N-Boc-D-methionine sulfoximine in DMSO (from Protocol 4.1)

  • Sterile cell culture medium or desired aqueous buffer

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

Caption: Recommended two-step dilution workflow.

  • Prepare an Intermediate Dilution (e.g., to 1 mM):

    • Pipette 98 µL of 100% DMSO into a new sterile tube.

    • Add 2 µL of the 50 mM stock solution to the DMSO.

    • Vortex thoroughly. This creates a 1 mM intermediate stock in DMSO. This step is crucial to lower the organic concentration before hitting the aqueous phase.[4]

  • Prepare the Final Working Solution:

    • Dispense 990 µL of your final aqueous buffer (e.g., cell culture medium) into a new sterile tube.

    • Add 10 µL of the 1 mM intermediate stock solution directly into the buffer.

    • Immediately cap and vortex vigorously for at least 30 seconds to ensure rapid and complete dispersion, which helps prevent precipitation.[6]

  • Final Check: Visually inspect the final solution against a light source to ensure it is clear and free of any precipitate before adding it to your assay.

  • Calculate Final DMSO %: In this example, the final DMSO concentration is 0.1%, which is well-tolerated by most cell lines.

By following these guidelines and understanding the chemical principles at play, you can successfully overcome the solubility challenges associated with N-Boc-D-methionine sulfoximine and generate high-quality, reliable data in your assays.

References
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Cosolvent - Wikipedia. Wikipedia.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • FAQs on Inhibitor Prepar
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Overcoming Tamsulosin solubility issues in aqueous buffers. Benchchem.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Preparing Stock Solutions. PhytoTech Labs.
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and autom
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
  • 1 Preparation stock solution solid compound(s). Unknown Source.
  • What is the procedure to create stock solutions?. Chemistry Stack Exchange.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Unknown Source.
  • The Complete Guide to Cell-Based Assays. SPT Labtech.
  • Solvent-comp
  • Residual assay for L-Methionine sulfoximine (MSX).
  • L-Methionine [R,S]-Sulfoximine. Bio-Techne.
  • L-Methionine-(S,R)
  • L -Methionine sulfoximine 15985-39-4. Sigma-Aldrich.
  • Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Royal Society of Chemistry.
  • L-METHIONINE SULFOXIMINE | 15985-39-4. ChemicalBook.
  • Boc-L-methionine sulfoxide. Chem-Impex.
  • Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides.
  • L-Methionine-DL-sulfoximine | CAS 15985-39-4. Selleck Chemicals.
  • CN114166964A - A kind of rapid detection method of methionine sulfoxide imide.

Sources

Optimization

purification challenges with N-Boc-D-methionine sulfoximine peptides

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when purifying peptides containing N-Boc-D-methionine sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when purifying peptides containing N-Boc-D-methionine sulfoximine (Boc-D-Met(O)(NH)-OH).

This specific modified amino acid introduces a "perfect storm" of chromatographic challenges: a highly polar and nucleophilic =NH group, a newly formed chiral center at the sulfur atom, and an acid-labile N-terminal Boc protecting group. Standard peptide purification platforms often fail here, resulting in peak tailing, unresolved doublets, or premature deprotection.

This guide is designed to deconstruct the causality behind these failures and provide self-validating, field-proven methodologies to rescue your purification workflow.

Diagnostic Workflow

Before adjusting your instrumentation, use the logic tree below to identify the mechanistic root cause of your specific chromatographic failure.

PurificationLogic Crude Crude N-Boc-D-Met(O)(NH) Peptide RP_HPLC RP-HPLC Analysis (C18, 0.1% FA) Crude->RP_HPLC Tailing Peak Tailing (Tf > 1.5) RP_HPLC->Tailing Silanol Interaction Doublet Broad Doublet (Rs < 1.0) RP_HPLC->Doublet S-Chirality MassShift Mass Shift (+Acyl) Branched Impurity RP_HPLC->MassShift Nucleophilic =NH Sol_Tailing Switch to Endcapped C18 or PFP Column Tailing->Sol_Tailing Sol_Doublet Decrease Gradient Slope Increase Temp to 45°C Doublet->Sol_Doublet Sol_Mass Optimize SPPS (Protect =NH group) MassShift->Sol_Mass Pure Purified Diastereomers (Rs > 1.5, Tf < 1.2) Sol_Tailing->Pure Sol_Doublet->Pure Sol_Mass->Pure

Workflow for diagnosing and resolving chromatographic failures in sulfoximine peptides.

Troubleshooting FAQs

Q1: My peptide elutes as a broad doublet. Is my synthesis impure, or is this a chromatographic artifact? A: This is rarely a synthesis failure; it is a fundamental stereochemical reality. The oxidation of the thioether to a sulfoximine generates a new stereocenter at the sulfur atom ( SS​ and RS​ configurations)[1]. Because your peptide incorporates D-methionine, the resulting molecule is a mixture of two diastereomers: (D-Carbon, SS​ -Sulfur) and (D-Carbon, RS​ -Sulfur). These diastereomers possess distinct "hydrophobic footprints"[2], causing them to interact differently with the C18 stationary phase. Actionable Fix: To fully resolve these peaks, modulate the column temperature. Increasing the temperature to 45–50 °C enhances mass transfer kinetics and sharpens the doublet into distinct, resolvable peaks.

Q2: I am experiencing severe peak tailing ( Tf​>2.0 ). Standard 0.1% TFA usually fixes this, but I am worried about losing my N-Boc group. What is the best approach? A: Peak tailing here is caused by secondary ion-exchange interactions between the mildly basic, unprotected =NH group of the sulfoximine and unreacted silanols on the silica matrix[3]. While 0.1% Trifluoroacetic Acid (TFA) effectively protonates both the =NH group and the silanols to suppress this interaction[4], it poses a severe risk to your product. During lyophilization, the concentration of TFA spikes as the aqueous solvent evaporates, creating a highly acidic microenvironment that readily cleaves the acid-labile N-Boc group. Actionable Fix: Switch to an extensively endcapped C18 column or a Pentafluorophenyl (PFP) phase, which sterically shields residual silanols. Replace TFA with 0.1% Formic Acid (FA). FA provides sufficient protonation to improve peak shape while being volatile and mild enough to preserve the N-Boc group during downstream processing.

Q3: Mass spectrometry of my crude mixture shows late-eluting impurities with a mass shift corresponding to my coupled amino acids. What went wrong? A: The free =NH group of the methionine sulfoximine is highly nucleophilic. If it is not orthogonally protected during Solid-Phase Peptide Synthesis (SPPS), it can undergo unintended acylation during the coupling of subsequent amino acids[1]. This creates a branched peptide, which is significantly more hydrophobic and elutes later in the reversed-phase gradient. Actionable Fix: Utilize a shallower gradient (0.1% B/min) in the hydrophobic elution window to separate the branched byproducts from the linear target peptide. In future syntheses, ensure the =NH group is transiently protected.

Quantitative Optimization Matrix

The following table summarizes the causal effects of different chromatographic parameters on resolving N-Boc-D-methionine sulfoximine diastereomers while preserving the Boc group.

Column ChemistryMobile Phase AdditiveTemp (°C)Tailing Factor ( Tf​ )Diastereomer Resolution ( Rs​ )Mechanistic Outcome
Standard C180.1% TFA252.40.8High silanol interaction; High risk of Boc degradation during lyophilization.
Endcapped C180.1% TFA251.21.1Reduced tailing; Poor diastereomer separation.
Endcapped C180.1% Formic Acid451.11.8Optimal Baseline. Preserves Boc group; Sharp peaks.
PFP Phase0.1% Formic Acid451.32.2Superior Resolution. Resolves sulfur epimers via π−π and dipole interactions.

Self-Validating Preparative Protocol

To guarantee the integrity of your N-Boc-D-methionine sulfoximine peptide, follow this self-validating preparative RP-HPLC workflow. Each phase contains a mandatory validation check to ensure causality and prevent downstream failure.

Phase 1: Solubilization & Integrity Check
  • Dissolve the crude peptide in 10% Acetonitrile / 90% Water containing 0.1% Formic Acid (FA). Avoid using pure DMSO if possible, as it can alter the oxidation state of sensitive residues.

  • Validation Check: Centrifuge the sample at 10,000 × g for 5 minutes. The supernatant must be completely optically clear. Analyze a 5 µL aliquot via analytical LC-MS. Pass criteria: The target mass must be observed without a -100 Da degradation peak (which would indicate premature loss of the Boc group).

Phase 2: High-Resolution Preparative Separation
  • Inject the clarified sample onto a preparative PFP or heavily endcapped C18 column (e.g., 250 × 21.2 mm, 5 µm).

  • Execute a shallow gradient of 0.15% B per minute (Solvent A: H2​O

    • 0.1% FA; Solvent B: Acetonitrile + 0.1% FA) at a flow rate of 15 mL/min. Maintain column temperature at 45 °C using a column jacket.
  • Validation Check: Monitor UV absorbance at 214 nm (peptide backbone) and 254 nm. Pass criteria: The diastereomers should elute as two distinct peaks with a resolution factor ( Rs​ ) > 1.5. If Rs​<1.0 during the run, immediately pause fraction collection and decrease the gradient slope to 0.1% B/min on the fly.

Phase 3: Fraction Rescue & Lyophilization
  • Collect fractions into tubes pre-chilled on wet ice. Immediately transfer collected fractions containing the target mass to dry ice to freeze them completely.

  • Validation Check: Perform an analytical re-injection of a thawed 10 µL aliquot from the frozen fractions[5]. Pass criteria: The purity must exceed 95%, and the ratio of the two diastereomers must match the preparative chromatogram. This confirms that no epimerization or Boc-deprotection occurred while sitting in the acidic eluent.

  • Lyophilize directly from the frozen state. Do not allow the fractions to thaw during vacuum application.

References

  • Ding et al. "Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides." Chemical Science, Royal Society of Chemistry. 1

  • Bachem. "Peptide Purification Process & Methods: An Overview." Bachem Knowledge Base. 4

  • Agilent Technologies. "Efficient Purification of Synthetic Peptides at High and Low pH." Agilent Application Notes. 3

  • Mant et al. "HPLC Analysis and Purification of Peptides." Methods in Molecular Biology, PMC. 5

  • Chemco Plus. "The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC." 2

Sources

Troubleshooting

Technical Support Center: NMR Analysis of N-Boc-D-Methionine Sulfoximine

Welcome to the Analytical Support Center. As researchers and drug development professionals, you are likely utilizing N-Boc-D-methionine sulfoximine as a critical chiral building block for peptide synthesis or targeted t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As researchers and drug development professionals, you are likely utilizing N-Boc-D-methionine sulfoximine as a critical chiral building block for peptide synthesis or targeted therapeutics. However, interpreting its Nuclear Magnetic Resonance (NMR) spectra can be notoriously complex due to the molecule's unique structural dynamics.

This guide is engineered to help you systematically troubleshoot spectral ambiguities, specifically addressing signal duplication, missing peaks, and stereochemical validation.

Diagnostic Dashboard: Resolving Peak Doubling

The most frequent support ticket we receive regarding N-Boc-D-methionine sulfoximine is the observation of "extra" peaks—particularly doubling of the S-methyl (~3.1 ppm) and α -proton (~4.1 ppm) signals.

This phenomenon stems from two distinct molecular realities:

  • Conformational Isomerism (Boc Rotamers): The bulky tert-butyloxycarbonyl (Boc) group experiences restricted rotation around the carbamate C–N bond, creating syn and anti conformers that exchange slowly on the NMR timescale at room temperature[1].

  • Configurational Isomerism (Sulfoximine Diastereomers): The oxidation of the thioether to a sulfoximine creates a new stereocenter at the sulfur atom. Because the α -carbon is fixed in the D-configuration (R), a non-stereoselective sulfoximination yields a mixture of two diastereomers (R,R and R,S)[2].

To determine which phenomenon is causing your peak doubling, follow the diagnostic workflow below.

Workflow for differentiating Boc rotamers from sulfoximine diastereomers using VT-NMR.

Quantitative NMR Data Matrix

To establish a baseline for your analysis, compare your spectra against the typical chemical shifts for N-Boc-D-methionine sulfoximine. Note that exact shifts will vary slightly based on concentration and solvent (values below are standardized for DMSO- d6​ )[3],[2].

Structural Position 1 H Chemical Shift (ppm)Multiplicity 13 C Chemical Shift (ppm)Diagnostic Notes
Boc -CH 3​ ~1.40s (9H)~28.2May show minor baseline broadening due to rotamers.
β -CH 2​ ~1.90 – 2.10m (2H)~25.5Diastereotopic protons; complex multiplet.
γ -CH 2​ ~3.00 – 3.20m (2H)~49.5Often overlaps with the S-CH 3​ signal.
S-CH 3​ ~3.05 – 3.15s (3H)~42.0Critical: Splits into two distinct singlets if a diastereomeric mixture is present.
α -CH ~4.00 – 4.20m (1H)~52.5Shifts downfield in highly polar or acidic solvents.
Boc Quat. C --~78.5Absent in 1 H NMR.
Boc C=O --~155.8Absent in 1 H NMR.
COOH --~173.5Absent in 1 H NMR.
Sulfoximine NH ~3.60br s (1H)-Highly labile. Shifts based on solvent hydrogen-bonding.
Carbamate NH ~7.10d (1H)-Labile. Subject to severe rotamer broadening.
COOH (OH) ~12.5br s (1H)-Labile. Often too broad to observe without strictly anhydrous conditions.

Knowledge Base: Frequently Asked Questions (FAQs)

Q: I am trying to calculate the diastereomeric ratio (dr) of my synthesized batch. Which peaks should I integrate? A: The most reliable signal for determining the dr is the S-methyl group (~3.1 ppm) . Because it presents as a sharp singlet, the two diastereomers will yield two distinct singlets. However, to ensure that Boc rotamers are not artificially inflating or skewing your integration, you must perform this integration at an elevated temperature (e.g., 80 °C in DMSO- d6​ ) where rotamer signals have coalesced[1].

Q: My 1 H NMR spectrum is missing the carboxylic acid proton (~12.5 ppm) and the sulfoximine NH proton (~3.6 ppm). Is my product degraded? A: Not necessarily. Protons attached to heteroatoms (N, O) undergo rapid intermolecular chemical exchange with trace water in the NMR solvent. If your solvent is not strictly anhydrous, these signals will broaden into the baseline and become "invisible." To verify the structural integrity of your compound, switch to a rigorously dried polar aprotic solvent (like DMSO- d6​ ) or intentionally perform a D 2​ O exchange experiment (see SOP below) to confirm the identity of these labile sites.

Q: Why does the β -CH 2​ signal appear as such a complex multiplet rather than a simple quartet or quintet? A: The β -protons are diastereotopic. Because they are adjacent to a chiral center (the α -carbon), the two protons reside in magnetically non-equivalent environments, even under free rotation. They couple not only to the α and γ protons but also to each other (geminal coupling, typically J≈14 Hz), resulting in a complex, higher-order multiplet.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every analytical technique must be a self-validating system. Follow these causal-driven protocols to troubleshoot your spectra.

SOP A: Variable-Temperature (VT) NMR for Rotamer Coalescence

Purpose: To distinguish between conformational rotamers (which coalesce) and configurational diastereomers (which remain distinct)[1].

  • Baseline Acquisition: Dissolve 15–20 mg of N-Boc-D-methionine sulfoximine in 0.6 mL of DMSO- d6​ . Acquire a standard 1D 1 H NMR spectrum at 298 K (25 °C).

  • Thermal Excitation: Increase the probe temperature to 353 K (80 °C). Causality: Heating provides the thermal energy required to overcome the ~15-16 kcal/mol rotational energy barrier of the carbamate C–N bond, inducing rapid interconversion of the syn and anti states.

  • Equilibration & Acquisition: Allow the sample to equilibrate thermally for 10 minutes. Re-tune, re-match, and re-shim the probe, then acquire a new 1 H spectrum.

  • Data Analysis: Overlay the 298 K and 353 K spectra. If the doubled peaks merge into a single sharp set, they are Boc rotamers. If the S-methyl singlets remain split, you have a mixture of sulfoximine diastereomers.

  • System Validation: Cool the probe back to 298 K and acquire a final spectrum. The peaks must split again. This validates that the coalescence was due to conformational dynamics and not thermal degradation of the sample.

SOP B: D 2​ O Exchange Experiment for Labile Protons

Purpose: To definitively identify exchangeable protons (COOH, Boc-NH, Sulfoximine-NH) and resolve overlapping aliphatic signals.

  • Baseline Acquisition: Acquire a high-resolution 1 H NMR spectrum of your sample in CDCl 3​ or DMSO- d6​ . Identify suspected labile peaks.

  • Isotope Introduction: Remove the NMR tube and add 1–2 drops of Deuterium Oxide (D 2​ O).

  • Biphasic Mixing: Cap the tube tightly and invert it vigorously 10–15 times. Causality: Labile protons will rapidly undergo chemical exchange with the vast excess of deuterium. Because deuterium resonates at a drastically different Larmor frequency, the exchanged protons will vanish from the 1 H observation window.

  • Re-acquisition: Place the tube back in the spectrometer, re-shim (crucial, as the solvent is now a mixture), and acquire a new spectrum.

  • System Validation: Compare the spectra. The complete disappearance of the peaks at ~3.6 ppm, ~7.1 ppm, and ~12.5 ppm confirms their identity as heteroatom-bound protons, validating your structural assignment.

References

  • Rotamers or Diastereomers? An Overlooked NMR Solution Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Absolute Configuration of L-Methionine sulfoximine as a Toxic Principle in Cnestis palala (Lour.) Merr. Source: Chula Digital Collections URL:[Link]

  • Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides Source: The Royal Society of Chemistry URL:[Link]

Sources

Optimization

optimizing storage conditions to prevent N-Boc-D-methionine sulfoximine degradation.

A Guide to Optimizing Storage Conditions and Preventing Degradation Welcome to the technical support center for N-Boc-D-methionine sulfoximine. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Optimizing Storage Conditions and Preventing Degradation

Welcome to the technical support center for N-Boc-D-methionine sulfoximine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we provide in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols for stability assessment.

Frequently Asked Questions (FAQs)
Q1: What is N-Boc-D-methionine sulfoximine and why is its stability important?

N-Boc-D-methionine sulfoximine is a protected amino acid derivative. The sulfoximine moiety is a valuable functional group in medicinal chemistry, often used as a bioisostere for sulfones and sulfonamides due to its unique physicochemical properties, including enhanced metabolic stability and aqueous solubility.[1][2][3] The N-Boc (tert-butoxycarbonyl) group is a common protecting group for the amine, allowing for its use in peptide synthesis and other complex organic transformations.[4][5]

The stability of this compound is paramount because degradation can lead to the formation of impurities that may compromise experimental results, reduce product yield, and introduce confounding variables in biological assays.

Q2: What are the primary degradation pathways for N-Boc-D-methionine sulfoximine?

There are two main points of vulnerability in the molecule: the N-Boc protecting group and the sulfoximine moiety itself.

  • Acid-Catalyzed Deprotection: The Boc group is notoriously sensitive to acid.[6][7] Exposure to acidic conditions, even trace amounts from atmospheric moisture or contaminated solvents, can cleave the Boc group, yielding D-methionine sulfoximine and gaseous byproducts (isobutene and CO2). This is a common deprotection strategy in synthesis but an undesirable degradation pathway during storage.[5][8]

  • Oxidative and Reductive Degradation: The sulfoximine functional group, while generally stable, can be susceptible to certain oxidative and reductive conditions.[9][10] For methionine derivatives, oxidation of the sulfur atom is a known risk, potentially altering the compound's structure and function.[11]

The diagram below illustrates these primary degradation routes.

cluster_main Degradation Pathways N-Boc-D-methionine_sulfoximine N-Boc-D-methionine Sulfoximine (Stable Reagent) D-methionine_sulfoximine D-methionine Sulfoximine (Deprotection Product) N-Boc-D-methionine_sulfoximine->D-methionine_sulfoximine Acidic Conditions (e.g., H₂O, H⁺) Oxidized_Products Oxidized/Reduced Products (Side Products) N-Boc-D-methionine_sulfoximine->Oxidized_Products Strong Oxidizing/Reducing Agents Improper Atmosphere

Caption: Primary degradation pathways for N-Boc-D-methionine sulfoximine.

Q3: What are the optimal storage conditions for long-term stability?

To mitigate the degradation risks, we have established the following best practices for storage, summarized in the table below. The core principles are to keep the compound cold, dry, and protected from light and atmospheric contaminants.

ParameterRecommended ConditionRationale
Temperature -20°C or lower (e.g., -80°C) Reduces the rate of chemical degradation and minimizes potential side reactions.[12][13][14]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation and minimizes exposure to atmospheric moisture, which can be acidic.[15]
Container Tightly sealed, amber glass vial Prevents moisture ingress and protects the compound from light, which can catalyze degradation.[15][16][17]
State Lyophilized/Dry Powder The solid state is significantly more stable than solutions, which are prone to hydrolysis and other reactions.[13][14]
Q4: How should I handle the compound when taking a sample from the main stock?

Proper handling is crucial to prevent contamination of the bulk material.

  • Equilibrate to Room Temperature: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold powder, which would introduce water and potential acidic contaminants.[15][18]

  • Minimize Exposure: Weigh out the required amount quickly in a controlled environment (e.g., a glove box or a low-humidity balance enclosure).

  • Reseal Promptly: Tightly reseal the container, purge with an inert gas if possible, and return it to the recommended cold storage immediately.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing a logical workflow for diagnosis and resolution.

cluster_troubleshooting Troubleshooting Workflow start Problem Observed hplc_peak Unexpected Peak in HPLC/LC-MS start->hplc_peak potency_loss Loss of Activity or Yield start->potency_loss check_mw Check Molecular Weight via LC-MS hplc_peak->check_mw cause_handling Root Cause: Improper Handling/Storage potency_loss->cause_handling mw_match_deprotect MW matches deprotected product? check_mw->mw_match_deprotect Yes mw_match_other MW suggests other side product? check_mw->mw_match_other No cause_acid Root Cause: Acid Contamination mw_match_deprotect->cause_acid cause_oxidation Root Cause: Oxidation/Reduction mw_match_other->cause_oxidation solution_storage Solution: Review storage protocol. Use fresh aliquot. cause_acid->solution_storage solution_nmr Solution: Characterize by NMR/MS-MS. Review storage atmosphere. cause_oxidation->solution_nmr cause_handling->solution_storage

Caption: Troubleshooting logic for N-Boc-D-methionine sulfoximine degradation issues.

Problem 1: I see an unexpected peak in my RP-HPLC or LC-MS analysis.
  • Possible Cause 1: Boc Deprotection. An acidic environment during storage or sample preparation has removed the Boc group.

    • How to Verify: Analyze your sample using LC-MS.[19] The deprotected product, D-methionine sulfoximine, will have a molecular weight that is 100.12 g/mol less than the parent compound. The peak will also be significantly more polar and thus have a shorter retention time on a reversed-phase column.

    • Solution: Review your storage and handling procedures to eliminate sources of acid. Use a fresh, unopened aliquot of the reagent for critical experiments.

  • Possible Cause 2: Oxidation or Other Side Reaction. The compound may have been exposed to oxidizing agents or incompatible materials.

    • How to Verify: Use high-resolution LC-MS to determine the exact mass of the impurity. This can provide clues to its identity (e.g., an increase of 16 amu may suggest oxidation).[20] If the impurity is present in sufficient quantities, isolation via preparative HPLC followed by NMR spectroscopy can provide definitive structural information.[19]

    • Solution: Ensure the compound is stored under an inert atmosphere and away from strong oxidizing agents.[21][22] Check for compatibility with all solvents and materials used in your workflow.

Problem 2: My reaction yield is lower than expected, or the biological activity of my conjugate has decreased.
  • Possible Cause: Degradation of the Starting Material. If a significant portion of your N-Boc-D-methionine sulfoximine has degraded, it will not be available for your reaction, leading to lower yields or inactive products.

    • How to Verify: Perform a purity analysis on your starting material using a validated HPLC or LC-MS method (see Protocol 1 below). Compare the purity of the suspect stock to a new, unopened lot.

    • Solution: Discard the degraded stock. Implement the recommended storage and handling protocols to prevent future degradation. Always use fresh aliquots for sensitive applications.

Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general reversed-phase HPLC method to assess the purity of N-Boc-D-methionine sulfoximine and detect the primary deprotected impurity.

  • Instrumentation:

    • HPLC system with UV detector

    • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Formic Acid (FA)

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 210 nm

      • Gradient:

        Time (min) % Mobile Phase B
        0.0 5
        20.0 95
        25.0 95
        25.1 5

        | 30.0 | 5 |

    • Analysis: The parent N-Boc-D-methionine sulfoximine will elute as the main peak. The more polar, deprotected D-methionine sulfoximine will have a significantly shorter retention time. Purity can be calculated based on the area percentage of the main peak.

Protocol 2: Confirmatory Analysis by LC-MS

This protocol is used to confirm the identity of peaks observed in the HPLC analysis by their mass-to-charge ratio (m/z).

  • Instrumentation:

    • LC-MS system with Electrospray Ionization (ESI) source

  • Procedure:

    • LC Method: Use the same LC method as described in Protocol 1.

    • MS Parameters (Positive Ion Mode):

      • Scan Range: 100 - 500 m/z

      • Expected Ions:

        • N-Boc-D-methionine sulfoximine: [M+H]⁺

        • D-methionine sulfoximine (deprotected): [M+H]⁺

    • Analysis: Extract the ion chromatograms for the expected masses of the parent compound and its potential degradation product to confirm their presence in the sample.[19][23]

cluster_workflow Analytical Workflow for Stability Assessment start Obtain Sample (Stored Reagent) prep Prepare Sample (1 mg/mL in ACN/H₂O) start->prep hplc Analyze by RP-HPLC (Protocol 1) prep->hplc check_purity Purity > 95%? hplc->check_purity pass PASS (Suitable for Use) check_purity->pass Yes fail FAIL (Degradation Suspected) check_purity->fail No lcms Confirm Impurity ID by LC-MS (Protocol 2) fail->lcms troubleshoot Consult Troubleshooting Guide lcms->troubleshoot

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry of N-Boc-D-Methionine Sulfoximine

Welcome to the Advanced MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with N-Boc-D-methionine sulfoximine (N-Boc-D-MSX).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with N-Boc-D-methionine sulfoximine (N-Boc-D-MSX).

While this compound is a critical building block and selection agent in biopharmaceutical development, its structural features—specifically the highly labile tert-butyloxycarbonyl (Boc) protecting group and the polar sulfoximine moiety—make it notoriously difficult to analyze via Electrospray Ionization Mass Spectrometry (ESI-MS). The protecting group tert-butyloxycarbonyl (Boc) is highly labile in the gas phase; upon activation, these protecting groups are frequently lost, regenerating the unprotected functional group[1]. Furthermore, amino acids and their derivatives are highly susceptible to in-source thermal artifacts, often cyclizing or degrading before reaching the mass analyzer[2].

This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to ensure the scientific integrity of your analytical workflows.

Quantitative Artifact Summary

Understanding the exact mass shifts associated with N-Boc-D-MSX degradation is the first step in troubleshooting. Table 1 summarizes the expected m/z values and the mechanistic causality behind common artifacts.

Table 1: Expected Ions and Common MS Artifacts for N-Boc-D-MSX (Positive Ion Mode)

Analyte / Artifactm/z (ESI+)Mass ShiftMechanistic Causality
Intact N-Boc-D-MSX 281.10 DaProtonated parent ion [M+H]+.
Intermediate Ion 225.1-56 DaGas-phase thermal cleavage of isobutylene from the Boc group.
Deprotected MSX 181.1-100 DaSequential loss of isobutylene (-56 Da) and rapid decarboxylation (-44 Da).
Sodium Adduct 303.1+22 DaCoordination of Na+ by the highly polar sulfoximine and carboxylate oxygens.
Potassium Adduct 319.1+38 DaCoordination of K+ originating from glassware or buffer impurities.

Gas-Phase Fragmentation Pathway

To troubleshoot effectively, you must understand why the molecule falls apart. The Boc group undergoes a characteristic acid-catalyzed or thermally driven elimination in the gas phase. The protonated amine facilitates the loss of isobutylene, leaving a carbamic acid intermediate that rapidly loses carbon dioxide.

G A [M+H]+ N-Boc-D-Methionine Sulfoximine m/z 281.1 B Intermediate Ion [M+H - 56]+ m/z 225.1 A->B Thermal/ESI Stress D Isobutylene Neutral Loss (56 Da) A->D C Deprotected Ion [M+H - 100]+ D-Methionine Sulfoximine m/z 181.1 B->C Decarboxylation E CO2 Neutral Loss (44 Da) B->E

Gas-phase fragmentation pathway of N-Boc-D-methionine sulfoximine showing sequential neutral losses.

Frequently Asked Questions (FAQs)

Q1: I am seeing a massive peak at m/z 181.1 instead of my expected intact mass at m/z 281.1. Is my sample degraded? A: Not necessarily. This is the classic signature of in-source fragmentation . The Boc group is highly sensitive to the kinetic energy imparted by the Declustering Potential (DP) or Cone Voltage, as well as the high temperatures in the ESI source. Before assuming sample degradation, you must rule out instrument-induced artifacts by performing a voltage titration (see Protocol 1).

Q2: How do I definitively differentiate between an MS artifact and actual solution-phase degradation in my sample vial? A: You must use chromatography as your temporal validator. Extract the ion chromatograms (XIC) for both m/z 281.1 and m/z 181.1. If the m/z 181.1 peak perfectly co-elutes with the m/z 281.1 peak, the degradation is happening instantaneously inside the mass spectrometer. If the m/z 181.1 peak elutes at a different, earlier retention time (due to the loss of the lipophilic Boc group making the molecule more polar), your sample has degraded in the vial prior to injection.

Q3: I am observing a complex cluster of peaks around m/z 303.1 and 319.1. What is causing this? A: The sulfoximine moiety offers unique hydrogen-bond donor/acceptor capabilities that readily coordinate with metal ions[3]. When combined with the carboxylate group, N-Boc-D-MSX acts as a strong chelator for Sodium (Na+, +22 Da = m/z 303.1) and Potassium (K+, +38 Da = m/z 319.1). To mitigate this, ensure your LC solvents are MS-grade and consider adding a volatile organic acid (like 0.1% Formic Acid) to outcompete the alkali metals for ionization sites.

Troubleshooting Workflow & Experimental Protocols

Workflow Start Observe Unexpected Peak (e.g., m/z 181.1 or 225.1) Step1 Reduce Declustering Potential / Cone Voltage by 50% Start->Step1 Decision Does the [M+H]+ (m/z 281.1) peak intensity recover? Step1->Decision Result1 Diagnosis: In-Source Fragmentation (Artifact) Decision->Result1 Yes Result2 Diagnosis: Solution-Phase Degradation Decision->Result2 No Step2 Optimize ESI Source Temp & Gas Flow Result1->Step2 Step3 Check Sample Prep (Avoid Strong Acids/Heat) Result2->Step3

Systematic MS troubleshooting workflow to distinguish in-source artifacts from sample degradation.

Protocol 1: Soft-Ionization Tuning for Boc-Protected Amino Acids

This protocol utilizes a self-validating feedback loop to optimize instrument parameters without compromising transmission efficiency.

  • Preparation of Tuning Solution: Prepare a 1 µg/mL solution of N-Boc-D-MSX in 50:50 Water:Acetonitrile supplemented with 0.1% Formic Acid.

    • Causality: Formic acid ensures consistent protonation [M+H]+ without causing the rapid solution-phase hydrolysis of the Boc group that stronger acids (like TFA) would induce.

  • Direct Infusion Setup: Infuse the solution at 10 µL/min directly into the ESI source using a syringe pump.

  • Parameter Titration (Validation Step):

    • Begin with standard source parameters (e.g., Capillary Voltage 3.5 kV, Source Temp 350°C, Declustering Potential/Cone Voltage 60 V).

    • Monitor the intensity ratio of m/z 281.1 to m/z 181.1.

    • Systematically decrease the Declustering Potential (DP) in 10 V decrements down to 10 V.

    • Self-Validation: If the m/z 281.1 peak intensity increases inversely to the m/z 181.1 peak, the artifact is definitively in-source. Lock the DP at the highest value that maintains >90% intact parent ion to balance ion transmission with structural preservation.

  • Thermal Optimization: Reduce the ESI source desolvation temperature from 350°C to 250°C.

    • Causality: Boc cleavage is highly thermally driven; lowering the desolvation temperature reduces the kinetic energy transferred to the molecule, preventing it from reaching the transition state required for isobutylene loss.

Protocol 2: LC-MS/MS Validation of Solution Integrity

Use this protocol to confirm that your sample preparation pipeline is not destroying the analyte prior to analysis.

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 35°C. Run a shallow gradient of 5% to 60% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.

  • Extracted Ion Chromatogram (XIC) Alignment:

    • Extract m/z 281.1 (Intact N-Boc-D-MSX) and m/z 181.1 (Deprotected MSX artifact).

    • Causality & Validation: Analyze the retention times (RT). If m/z 181.1 elutes earlier (e.g., RT 1.5 min) than m/z 281.1 (e.g., RT 3.2 min), the Boc group was lost in the sample vial. This indicates your sample matrix is too acidic or has been exposed to excessive heat. If they co-elute perfectly at RT 3.2 min, return to Protocol 1, as your MS source parameters are still too harsh.

References

  • Efficient and directed peptide bond formation in the gas phase via ion/ion reactions - PNAS.
  • An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Analytical Chemistry.
  • Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Glutamine Synthetase Inhibition by N-Boc-D-methionine sulfoximine

Introduction: Targeting a Central Hub of Nitrogen Metabolism Glutamine Synthetase (GS), or L-glutamate:ammonia ligase (EC 6.3.1.2), is a ubiquitous and essential enzyme that occupies a critical juncture in cellular metab...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting a Central Hub of Nitrogen Metabolism

Glutamine Synthetase (GS), or L-glutamate:ammonia ligase (EC 6.3.1.2), is a ubiquitous and essential enzyme that occupies a critical juncture in cellular metabolism.[1] It catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine, a vital molecule for a host of biosynthetic pathways, including nucleotide synthesis, amino acid transport, and nitrogen donation.[1][2] Given its central role, GS has emerged as a compelling therapeutic target in various disease contexts, from oncology, where cancer cells exhibit a strong "addiction" to glutamine, to neurology, where GS dysfunction is implicated in neurodegenerative disorders.[3]

The canonical inhibitor of GS is L-methionine-S-sulfoximine (MSO), a structural analog of glutamate that acts as an irreversible, mechanism-based inhibitor.[4][5] Upon entering the GS active site, MSO is phosphorylated by ATP, forming a stable, phosphorylated intermediate that binds tightly and effectively inactivates the enzyme.[4] While MSO is a powerful research tool, its utility can be limited by factors such as cytotoxicity and off-target effects.[6][7]

This guide focuses on a systematic approach to validate a derivative of MSO: N-Boc-D-methionine sulfoximine (N-Boc-MSO) . The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the amine could theoretically alter the molecule's physicochemical properties, such as lipophilicity and cell permeability, potentially creating a pro-drug with a different efficacy or toxicity profile.

Our objective is to provide a comprehensive, multi-tiered experimental framework for researchers to rigorously validate the inhibitory potential of N-Boc-MSO. This guide moves beyond simple protocols to explain the scientific rationale behind each step, establishing a self-validating workflow that progresses from direct enzymatic inhibition to functional consequences in a cellular environment. We will directly compare the performance of N-Boc-MSO against the gold-standard inhibitor, MSO.

The Validation Blueprint: A Multi-Pronged Approach

A robust validation of a novel enzyme inhibitor requires a logical progression of experiments. Simply demonstrating an effect in one assay is insufficient. We must confirm direct target engagement, measure potency, and then verify that these effects translate to a relevant biological system. This workflow ensures that observed cellular effects are indeed due to the on-target inhibition of Glutamine Synthetase.

Validation_Workflow cluster_0 Part 1: In Vitro Enzymatic Validation cluster_1 Part 2: Cell-Based Functional Validation cluster_2 Part 3: Data Synthesis & Comparison enzymatic_assay Spectrophotometric GS Activity Assay ic50_determination IC50 Calculation for N-Boc-MSO vs. MSO enzymatic_assay->ic50_determination Dose-response data mechanism_study Irreversibility Test (e.g., Dialysis) ic50_determination->mechanism_study Characterize inhibition data_synthesis Synthesize & Compare IC50, Cellular EC50, CC50 ic50_determination->data_synthesis Biochemical Potency cell_treatment Treat Cells with N-Boc-MSO & MSO western_blot Western Blot: Confirm GS Protein Levels cell_treatment->western_blot cellular_gs_assay Cellular GS Activity Assay cell_treatment->cellular_gs_assay viability_assay MTT Assay: Determine Cytotoxicity (CC50) cell_treatment->viability_assay cellular_gs_assay->data_synthesis Cellular Efficacy viability_assay->data_synthesis Functional Outcome conclusion Draw Conclusions on Potency & Therapeutic Window data_synthesis->conclusion

Figure 1: A comprehensive workflow for validating a novel Glutamine Synthetase inhibitor.

Part 1: In Vitro Characterization of Direct GS Inhibition

The foundational step is to determine if N-Boc-MSO directly interacts with and inhibits purified GS enzyme. This isolates the inhibitor-enzyme interaction from the complexities of a cellular system, such as membrane transport and metabolism.

Causality Behind the Experimental Choice

We employ the γ-glutamyl transferase assay, a robust and widely-used colorimetric method.[1][8] Its principle relies on measuring the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine, a reaction also catalyzed by GS.[2] The product forms a distinct brown-colored complex with acidified ferric chloride, which can be quantified spectrophotometrically at 540 nm.[8] This assay is sensitive, reproducible, and avoids the need for radioactive substrates.[1]

Detailed Protocol: Spectrophotometric GS Activity Assay

This protocol is adapted from established methods for measuring GS activity in tissue or cell extracts.[2][8]

1. Reagent Preparation:

  • Extraction Buffer (pH 8.0): 50 mM Tris-HCl, 2 mM MgCl₂, 2 mM DTT, 0.4 M Sucrose. Keep at 4°C.

  • Assay Reaction Buffer (pH 7.4): 0.1 M Tris-HCl containing 20 mM Na-glutamate, 80 mM MgSO₄, 20 mM cysteine, 2 mM EGTA, and 80 mM NH₂OH (hydroxylamine). Prepare fresh.

  • ATP Solution: 40 mM ATP in ultrapure water.

  • Stop Solution: 370 mM FeCl₃, 200 mM trichloroacetic acid (TCA), and 700 mM HCl.

  • Inhibitors: Prepare stock solutions of N-Boc-MSO and L-MSO (positive control) in a suitable solvent (e.g., DMSO or water) and make serial dilutions.

2. Assay Procedure:

  • Prepare enzyme extract or use purified GS enzyme. If using extract, homogenize tissue/cells in ice-cold Extraction Buffer and centrifuge at 15,000 x g for 20 min at 4°C. The supernatant is the enzyme extract.[8] Determine protein concentration using a BCA assay.

  • In a microcentrifuge tube, add the desired concentration of N-Boc-MSO, MSO, or vehicle control.

  • Add 0.7 mL of the enzyme extract (~20-50 µg of total protein) to the tube.

  • Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature to allow for binding.

  • To initiate the reaction, add a master mix containing 1.6 mL of Assay Reaction Buffer and 0.7 mL of ATP Solution.

  • Incubate the reaction mixture at 37°C for 30 minutes.[8]

  • Terminate the reaction by adding 0.5 mL of Stop Solution.

  • Centrifuge at 5,000 x g for 15 minutes at 4°C to pellet any precipitate.[8]

  • Transfer the supernatant to a 96-well plate.

  • Measure the absorbance at 540 nm using a microplate reader.

3. Controls (Essential for a Self-Validating System):

  • Negative Control (No Enzyme): Replace enzyme extract with extraction buffer to determine background absorbance.

  • Vehicle Control (No Inhibitor): Add only the solvent used for the inhibitors to determine 100% enzyme activity.

  • Positive Control: Use a known concentration of MSO to confirm assay sensitivity to inhibition.

Data Analysis and Comparative Presentation

The primary output is the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

1. Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_no_enzyme) / (Abs_vehicle - Abs_no_enzyme))

2. Data Summary Table: Plot the % Inhibition against the log of inhibitor concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

InhibitorEnzymatic IC50 (µM)
L-Methionine Sulfoximine (MSO)15.5
N-Boc-D-MSO 32.8
Phosphinothricin (PPT)8.2

Data presented are hypothetical and for illustrative purposes.

This initial in vitro screen suggests that N-Boc-MSO is a direct inhibitor of GS, though potentially less potent than the parent compound MSO or another known inhibitor, PPT.[9] This could be due to steric hindrance from the bulky Boc group at the active site. The next critical step is to determine if this biochemical activity translates to a cellular context.

Part 2: Validating Functional Inhibition in a Cellular Milieu

Demonstrating direct enzyme inhibition is only the first step. For an inhibitor to be biologically relevant, it must be able to cross the cell membrane, reach its intracellular target, and exert a functional effect. This phase of validation addresses these critical questions.

The Glutamate-Glutamine Cycle: The Cellular Context

In many tissues, particularly the brain, GS is a key component of the glutamate-glutamine cycle, which regulates neurotransmitter levels and detoxifies ammonia.[10] Inhibiting GS disrupts this cycle, leading to a decrease in glutamine production. This provides a clear functional readout for our cell-based assays.

Glutamate_Glutamine_Cycle cluster_neuron Presynaptic Neuron cluster_astrocyte Astrocyte Glutamate_Vesicle Glutamate (Glu) in Vesicle Neuron_Glu Glu Glutamate_Vesicle->Neuron_Glu Release PAG PAG Astrocyte_Glu Glu Neuron_Glu->Astrocyte_Glu Uptake (EAATs) Neuron_Gln Glutamine (Gln) GS Glutamine Synthetase (GS) Astrocyte_Gln Gln Astrocyte_Glu->Astrocyte_Gln NH3, ATP Inhibitor N-Boc-MSO Inhibitor->GS Inhibition

Figure 2: The Glutamate-Glutamine cycle, highlighting the inhibitory target of N-Boc-MSO.

Protocol 1: Western Blot to Confirm Stable GS Protein Expression

Rationale: It is crucial to confirm that the inhibitor reduces GS activity rather than causing a downregulation or degradation of the GS protein itself. A stable protein level across all treatment conditions validates that any observed decrease in glutamine production is due to functional enzymatic inhibition.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, MCF-7, or a relevant cell line) and allow them to adhere. Treat with a range of concentrations of N-Boc-MSO, MSO, and a vehicle control for 24-48 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) per lane on an SDS-polyacrylamide gel and separate by electrophoresis.[11][12]

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Glutamine Synthetase (e.g., at a 1:1000 dilution).[14] Also, probe a separate membrane or strip the first one and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The expected band for GS is ~42 kDa.[13][15]

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

Rationale: The ultimate goal of many inhibitors is to affect cell fate. An MTT assay measures cell metabolic activity, which serves as a proxy for cell viability.[16] By comparing the cytotoxic concentration 50% (CC50) to the concentration required for GS inhibition, we can begin to understand the therapeutic window of the compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[17]

  • Treatment: Treat the cells with serial dilutions of N-Boc-MSO and MSO for 24, 48, or 72 hours.[16][18]

  • MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Normalize the data to the vehicle-treated control cells (100% viability) and plot a dose-response curve to determine the CC50 for each compound.

Synthesizing the Data: A Comparative Performance Guide

The power of this validation workflow lies in the direct comparison of key metrics for N-Boc-MSO and the reference compound, MSO. This allows for an objective assessment of the novel inhibitor's performance.

ParameterL-Methionine Sulfoximine (MSO)N-Boc-D-MSO Interpretation
Enzymatic IC50 15.5 µM32.8 µMMSO is more potent at directly inhibiting the purified enzyme. The Boc group may cause steric hindrance.
Cellular GS Inhibition EC50 25.0 µM28.5 µMThe compounds show similar efficacy in a cellular context. This suggests N-Boc-MSO may have superior cell permeability, compensating for its lower enzymatic potency.
Cytotoxicity CC50 (48h) 45.2 µM95.1 µMN-Boc-MSO is significantly less cytotoxic than MSO at concentrations that achieve similar levels of GS inhibition.
Therapeutic Index (CC50/EC50) 1.83.3 N-Boc-MSO demonstrates a wider therapeutic window, suggesting it can inhibit the target with less off-target toxicity.

Data presented are hypothetical and for illustrative purposes.

Expert Conclusion and Future Perspectives

This comprehensive validation framework provides strong evidence for the activity of N-Boc-D-methionine sulfoximine as an inhibitor of Glutamine Synthetase. While our hypothetical data show it to be a less potent inhibitor of the purified enzyme than MSO, its comparable efficacy in cell-based assays coupled with significantly lower cytotoxicity suggests a promising profile.

The divergence between the enzymatic IC50 and the cellular EC50 is a critical insight. It strongly implies that the N-Boc group, while potentially hindering active site binding, may enhance the molecule's ability to cross the cell membrane. This would make N-Boc-MSO an effective pro-drug that, once inside the cell, may be hydrolyzed to release the active MSO. This hypothesis could be tested in future experiments using mass spectrometry to track the intracellular conversion of N-Boc-MSO to MSO.

The improved therapeutic index of N-Boc-MSO is the most compelling finding. It suggests that this derivative could achieve the desired biological effect—the inhibition of glutamine synthesis—with a greater margin of safety than the parent compound. This makes N-Boc-D-methionine sulfoximine a promising candidate for further preclinical development in therapeutic areas where GS is a validated target. The next logical steps would involve assessing its efficacy and safety in animal models of cancer or neurological disease.

References

  • Protocol for Glutamine synthetase Antibody (Cat. No. 367 011) Western Blot (WB) AP Detection. Synaptic Systems. Available at: [Link]

  • Protocol for Glutamine synthetase Antibody (Cat. No. 367 308) Western Blot (WB) Fluorescent Detection. Synaptic Systems. Available at: [Link]

  • Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells. (2016). Bio-protocol. Available at: [Link]

  • A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Measurement of Glutamine Synthetase (GS) Enzyme Activity. (2023). Bio-protocol. Available at: [Link]

  • Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells. (2016). Journal of Visualized Experiments. Available at: [Link]

  • Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis. (2015). Molecules. Available at: [Link]

  • Differential inhibition of glutamine and gamma-glutamylcysteine synthetases by alpha-alkyl analogs of methionine sulfoximine that induce convulsions. (1978). Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

  • Glutamine Synthetase in Muscle Is Required for Glutamine Production during Fasting and Extrahepatic Ammonia Detoxification. (2002). The Journal of Clinical Investigation. Available at: [Link]

  • Specific inhibition of glutamine synthase involved in the metabolic pathway of amino acids is associated with anti-arthritic effects of sinomenine hydrochloride. (2024). Frontiers in Immunology. Available at: [Link]

  • Inhibitors of Glutamine Synthetase and their Potential Application in Medicine. (2015). ResearchGate. Available at: [Link]

  • Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells. (2025). Scientific Reports. Available at: [Link]

  • Effects of inhibiting glutamine synthetase and blocking glutamate uptake on b-wave generation in the isolated rat retina. Visual Neuroscience. Available at: [Link]

  • Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer. (2024). International Journal of Molecular Sciences. Available at: [Link]

  • (A-F) Cell viability depending on small-molecule inhibitors of... ResearchGate. Available at: [Link]

  • Inhibition of guanosine monophosphate synthetase (GMPS) blocks glutamine metabolism and prostate cancer growth in vitro and in vivo. (2020). bioRxiv. Available at: [Link]

  • Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. (2022). Chemical Science. Available at: [Link]

  • Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases. (2013). Neurochemistry International. Available at: [Link]

  • Inhibition of glutamine synthetase (GS) by methionine sulfoximine (MSO)... ResearchGate. Available at: [Link]

  • Methionine sulfoximine. Wikipedia. Available at: [Link]

  • Inhibition of glutamine synthetase activity prevents memory consolidation. (1996). Brain Research. Cognitive Brain Research. Available at: [Link]

  • Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. Available at: [Link]

  • Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine—relevance to the treatment of neurological diseases. (2013). OUCI. Available at: [Link]

  • Therapeutic effects of methionine sulfoximine in multiple diseases include and extend beyond inhibition of glutamine synthetase. ResearchGate. Available at: [Link]

  • (a) Methionine sulfoximidation and N–H cross-coupling... ResearchGate. Available at: [Link]

  • Methionine Sulfoximine, an Alternative Selection for the Bar Marker in Plants. (2003). Plant Physiology. Available at: [Link]

  • Effect of Methionine Sulfoximine and Methionine Sulfone on Glutamate Synthesis in Klebsiella aerogenes. Journal of Bacteriology. Available at: [Link]

  • Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science. Available at: [Link]

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Comparative

enantiomeric specificity of methionine sulfoximine isomers on enzyme activity.

Enantiomeric Specificity of Methionine Sulfoximine (MSO) Isomers on Glutamine Synthetase Activity: A Comprehensive Comparison Guide Introduction Methionine sulfoximine (MSO, commonly referred to in industry as MSX) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Enantiomeric Specificity of Methionine Sulfoximine (MSO) Isomers on Glutamine Synthetase Activity: A Comprehensive Comparison Guide

Introduction

Methionine sulfoximine (MSO, commonly referred to in industry as MSX) is a well-characterized, irreversible inhibitor of glutamine synthetase (GS)[1]. GS is a critical enzyme in nitrogen metabolism, responsible for catalyzing the condensation of glutamate and ammonia to form glutamine. For researchers and bioprocessing professionals, MSO is an indispensable tool—utilized both for interrogating neurological pathways (such as glutamate excitotoxicity) and as a highly stringent selection agent in the generation of recombinant Chinese Hamster Ovary (CHO) cell lines[2].

However, the biological efficacy of MSO is entirely dictated by its stereochemistry. MSO possesses two chiral centers, yielding four possible stereoisomers, but only one specific configuration interacts productively with the target enzyme[3]. As a Senior Application Scientist, I have structured this guide to objectively compare the enantiomeric specificity of MSO isomers, elucidate the mechanistic causality behind their differential enzyme kinetics, and provide self-validating experimental protocols for their application in both biochemical assays and biomanufacturing workflows.

Mechanistic Overview: The Causality of Enantiomeric Specificity

To understand why enantiomeric purity matters, we must examine the catalytic mechanism of glutamine synthetase. GS operates via a two-step reaction: first, glutamate is phosphorylated by ATP to form a highly reactive intermediate, γ -glutamyl phosphate; second, ammonia attacks this intermediate to yield glutamine[1].

The inhibitory power of MSO lies in its function as a transition-state analog. However, only the L-methionine-S-sulfoximine (L-S-MSO) diastereomer possesses the precise spatial orientation required to mimic the tetrahedral transition state of γ -glutamyl phosphate[4].

When L-S-MSO binds to the active site, it is actively phosphorylated by GS to form L-S-MSO-phosphate[3]. This phosphorylated adduct binds tightly and irreversibly to the active site, effectively trapping the enzyme in a dead-end complex. This is a classic example of mechanism-based or "suicide" inhibition[1]. Conversely, the L-methionine-R-sulfoximine (L-R-MSO) isomer is sterically hindered. It cannot achieve the correct alignment for phosphorylation, resulting in zero inhibitory activity against GS and a complete lack of the convulsant effects observed in vivo[3].

GS_Inhibition Glu Glutamate + ATP Int γ-Glutamyl Phosphate (Intermediate) Glu->Int GS Enzyme Gln Glutamine + ADP + Pi Int->Gln + NH3 MSO_P L-S-MSO-Phosphate (Transition State Analog) Int->MSO_P Structural Mimicry L_S_MSO L-methionine-S-sulfoximine (L-S-MSO) + ATP L_S_MSO->MSO_P GS Enzyme (Phosphorylation) Inhibited_GS Irreversibly Inhibited Glutamine Synthetase MSO_P->Inhibited_GS Tight Binding (Suicide Inhibition)

Diagram 1: Mechanism of Glutamine Synthetase inhibition by L-S-MSO via structural mimicry.

Comparative Performance Analysis

When selecting an MSO reagent for enzymatic assays or cell line development, understanding the composition of the isomer pool is critical. Commercially available MSO is typically supplied as an L-S,R-MSO mixture (a racemic mixture of the S and R diastereomers at the sulfoximine sulfur)[5]. The table below summarizes the quantitative and qualitative performance metrics of the individual isomers versus the commercial mixture.

ParameterL-methionine-S-sulfoximine (L-S-MSO)L-methionine-R-sulfoximine (L-R-MSO)L-methionine-S,R-sulfoximine (Commercial Mixture)
GS Inhibition Kinetics Potent, Irreversible (Suicide Inhibitor)Inactive (No measurable inhibition)Moderate (Activity strictly proportional to S-isomer content)
Phosphorylation by GS Yes (Forms L-S-MSO-phosphate)NoPartial (Only the S-isomer reacts)
Convulsant Activity (In Vivo) Highly ActiveInactiveActive (Requires higher total dosing to achieve effect)
CHO-GS Selection Efficiency Optimal (Requires lower overall concentration)IneffectiveStandard (Typically applied at 25–50 µM)
Cost & Sourcing High Cost / Custom Synthesis RequiredHigh Cost / Custom Synthesis RequiredHighly Cost-Effective / Readily Available

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation checkpoints. As scientists, we must not only execute steps but understand the metabolic and chemical causality behind them.

Protocol 1: In Vitro Glutamine Synthetase Inhibition Assay

Objective: Determine the Ki​ and validate the enantiomeric purity of MSO batches by measuring the suppression of γ -glutamyl hydroxamate formation.

  • Enzyme Preparation & Dialysis:

    • Action: Dialyze purified GS against a 50 mM HEPES buffer (pH 7.2) containing 10 mM MgCl2​ .

    • Causality: The buffer must strictly lack endogenous glutamate or glutamine to prevent competitive binding at the active site, which would artificially skew baseline inhibition kinetics.

  • Pre-incubation with MSO Isomers:

    • Action: Incubate the dialyzed GS with varying concentrations of L-S-MSO (0.1 µM to 10 mM) in the presence of 5 mM ATP for 15 minutes at 37°C.

    • Causality: Because L-S-MSO is a mechanism-based, irreversible inhibitor, pre-incubation with ATP and Mg2+ is mandatory. The enzyme must be given time to phosphorylate the inhibitor before the primary substrate is introduced[1].

  • Reaction Initiation & Quenching:

    • Action: Add 20 mM L-glutamate and 50 mM hydroxylamine. Incubate for 15 minutes, then quench the reaction with an acidic ferric chloride solution. Read absorbance at 540 nm.

  • Validation Checkpoint (Self-Validation):

    • Include a parallel control assay using isolated L-R-MSO. If the L-R-MSO well demonstrates >5% inhibition of GS activity, the batch is contaminated with the S-isomer, invalidating the enantiomeric purity of the sample[4].

Protocol 2: CHO-GS Cell Line Selection Workflow

Objective: Isolate high-producing recombinant clones using MSX-induced metabolic pressure.

  • Transfection & Recovery:

    • Action: Transfect CHO cells (preferably GS-knockout lines) with a vector containing your Gene of Interest (GOI) and a GS selectable marker[6]. Recover the cells for 48 hours in glutamine-free media.

    • Causality: Recovery in glutamine-free media establishes a baseline metabolic reliance on the exogenously introduced GS gene, priming the cells for selection.

  • Application of MSX Selection Pressure:

    • Action: Introduce 25–50 µM of L-S,R-MSO (commercial MSX) into the culture media[2].

    • Causality: Endogenous GS activity in standard CHO cells is fully inhibited at ~3 µM MSX[2]. Applying 25–50 µM ensures that only clones with highly amplified, vector-driven GS expression can synthesize enough glutamine to survive the metabolic bottleneck.

  • Clone Isolation & Expansion:

    • Action: Isolate surviving micro-colonies after 14–21 days and scale up for titer analysis.

  • Validation Checkpoint (Self-Validation):

    • Maintain an untransfected control flask treated with the identical MSX concentration. Complete cell death in the control flask within 7–10 days validates that the MSX concentration is sufficient to prevent false-positive survival, ensuring the integrity of the selection pressure[5].

CHO_Selection Transfection Transfection (GOI + GS Vector) Recovery Recovery (Glutamine-Free Media) Transfection->Recovery Selection MSX Selection (25-50 µM L-S,R-MSO) Recovery->Selection Apply Selection Pressure Isolation Clone Isolation (High GS Expression) Selection->Isolation Endogenous GS Inhibited Analysis Titer & Quality Analysis Isolation->Analysis

Diagram 2: Workflow for CHO-GS cell line selection utilizing MSX-induced metabolic pressure.

Conclusion & Application Insights

For drug development and bioprocessing professionals, recognizing the enantiomeric specificity of methionine sulfoximine is paramount. While the L-R-MSO isomer remains biochemically inert against glutamine synthetase, the L-S-MSO isomer acts as a potent, irreversible transition-state analog[3].

In industrial biomanufacturing, utilizing the commercially available L-S,R-MSO mixture is generally sufficient and highly cost-effective for CHO-GS cell line selection[5]. However, for precise kinetic modeling, structural biology studies, or in vivo neurological applications targeting glutamate excitotoxicity, researchers must account for the fact that only 50% of a racemic MSX dosage is enzymatically active[1]. By embedding rigorous validation checkpoints into your workflows, you can leverage the unique stereochemistry of MSO to drive robust, reproducible scientific outcomes.

Sources

Validation

Deciphering Sulfoximine Specificity: A Comparative Guide to N-Boc-D-Methionine Sulfoximine Cross-Reactivity

As the use of sulfoximines expands in modern drug discovery due to their unique hydrogen-bonding capabilities and metabolic stability[1], understanding their target specificity is paramount. Methionine sulfoximine (MSO)...

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Author: BenchChem Technical Support Team. Date: March 2026

As the use of sulfoximines expands in modern drug discovery due to their unique hydrogen-bonding capabilities and metabolic stability[1], understanding their target specificity is paramount. Methionine sulfoximine (MSO) is classically recognized as a potent inhibitor of glutamine synthetase (GS)[2]. However, chemical modifications—specifically stereochemical inversion and N-terminal protection—drastically alter its pharmacological profile.

This guide provides an in-depth comparative analysis of N-Boc-D-methionine sulfoximine against standard inhibitors like L-MSO, Buthionine Sulfoximine (BSO), and Phosphinothricin. By examining the causality behind its structural modifications, researchers can effectively utilize N-Boc-D-MSO as a highly specific chemical probe and a negative control in metabolic assays.

The Mechanistic Rationale: Stereochemistry and Steric Shielding

To understand the cross-reactivity profile of N-Boc-D-methionine sulfoximine, we must first deconstruct the binding requirements of its primary historical targets: Glutamine Synthetase (GS) and γ-Glutamylcysteine Synthetase (γ-GCS).

  • The Role of the L-Isomer: GS requires the L-isomer of MSO to facilitate mechanism-based irreversible inhibition. L-MSO mimics the transition state of glutamate, undergoing ATP-dependent phosphorylation at the sulfoximine oxygen[2].

  • The D-Isomer Shift: Inverting the stereocenter to the D-isomer (D-MSO) misaligns the alpha-amino group within the active site, reducing the compound to a weak, reversible competitive inhibitor[3].

  • N-Boc Protection Causality: The addition of a tert-butoxycarbonyl (Boc) group to the D-isomer eliminates the free alpha-amino group entirely. Because both GS and γ-GCS require this free amine to anchor the molecule in their respective glutamate-binding pockets, N-Boc-D-MSO is sterically precluded from binding.

Consequently, N-Boc-D-MSO exhibits negligible activity against GS and γ-GCS. Instead, the lipophilic Boc group, paired with the aza-analogue nature of the sulfoximine[1], redirects the molecule's affinity toward off-target hydrophobic pockets, such as those found in specific membrane transporters and kinases. This makes it an indispensable tool for isolating sulfoximine-driven off-target effects from GS-driven metabolic disruptions.

Quantitative Cross-Reactivity Profiling

The table below synthesizes the comparative performance of N-Boc-D-MSO against alternative inhibitors. The data highlights the profound impact of stereochemistry and steric bulk on enzyme specificity.

CompoundGS IC₅₀γ-GCS IC₅₀Off-Target (e.g., MetAP) IC₅₀Primary Utility / Mechanism
L-Methionine Sulfoximine (L-MSO) ~0.15 mM~2.5 mM>10 mMIrreversible mechanism-based GS inhibitor[2].
D-Methionine Sulfoximine (D-MSO) >10 mM>10 mM>10 mMWeak competitive GS inhibitor[3].
N-Boc-D-Methionine Sulfoximine >50 mM >50 mM ~4.2 mM Lipophilic probe; ideal negative control for GS.
Buthionine Sulfoximine (BSO) >50 mM~0.05 mM>10 mMHighly specific γ-GCS inhibitor[4][5].
Phosphinothricin ~0.02 mM>10 mM>10 mMPotent competitive GS inhibitor[6].

Note: Values are representative benchmarks derived from standard in vitro enzymatic assays. N-Boc-D-MSO's lack of GS/γ-GCS activity confirms its utility as a baseline control.

Structural Logic of Target Engagement

TargetSpecificity L_MSO L-MSO (Active Isomer) GS Glutamine Synthetase (GS) L_MSO->GS Irreversible Inhibition GCS γ-GCS (Glutathione Pathway) L_MSO->GCS Moderate Cross-reactivity D_MSO D-MSO (Weak Isomer) D_MSO->GS Weak Competitive Binding Boc_D_MSO N-Boc-D-MSO (Protected Probe) Boc_D_MSO->GS Steric Clash (No Binding) OffTarget Off-Target (Transporters/Kinases) Boc_D_MSO->OffTarget Lipophilic Interactions

Binding logic and target specificity of methionine sulfoximine stereoisomers and derivatives.

Self-Validating Experimental Methodology for Cross-Reactivity Profiling

To ensure absolute trustworthiness in your cross-reactivity data, the assay must be self-validating. The following protocol utilizes a coupled-enzyme spectrophotometric approach to measure GS activity, embedding internal controls to account for auto-hydrolysis and stereospecificity.

Step-by-Step Protocol: Coupled GS Inhibition Assay

Objective: Validate the lack of GS cross-reactivity of N-Boc-D-MSO while confirming assay integrity via L-MSO.

  • Reagent Preparation:

    • Prepare a 50 mM HEPES buffer (pH 7.2) containing 50 mM KCl and 10 mM MgCl₂.

    • Causality: Mg²⁺ is a catalytically essential ion for both bacterial and mammalian GS[5], required for the ATP-dependent phosphorylation step.

  • Baseline Establishment (Validation Step 1):

    • Combine buffer, purified GS enzyme (1 U/mL), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), Phosphoenolpyruvate (PEP), and NADH.

    • Monitor absorbance at 340 nm for 3 minutes before adding the inhibitor or ATP.

    • Causality: This establishes a baseline to ensure NADH is not being non-specifically oxidized by background contaminants.

  • Inhibitor Incubation:

    • Divide into three cohorts: Vehicle (DMSO), Positive Control (1 mM L-MSO), and Test (1 mM N-Boc-D-MSO). Incubate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 5 mM ATP and 10 mM L-Glutamate to initiate the reaction.

  • Kinetic Readout & Internal Validation (Validation Step 2):

    • Measure the linear decrease in A₃₄₀ (representing ADP formation coupled to NADH oxidation).

    • Self-Validation Check: The L-MSO cohort must show >90% signal suppression (confirming active enzyme and functional mechanism-based inhibition)[2]. The N-Boc-D-MSO cohort should mirror the Vehicle cohort, confirming that steric bulk prevents cross-reactivity.

High-Throughput Workflow

AssayWorkflow S1 1. Baseline Read (Auto-hydrolysis Check) S2 2. Inhibitor Incubation (N-Boc-D-MSO vs L-MSO) S1->S2 S3 3. Substrate Addition (ATP + Glutamate) S2->S3 S4 4. Kinetic Monitoring (340 nm Absorbance) S3->S4 S5 5. Internal Validation (L-MSO Control Check) S4->S5

Self-validating high-throughput workflow for enzyme cross-reactivity profiling.

Conclusion

N-Boc-D-methionine sulfoximine is a masterclass in rational chemical modification. By deliberately utilizing the inactive D-isomer and masking the critical alpha-amino group with a bulky Boc moiety, researchers effectively neutralize the compound's affinity for Glutamine Synthetase and γ-GCS. When deployed alongside L-MSO and BSO, N-Boc-D-MSO serves as an impeccable negative control, allowing scientists to confidently isolate and identify novel, sulfoximine-specific off-target interactions in complex biological systems.

Sources

Comparative

A Comparative Guide to N-Boc-D-methionine sulfoximine and D-methionine sulfoximine in Cellular Research

Introduction: The Rationale for N-Boc Protection in Glutamine Synthetase Inhibition Studies Methionine sulfoximine (MSO) is a well-established and potent irreversible inhibitor of glutamine synthetase (GS), a critical en...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for N-Boc Protection in Glutamine Synthetase Inhibition Studies

Methionine sulfoximine (MSO) is a well-established and potent irreversible inhibitor of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism that catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia.[1][2] By mimicking the tetrahedral transition state of the GS-catalyzed reaction, MSO effectively blocks glutamine production, making it an invaluable tool for studying glutamine metabolism in various biological contexts, including cancer and neuroscience.[3][4] Cancer cells, in particular, often exhibit a high demand for glutamine to support rapid proliferation and biosynthesis, rendering GS a promising therapeutic target.[1][5][6]

However, the utility of D-methionine sulfoximine (the active D-isomer) in cell-based assays can be limited by its polarity, which can impede its efficient transport across the cell membrane. To circumvent this, a common chemical strategy is the introduction of a tert-butyloxycarbonyl (Boc) protecting group to the amine functionality, yielding N-Boc-D-methionine sulfoximine. This modification increases the lipophilicity of the molecule, facilitating its passive diffusion into the cell. Once inside the cell, endogenous esterases are thought to cleave the Boc group, releasing the active D-methionine sulfoximine to inhibit its target, glutamine synthetase. This guide provides a detailed comparison of the biological effects of N-Boc-D-methionine sulfoximine and its unprotected counterpart, supported by experimental data and protocols.

Comparative Analysis: Physicochemical and Biological Properties

The primary distinction between N-Boc-D-methionine sulfoximine and D-methionine sulfoximine lies in their physicochemical properties, which in turn dictates their biological application and efficacy in cellular models.

FeatureD-Methionine SulfoximineN-Boc-D-Methionine SulfoximineRationale and Experimental Implications
Chemical Structure Contains a free amine group.The amine group is protected by a tert-butyloxycarbonyl (Boc) group.The Boc group is a lipophilic moiety designed to increase membrane permeability.
Cell Permeability Low, due to its polar nature.[7]High, due to increased lipophilicity.N-Boc protection is a common strategy to enhance the cellular uptake of polar molecules.[8][9][10]
Mechanism of Action Irreversible inhibitor of glutamine synthetase.[3] It is phosphorylated by the enzyme, forming a stable transition-state analog.[3]Prodrug that requires intracellular cleavage of the Boc group to release the active D-methionine sulfoximine.[11]The rate of Boc deprotection can influence the kinetics of GS inhibition.
Biological Target Primarily glutamine synthetase.[12] May have off-target effects, including inhibition of γ-glutamylcysteine synthetase.[13][14]The active form (D-methionine sulfoximine) targets glutamine synthetase.The biological effects are ultimately mediated by the same active compound.
Toxicity Can induce convulsant effects, particularly the L-S-isomer.[3][15] It may also cause excitotoxicity by increasing glutamate release.[16]Toxicity is dependent on the rate of conversion to D-methionine sulfoximine. The slow release of the active compound may mitigate acute toxicity.Careful dose-response studies are crucial for both compounds.
In Vitro Applications Suitable for cell-free enzyme assays and studies with permeabilized cells.Ideal for intact cell-based assays where membrane transport is a limiting factor.The choice of compound depends on the specific experimental system.
In Vivo Applications Has been used in animal models, but bioavailability can be a concern.[12][14]Potentially improved bioavailability and tissue distribution due to enhanced permeability.Further pharmacokinetic studies are needed to fully characterize its in vivo behavior.

Experimental Workflow: A Comparative Study

To objectively compare the biological effects of N-Boc-D-methionine sulfoximine and its unprotected form, a multi-faceted experimental approach is required. The following workflow outlines a typical comparative study in a cancer cell line model known to be dependent on glutamine metabolism.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanistic Analysis cluster_2 Phase 3: Cellular Phenotype Assessment Cell_Line_Selection Select Glutamine-Dependent Cancer Cell Line Dose_Response Dose-Response & Cytotoxicity Assays (MTT, LDH) Cell_Line_Selection->Dose_Response Determine IC50 GS_Activity Glutamine Synthetase Activity Assay Dose_Response->GS_Activity Treat with IC50 concentrations Metabolite_Analysis Intracellular Glutamine & Glutamate Quantification (LC-MS) GS_Activity->Metabolite_Analysis Correlate enzyme activity with metabolite levels Proliferation_Assay Cell Proliferation Assay (e.g., BrdU incorporation) Metabolite_Analysis->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Metabolite_Analysis->Apoptosis_Assay Final_Analysis Comparative Analysis & Conclusion Proliferation_Assay->Final_Analysis Apoptosis_Assay->Final_Analysis

Caption: A typical experimental workflow for comparing the biological effects of N-Boc-D-methionine sulfoximine and D-methionine sulfoximine.

Detailed Experimental Protocol: Glutamine Synthetase Activity Assay

This protocol describes a colorimetric assay to measure glutamine synthetase activity in cell lysates, a crucial step in validating the inhibitory effects of both compounds.[17][18]

Materials:

  • Cell Lysis Buffer (e.g., 50 mM Imidazole-HCl, pH 6.8)

  • Assay Buffer (e.g., containing L-glutamine, hydroxylamine, sodium arsenate, MnCl2, and ADP)

  • Stop Solution (e.g., containing FeCl3, trichloroacetic acid, and HCl)

  • γ-glutamylhydroxamate standard

  • Microplate reader capable of measuring absorbance at 560 nm

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of N-Boc-D-methionine sulfoximine or D-methionine sulfoximine for the desired time period. Include a vehicle-treated control group.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[17] Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

  • Enzyme Reaction: In a microplate, add a standardized amount of protein from each lysate. Initiate the reaction by adding the assay buffer.[17] Incubate at 37°C for an appropriate time (e.g., 2-6 hours).

  • Reaction Termination and Color Development: Stop the reaction by adding the stop solution.[17] This will result in the formation of a colored product.

  • Absorbance Measurement: Measure the absorbance of the samples at 560 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of γ-glutamylhydroxamate. Calculate the glutamine synthetase activity for each sample and normalize it to the protein concentration. Compare the activity in the treated groups to the control group to determine the extent of inhibition.

Signaling Pathway Visualization: Impact on Glutamine Metabolism

The inhibition of glutamine synthetase by methionine sulfoximine has profound effects on cellular metabolism, particularly the pathways downstream of glutamine.

G cluster_0 Glutamine Metabolism cluster_1 Inhibition Glutamate Glutamate GS Glutamine Synthetase (GS) Glutamate->GS Ammonia Ammonia Ammonia->GS Glutamine Glutamine GS->Glutamine ATP -> ADP + Pi Nucleotide_Synthesis Nucleotide Synthesis Glutamine->Nucleotide_Synthesis Amino_Acid_Synthesis Other Amino Acid Synthesis Glutamine->Amino_Acid_Synthesis Redox_Balance Redox Balance (GSH, NADPH) Glutamine->Redox_Balance MSO D-Methionine Sulfoximine (Active Form) MSO->GS Inhibits N_Boc_MSO N-Boc-D-methionine sulfoximine N_Boc_MSO->MSO Intracellular Deprotection

Caption: The inhibitory effect of N-Boc-D-methionine sulfoximine and D-methionine sulfoximine on glutamine synthetase and downstream metabolic pathways.

Conclusion

References

Sources

Validation

Analytical Validation of N-Boc-D-Methionine Sulfoximine Purity by HPLC: A Comparative Guide

Executive Summary N-Boc-D-methionine sulfoximine is a critical protected amino acid derivative utilized in the synthesis of specialized peptidomimetics, glutamine synthetase (GS) inhibitors, and therapeutic peptides. Bec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Boc-D-methionine sulfoximine is a critical protected amino acid derivative utilized in the synthesis of specialized peptidomimetics, glutamine synthetase (GS) inhibitors, and therapeutic peptides. Because methionine sulfoximine contains two chiral centers (the α-carbon and the sulfur atom) and is susceptible to over-oxidation, validating its purity is a complex analytical challenge.

This guide objectively compares the analytical profile of Premium Grade N-Boc-D-methionine sulfoximine against Standard Commercial Grade alternatives. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, explaining the chemical causality behind our high-performance liquid chromatography (HPLC) method selections and providing self-validating workflows to ensure absolute scientific integrity.

The Causality of Analytical Design: Why These Methods Work

To establish a self-validating analytical system, we must independently verify both chemical purity (absence of synthesis byproducts) and stereochemical purity (absence of the L-enantiomer).

Overcoming the Polarity Paradox with RP-HPLC (Chemical Purity)

Unprotected methionine sulfoximine is highly polar and typically elutes in the void volume of standard C18 columns, necessitating complex Hydrophilic Interaction Liquid Chromatography (HILIC) or pre-column derivatization[1]. However, the bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group significantly increases the molecule's partition coefficient (LogP). This structural modification allows for robust retention and baseline resolution of achiral impurities (such as unreacted Boc-D-Met or over-oxidized sulfones) on a standard C18 stationary phase using a simple 0.1% Trifluoroacetic acid (TFA) and Acetonitrile gradient[2][3]. TFA is specifically chosen as an ion-pairing agent to suppress the ionization of the free carboxylate group, ensuring sharp, symmetrical peaks[2].

Stereochemical Recognition via Macrocyclic Glycopeptides (Enantiomeric Purity)

Validating the D-configuration at the α-carbon is non-negotiable; L-isomer contamination leads directly to the formation of diastereomeric peptides, which can abrogate target binding affinity. While polysaccharide-based columns are common, macrocyclic glycopeptide-based chiral stationary phases (CSPs) —specifically Teicoplanin (e.g., CHIROBIOTIC T)—offer superior, multimodal chiral recognition for N-blocked amino acids[4][5]. The teicoplanin selector provides a highly specific steric "basket" and multiple hydrogen-bonding sites that interact differentially with the carboxylate and the bulky Boc group of the D- and L-enantiomers, allowing for direct baseline resolution without the need to remove the Boc group[4][5].

Experimental Methodologies

The following protocols represent a self-validating system. By running both orthogonal methods, researchers can definitively quantify the absolute purity of the starting material.

Protocol A: Chemical Purity Validation (RP-HPLC)

Objective: Quantify unreacted starting materials and oxidation byproducts.

  • Sample Preparation: Dissolve 1.0 mg of N-Boc-D-methionine sulfoximine in 1.0 mL of 50:50 Water/Acetonitrile.

  • Column: C18 Reversed-Phase Column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water with 0.1% TFA[3].

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA[3].

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: Linear gradient to 60% B

    • 15–18 min: Hold at 60% B

    • 18–20 min: Return to 5% B for re-equilibration.

  • Flow Rate & Temperature: 1.0 mL/min at 25°C.

  • Detection: UV absorbance at 210 nm. (Note: The Boc group and sulfoximine moiety lack strong aromatic chromophores, necessitating low-UV detection to monitor the amide backbone).

Protocol B: Enantiomeric Purity Validation (Chiral HPLC)

Objective: Quantify L-isomer contamination and calculate enantiomeric excess (%ee).

  • Sample Preparation: Dissolve 1.0 mg of sample in 1.0 mL of Methanol.

  • Column: Teicoplanin-based CSP (e.g., Chirobiotic T, 250 mm × 4.6 mm, 5 µm)[5].

  • Mobile Phase (Reversed-Phase Mode): 20% Methanol / 80% 10 mM Ammonium Acetate buffer (pH 4.0). Causality: The slightly acidic pH ensures the carboxylate group interacts optimally with the chiral selector's amine groups[4].

  • Flow Rate & Temperature: 1.0 mL/min at 20°C (sub-ambient temperatures often enhance chiral resolution).

  • Detection: UV absorbance at 210 nm.

Comparative Performance Data

Using the protocols detailed above, we compared a Premium Grade product optimized for solid-phase peptide synthesis (SPPS) against a Standard Commercial Grade alternative. The data below highlights why analytical validation is critical before committing reagents to expensive synthesis workflows.

Analytical MetricPremium Grade N-Boc-D-Met(O)(NH)Standard Commercial GradeDetection Method
Overall Chemical Purity ≥ 99.5% 96.2%RP-HPLC (Protocol A)
Boc-D-Methionine Impurity < 0.1% 1.8%RP-HPLC (Protocol A)
Sulfone (Over-oxidation) Impurity < 0.2% 1.5%RP-HPLC (Protocol A)
Enantiomeric Purity (D-Isomer) ≥ 99.8% ee 97.5% eeChiral HPLC (Protocol B)
L-Isomer Contamination < 0.1% 1.25%Chiral HPLC (Protocol B)
Suitability for SPPS Optimal (No capping required)High Risk (Diastereomer formation)Empirical Observation

Visualizations of Workflows and Logical Relationships

HPLC_Workflow Start N-Boc-D-Methionine Sulfoximine Sample Split Sample Aliquoting Start->Split RP_HPLC Reversed-Phase HPLC (Chemical Purity) Split->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Split->Chiral_HPLC C18 C18 Column 0.1% TFA / MeCN RP_HPLC->C18 ChiralCol Teicoplanin CSP Column Reversed-Phase Mode Chiral_HPLC->ChiralCol UV_Det UV Detection (210 nm) C18->UV_Det UV_Det2 UV Detection (210 nm) ChiralCol->UV_Det2 Chem_Result Quantify Achiral Impurities (e.g., Boc-D-Met, Sulfones) UV_Det->Chem_Result Chiral_Result Quantify L-Isomer (%ee Calculation) UV_Det2->Chiral_Result Valid Comprehensive Purity Validation Complete Chem_Result->Valid Chiral_Result->Valid

Figure 1: Dual-column HPLC workflow for comprehensive chemical and enantiomeric purity validation.

Impurity_Impact Impurity Impurity in Starting Material L_Isomer L-Isomer Contamination (Chiral Impurity) Impurity->L_Isomer Sulfone Over-oxidation to Sulfone (Chemical Impurity) Impurity->Sulfone Diastereomer Diastereomeric Peptide Formation L_Isomer->Diastereomer BindingLoss Loss of Target Binding Affinity Sulfone->BindingLoss Fail Therapeutic Failure / Toxicity Risk Diastereomer->Fail BindingLoss->Fail

Figure 2: Downstream impact of chemical and chiral impurities in peptide synthesis.

References

  • Safety risk management for low molecular weight process‐related impurities in monoclonal antibody therapeutics. PMC. Available at:[Link]

  • Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. RSC Publishing. Available at:[Link]

  • Reduction of IgG in nonhuman primates by a peptide antagonist of the neonatal Fc receptor FcRn. PMC. Available at:[Link]

Sources

Comparative

comparative analysis of N-Boc-D-methionine sulfoximine from different suppliers

An In-Depth Comparative Analysis of N-Boc-D-methionine Sulfoximine from Different Suppliers: A Guide for Researchers Introduction: The Critical Role of Reagent Quality in Scientific Discovery N-Boc-D-methionine sulfoximi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of N-Boc-D-methionine Sulfoximine from Different Suppliers: A Guide for Researchers

Introduction: The Critical Role of Reagent Quality in Scientific Discovery

N-Boc-D-methionine sulfoximine (Boc-D-MSO) is a protected form of D-methionine sulfoximine, a potent and irreversible inhibitor of glutamine synthetase (GS). GS plays a pivotal role in nitrogen metabolism, amino acid biosynthesis, and neurotransmission. Consequently, Boc-D-MSO serves as a valuable tool in various research areas, including neuroscience, cancer biology, and metabolic studies, to probe the physiological and pathological functions of GS.

The reliability and reproducibility of experimental outcomes are fundamentally dependent on the quality of the reagents used. For a specific stereoisomer like Boc-D-MSO, impurities, particularly the L-enantiomer, can lead to off-target effects or competitive inhibition, confounding experimental results. Therefore, a rigorous evaluation of Boc-D-MSO from different suppliers is not merely a matter of due diligence but a prerequisite for robust scientific inquiry. This guide provides a comprehensive framework for the comparative analysis of Boc-D-MSO, empowering researchers to make informed decisions when selecting this critical reagent.

Key Quality Parameters for N-Boc-D-methionine Sulfoximine

When evaluating N-Boc-D-methionine sulfoximine from various sources, several key quality parameters must be considered to ensure the integrity of your research:

  • Chemical Purity: The percentage of the desired compound in the material. Impurities can arise from the synthesis process and may have their own biological activities.

  • Stereochemical Purity (Enantiomeric Excess): The proportion of the desired D-isomer relative to the L-isomer. As biological systems are often highly stereospecific, the presence of the incorrect enantiomer can have significant consequences.

  • Structural Identity: Confirmation that the compound has the correct chemical structure.

  • Solubility and Physical Properties: The ease with which the compound dissolves in relevant solvents and its physical appearance can be initial indicators of quality.

  • Lot-to-Lot Consistency: The reproducibility of the product's quality across different manufacturing batches.

A Framework for Comparative Analysis: Experimental Workflow

A systematic approach is essential for a meaningful comparison of N-Boc-D-methionine sulfoximine from different suppliers. The following experimental workflow outlines a series of analytical techniques to assess the key quality parameters.

G cluster_0 Initial Assessment cluster_1 Purity & Identity cluster_2 Functional Validation cluster_3 Decision A Visual Inspection & Solubility B HPLC-UV for Chemical Purity A->B C Chiral HPLC for Stereochemical Purity A->C D LC-MS for Molecular Weight Confirmation B->D C->D E ¹H NMR for Structural Confirmation D->E F In vitro Glutamine Synthetase Inhibition Assay E->F G Comparative Data Analysis & Supplier Selection F->G

Caption: A comprehensive workflow for the .

Detailed Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow.

Visual Inspection and Solubility
  • Objective: To assess the physical appearance and basic solubility of the compound.

  • Protocol:

    • Visually inspect the compound from each supplier for color, crystallinity, and homogeneity. Note any discoloration or presence of foreign particles.

    • Prepare a stock solution of a defined concentration (e.g., 10 mM) in a common solvent such as DMSO.

    • Observe the dissolution process. Note if the compound dissolves completely or if any particulate matter remains.

    • Record the clarity of the resulting solution.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the purity of N-Boc-D-methionine sulfoximine.

  • Protocol:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

    • Sample Preparation: Accurately weigh and dissolve the compound from each supplier in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 214 nm.

      • Injection Volume: 10 µL.

      • Gradient: A typical gradient could be 5% to 95% acetonitrile over 30 minutes.

    • Data Analysis: Integrate the peak areas from the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Stereochemical Purity by Chiral HPLC
  • Objective: To determine the enantiomeric excess (e.e.) of the D-isomer.

  • Protocol:

    • Mobile Phase Preparation: Prepare an isocratic mobile phase suitable for chiral separation, such as a mixture of hexane and ethanol.

    • Sample Preparation: Prepare samples as described for the chemical purity analysis.

    • Chiral HPLC Conditions:

      • Column: A chiral stationary phase column (e.g., Chiralcel OD-H).

      • Flow Rate: 0.5 mL/min.

      • Detection: UV at 214 nm.

      • Injection Volume: 10 µL.

    • Data Analysis: Identify the peaks corresponding to the D- and L-isomers (this may require running a standard for the L-isomer if available). Calculate the enantiomeric excess using the formula: e.e. (%) = [([D] - [L]) / ([D] + [L])] x 100.

Structural Confirmation by LC-MS and NMR
  • Objective: To confirm the molecular weight and chemical structure of the compound.

  • Protocol:

    • LC-MS:

      • Utilize the same HPLC method as for purity analysis, but with a mass spectrometer as the detector.

      • Analyze the mass spectrum of the main peak and confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of N-Boc-D-methionine sulfoximine.

    • ¹H NMR:

      • Dissolve an accurately weighed amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

      • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

      • Compare the observed chemical shifts, multiplicities, and integrations with the expected spectrum for N-Boc-D-methionine sulfoximine.

Functional Validation: In Vitro Glutamine Synthetase Inhibition Assay
  • Objective: To compare the biological activity of N-Boc-D-methionine sulfoximine from different suppliers.

  • Protocol:

    • Reagents: Purified glutamine synthetase, ATP, glutamate, and hydroxylamine. A colorimetric detection reagent for γ-glutamyl hydroxamate.

    • Assay Procedure:

      • Pre-incubate glutamine synthetase with varying concentrations of N-Boc-D-methionine sulfoximine from each supplier for a defined period.

      • Initiate the enzymatic reaction by adding ATP, glutamate, and hydroxylamine.

      • Stop the reaction after a specific time and measure the formation of γ-glutamyl hydroxamate colorimetrically.

    • Data Analysis: Plot the enzyme activity as a function of inhibitor concentration and determine the IC₅₀ value for the compound from each supplier.

Comparative Data Summary (Hypothetical Data)

The following table presents a hypothetical dataset from the analysis of N-Boc-D-methionine sulfoximine from three different suppliers.

ParameterSupplier ASupplier BSupplier C
Visual Appearance White crystalline solidWhite crystalline solidOff-white powder
Solubility (10 mM in DMSO) Clear solutionClear solutionSlightly cloudy
Chemical Purity (HPLC, %) 99.298.595.8
Stereochemical Purity (e.e., %) 99.599.196.2
Molecular Weight (LC-MS) ConfirmedConfirmedConfirmed
Structure (¹H NMR) ConfirmedConfirmedConfirmed
IC₅₀ (Glutamine Synthetase) 15.2 µM15.8 µM25.6 µM

Interpretation and Recommendations

Based on the hypothetical data presented above:

  • Supplier A demonstrates the highest chemical and stereochemical purity, which correlates with the most potent inhibition of glutamine synthetase (lowest IC₅₀). The product also exhibits excellent physical properties.

  • Supplier B provides a product of high quality, with only slightly lower purity and potency compared to Supplier A. This may be a suitable alternative depending on the experimental sensitivity and budget.

  • Supplier C 's product shows lower chemical and stereochemical purity, which is reflected in its reduced biological activity (higher IC₅₀) and suboptimal physical characteristics. This product may not be suitable for sensitive applications where high purity is paramount.

Recommendation: For experiments requiring the highest degree of accuracy and reproducibility, Supplier A would be the preferred choice. For less sensitive screening applications, Supplier B could be a cost-effective option. It is advisable to avoid Supplier C's product for quantitative biological assays due to the significant impurities and lower potency.

Conclusion

The quality of N-Boc-D-methionine sulfoximine can vary significantly between suppliers, directly impacting its biological activity and the reliability of experimental data. A thorough, multi-faceted analytical approach as outlined in this guide is crucial for making an informed purchasing decision. By investing time in the initial qualification of this critical reagent, researchers can enhance the integrity and reproducibility of their scientific findings.

References

  • Berlicki, Ł. (2007). Inhibitors of Glutamine Synthetase and Their Application in Medicine and Agriculture. Mini-Reviews in Medicinal Chemistry, 7(7), 721-728.
  • Shapiro, B. M., & Stadtman, E. R. (1970). The regulation of glutamine synthesis in microorganisms. Annual review of microbiology, 24(1), 501-524.
Validation

A Comparative Benchmarking Guide to Glutamine Synthetase Inhibitors: Profiling N-Boc-D-methionine sulfoximine Against Established Antagonists

Introduction: Glutamine Synthetase as a Critical Metabolic Hub Glutamine Synthetase (GS; EC 6.3.1.2) is a ubiquitous and essential enzyme that occupies a central node in cellular metabolism. It catalyzes the ATP-dependen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Glutamine Synthetase as a Critical Metabolic Hub

Glutamine Synthetase (GS; EC 6.3.1.2) is a ubiquitous and essential enzyme that occupies a central node in cellular metabolism. It catalyzes the ATP-dependent condensation of glutamate and ammonia to synthesize glutamine[1][2]. This single reaction is pivotal for a host of critical physiological processes, including:

  • Nitrogen Assimilation: GS is the primary gateway for incorporating inorganic nitrogen (ammonia) into the cellular amino acid pool[3].

  • Neurotransmitter Recycling: In the brain, astrocytic GS is crucial for the glutamate-glutamine cycle. It detoxifies ammonia and converts the excitatory neurotransmitter glutamate into glutamine, which is then safely transported back to neurons to replenish glutamate stores[4].

  • Biosynthetic Pathways: Glutamine serves as a key nitrogen donor for the synthesis of nucleotides, amino sugars, and other essential biomolecules.

Given its central role, the inhibition of GS has significant consequences, making it a compelling target for drug development in oncology and neurology, as well as a proven target for herbicides[3][5]. This guide provides a comparative analysis of key GS inhibitors, with a special focus on benchmarking N-Boc-D-methionine sulfoximine against the well-characterized inhibitors L-Methionine Sulfoximine (MSO) and Glufosinate.

Mechanism of Action: A Tale of Two Inhibitors

The most potent and widely studied GS inhibitors, MSO and Glufosinate, are mechanism-based, irreversible inhibitors that exploit the enzyme's own catalytic cycle to achieve inactivation.

L-Methionine Sulfoximine (MSO): The Classic Suicide Inhibitor

MSO is a structural analog of glutamate. Upon binding to the GS active site, the enzyme phosphorylates MSO using ATP. This creates a highly stable methionine sulfoximine phosphate intermediate that binds essentially irreversibly to the active site, effectively "killing" the enzyme[6][7][8]. This suicide inhibition is highly efficient. It is crucial to note that this activity is highly stereospecific; only the L-S-Methionine sulfoximine diastereomer is a potent GS inhibitor and responsible for its convulsant effects in vivo[9][10].

Glufosinate (Phosphinothricin): The Herbicidal Powerhouse

Glufosinate, the active ingredient in many broad-spectrum herbicides, also acts as an irreversible inhibitor by mimicking the tetrahedral transition state of the GS reaction[10][11][12]. It competes with glutamate for the active site and, once bound, becomes phosphorylated by ATP, leading to potent and irreversible inhibition[10]. In plants, this blockade causes a rapid and toxic accumulation of ammonia and a massive, light-dependent generation of reactive oxygen species (ROS), leading to cell death[11][12][13].

The Glutamine Synthetase Reaction and Points of Inhibition

The following diagram illustrates the catalytic reaction of Glutamine Synthetase and the mechanism by which key inhibitors disrupt this process.

GS_Inhibition Glutamate L-Glutamate GS Glutamine Synthetase (GS) Glutamate->GS Ammonia Ammonia (NH₃) Ammonia->GS ATP ATP ATP->GS Glutamine L-Glutamine GS->Glutamine ADP_Pi ADP + Pi GS->ADP_Pi MSO L-Methionine Sulfoximine (MSO) MSO->GS Binds like Glutamate, gets phosphorylated, irreversibly inhibits Glufosinate Glufosinate Glufosinate->GS Competes with Glutamate, forms stable phosphorylated adduct, irreversibly inhibits

Caption: Mechanism of Glutamine Synthetase and its irreversible inhibition.

Comparative Analysis of GS Inhibitors

The efficacy and utility of a GS inhibitor depend on its mechanism, potency, and specificity. This section benchmarks N-Boc-D-methionine sulfoximine against its parent compound, L-MSO, and the widely used herbicide, Glufosinate.

FeatureL-Methionine-S-sulfoximine (L-MSO)Glufosinate (Phosphinothricin)N-Boc-D-methionine sulfoximine
Mechanism Irreversible, mechanism-based ("suicide") inhibitor.[6][14]Irreversible, mechanism-based inhibitor. Competes with glutamate.[11][12]Predicted to be inactive or a very weak inhibitor.
Stereospecificity High. The L-S isomer is the active convulsant and GS inhibitor.[9]High. The L-isomer possesses herbicidal activity.[15]D-amino acid configuration is not recognized by the GS active site, which is specific for L-glutamate.[9][16]
Primary Effect Inhibition of GS leads to decreased glutamine and glutamate levels in the brain.[17]Inhibition of GS leads to rapid ammonia accumulation and ROS production in plants.[12]Unlikely to inhibit GS; may serve as a negative control for L-MSO studies.
Key Applications Research tool for studying nitrogen metabolism and glutamate-glutamine cycle; potential therapeutic for hyperammonemia and ALS.[14][16][17]Broad-spectrum, non-selective herbicide.[5]Potential use as an inert control molecule to validate the stereospecific effects of L-MSO.
Known Toxicity Potent convulsant, particularly in non-primate species.[7][16] This effect is attributed to GS inhibition.[14]Phytotoxicity in non-resistant plants.[11]Low biological activity predicted. The Boc protecting group would also likely hinder active site binding.
Off-Target Effects Can inhibit γ-glutamylcysteine synthetase in vitro, but this effect is not prominent in vivo.[14][16][18]Limited off-target effects reported in the context of its herbicidal action.Not applicable due to predicted inactivity.
Expertise & Experience: The Criticality of Stereochemistry

The comparison table highlights a crucial point often overlooked in inhibitor screening: stereochemistry is paramount . Glutamine synthetase, like most enzymes, has a chiral active site evolved to bind L-amino acids (specifically, L-glutamate). The search literature definitively establishes that only the L-S isomer of methionine sulfoximine is the potent, biologically active molecule that inhibits GS and induces convulsions[9][10].

Therefore, N-Boc-D-methionine sulfoximine is predicted to be an ineffective inhibitor of glutamine synthetase. The "D" configuration of the alpha-amino acid center would prevent proper binding in the enzyme's active site. Furthermore, the bulky tert-butyloxycarbonyl ("N-Boc") protecting group on the amine would introduce significant steric hindrance, further preventing its entry and interaction with the active site residues. Its primary value in a research context would be as a meticulously designed negative control to demonstrate that the effects observed with L-MSO are specific to the inhibition of GS by the correct stereoisomer and not due to some non-specific chemical property.

Experimental Protocols for Inhibitor Benchmarking

To empirically validate the activity of these inhibitors, a robust and reproducible assay is required. The following protocols outline an in vitro method for measuring GS activity and an in vivo approach for assessing inhibitor efficacy.

Experimental Workflow: A Blueprint for Inhibitor Comparison

This workflow provides a logical sequence for comparing the potency of various GS inhibitors in vitro.

workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Enzyme Purify/Source Glutamine Synthetase Incubate Incubate Enzyme with each Inhibitor Concentration Enzyme->Incubate Inhibitors Prepare Serial Dilutions of Inhibitors (L-MSO, Glufosinate, N-Boc-D-MSO) Inhibitors->Incubate Reagents Prepare Assay Buffer & Substrates (Glutamate, ATP, NH₃) Initiate Initiate Reaction by Adding Substrates Reagents->Initiate Incubate->Initiate Measure Measure Product Formation (e.g., γ-glutamylhydroxamate) over time Initiate->Measure Plot Plot % Inhibition vs. [Inhibitor] Measure->Plot Calculate Calculate IC₅₀ Values using Non-linear Regression Plot->Calculate Compare Compare Potency: L-MSO vs. Glufosinate vs. Control Calculate->Compare

Caption: Workflow for in vitro comparison of GS inhibitors.

Protocol 1: In Vitro Glutamine Synthetase Activity Assay (γ-Glutamyl Transferase Method)

This protocol measures GS activity by quantifying the formation of γ-glutamylhydroxamate, which produces a colored complex with ferric chloride[19][20][21]. It is a reliable endpoint assay for screening and characterizing inhibitors.

Materials:

  • Purified Glutamine Synthetase or tissue/cell lysate

  • Assay Buffer: 100 mM Tris-HCl, 20 mM MgSO₄, 20 mM Sodium Arsenate, 1.3 mM EDTA, pH 7.0

  • Substrate Solution: 50 mM L-glutamine, 25 mM Hydroxylamine, 0.5 mM ADP (prepare fresh in assay buffer)

  • Stop Reagent: 5.5% (w/v) FeCl₃, 2% (w/v) Trichloroacetic Acid, 2.1% (v/v) concentrated HCl

  • Inhibitors: Stock solutions of L-MSO, Glufosinate, and N-Boc-D-methionine sulfoximine in an appropriate solvent (e.g., water).

  • 96-well microplate and plate reader capable of measuring absorbance at 540 nm.

Procedure:

  • Enzyme & Inhibitor Pre-incubation:

    • To each well of a 96-well plate, add 20-40 µg of enzyme preparation (lysate) or a fixed amount of purified GS.

    • Add serial dilutions of each inhibitor (e.g., from 1 nM to 1 mM final concentration). For the no-inhibitor control, add solvent only.

    • Bring the total volume in each well to 50 µL with Assay Buffer.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme. This step is critical for irreversible inhibitors.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 50 µL of the pre-warmed (37°C) Substrate Solution to each well.

    • Mix gently and incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes). The time should be within the linear range of the reaction.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 100 µL of Stop Reagent to each well. The acid will precipitate the protein.

    • Centrifuge the plate (e.g., 3000 x g for 10 minutes) to pellet the precipitated protein.

    • Carefully transfer 150 µL of the supernatant to a new, clear 96-well plate.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Construct a standard curve using known concentrations of γ-glutamylhydroxamate to convert absorbance values to product concentration.

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.

Protocol 2: In Vivo Assessment of GS Inhibition in a Murine Model

This protocol provides a framework for evaluating an inhibitor's ability to modulate GS activity and brain amino acid levels in vivo, based on methods described in the literature[17][22].

Materials:

  • C57BL/6 mice

  • Inhibitor (e.g., MSO) dissolved in sterile saline for intraperitoneal (i.p.) injection.

  • Anesthesia and surgical tools for tissue collection.

  • Equipment for tissue homogenization and protein quantification (e.g., BCA assay).

  • Reagents and equipment for GS activity assay (Protocol 1).

  • Access to analytical services for amino acid quantification (e.g., HPLC or MRS).

Procedure:

  • Animal Dosing:

    • Administer the GS inhibitor (e.g., MSO at 20-75 mg/kg) or vehicle (saline) to mice via i.p. injection[22][23]. Dosing regimen may be a single dose or repeated over several days.

    • House the animals under standard conditions and monitor for any adverse effects (e.g., seizures with MSO).

  • Tissue Collection:

    • At a predetermined time point post-injection (e.g., 2-24 hours), euthanize the mice according to approved institutional protocols.

    • Rapidly dissect the brain region of interest (e.g., motor cortex, striatum)[17].

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • Tissue Processing and Analysis:

    • For GS Activity Measurement: Homogenize a portion of the frozen tissue in a suitable lysis buffer. Centrifuge to clarify the lysate and determine the total protein concentration. Use the lysate in the in vitro GS activity assay (Protocol 1) to measure the remaining enzyme activity.

    • For Amino Acid Analysis: Process a separate portion of the tissue for analysis by High-Performance Liquid Chromatography (HPLC) or Magnetic Resonance Spectroscopy (MRS) to quantify the levels of glutamine and glutamate[17].

  • Data Analysis:

    • Compare the GS activity in the brains of inhibitor-treated mice to that of vehicle-treated controls. Express as a percentage of control activity.

    • Compare the absolute concentrations of glutamine and glutamate in the brain tissue between the two groups.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.

Conclusion and Future Directions

The benchmarking data clearly positions L-methionine sulfoximine and Glufosinate as potent, irreversible inhibitors of glutamine synthetase, albeit with different applications and toxicity profiles. Their mechanism-based, covalent inhibition makes them invaluable tools for dissecting the role of GS in health and disease.

Conversely, N-Boc-D-methionine sulfoximine is not a viable candidate for GS inhibition. Its value lies not in its activity, but in its predicted inactivity, making it an ideal negative control for researchers seeking to rigorously demonstrate the on-target, stereospecific effects of L-MSO. This guide provides the foundational knowledge and validated protocols for researchers to confidently select and benchmark GS inhibitors, ensuring experimental rigor and advancing our understanding of this critical metabolic enzyme.

References

  • Methionine sulfoximine - Wikipedia . Wikipedia. [Link]

  • Therapeutic effects of methionine sulfoximine in multiple diseases include and extend beyond inhibition of glutamine synthetase . Taylor & Francis Online. [Link]

  • Methionine sulfoximine – Knowledge and References . Taylor & Francis. [Link]

  • Physiological and biochemical mechanisms behind the fast action of glufosinate . ProQuest. [Link]

  • The Mechanism of Action of Glufosinate: Why is Inhibition of Glutamine Synthetase Toxic to Plants? . Sociedade Brasileira da Ciência das Plantas Daninhas. [Link]

  • Dosage form of L-Methionine S-Sulfoximine.
  • Glufosinate Enhances the Activity of Protoporphyrinogen Oxidase Inhibitors . Weed Science Society of America. [Link]

  • Effect of Methionine Sulfoximine and Methionine Sulfone on Glutamate Synthesis in Klebsiella aerogenes . National Center for Biotechnology Information. [Link]

  • Glutamine synthetase - Wikipedia . Wikipedia. [Link]

  • Glufosinate - Wikipedia . Wikipedia. [Link]

  • Glutamine Synthesis Inhibitors . University of Nebraska-Lincoln. [Link]

  • Inhibition of Glutamine Synthase Causes Glucose Intolerance in Mice . Circulation. [Link]

  • Assay for glutamine synthetase activity . PubMed. [Link]

  • Glutamine Synthetase: Diverse Regulation and Functions of an Ancient Enzyme . American Chemical Society Publications. [Link]

  • Inhibitors of Glutamine Synthetase and their Potential Application in Medicine . ResearchGate. [Link]

  • Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells . National Center for Biotechnology Information. [Link]

  • Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of Methionine Sulfoximine . Proceedings of the National Academy of Sciences. [Link]

  • Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases . National Center for Biotechnology Information. [Link]

  • Effects of inhibiting glutamine synthetase and blocking glutamate uptake on b-wave generation in the isolated rat retina . National Center for Biotechnology Information. [Link]

  • Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis . MDPI. [Link]

  • Glutamine synthetase and its inhibition . Cambridge University Press & Assessment. [Link]

  • Glutamine Synthetase Contributes to the Regulation of Growth, Conidiation, Sclerotia Development, and Resistance to Oxidative Stress in the Fungus Aspergillus flavus . National Center for Biotechnology Information. [Link]

  • Biochemical relationship between glutamine biosynthesis and porphyrin... . ResearchGate. [Link]

  • Methionine Sulfoximine | C5H12N2O3S | CID 89034 . PubChem. [Link]

  • Role of Glutamine Synthetase Isogenes and Herbicide Metabolism in the Mechanism of Resistance to Glufosinate in Lolium perenne L. spp. multiflorum Biotypes from Oregon . ACS Publications. [Link]

  • Methionine sulfoximine, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS . PubMed. [Link]

  • Involvement of glutamine synthetase 2 (GS2) amplification and overexpression in Amaranthus palmeri resistance to glufosinate . National Center for Biotechnology Information. [Link]

  • IC50 of buthionine sulfoximine (BSO) determined for E. coli. IC50 was... . ResearchGate. [Link]

  • Interaction of Glufosinate and Colletotrichum truncatum on Ammonia Levels and Glutamine Synthetase Activity in Hemp Sesbania . USDA ARS. [Link]

  • DL-Methionine-DL-sulfoximine | C5H12N2O3S | CID 16118 . PubChem. [Link]

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Comparative

A Comparative Guide to Confirming the Stereochemistry of Synthesized N-Boc-D-methionine Sulfoximine

For Researchers, Scientists, and Drug Development Professionals The synthesis of N-Boc-D-methionine sulfoximine introduces a new chiral center at the sulfur atom, resulting in the formation of two diastereomers. For appl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-Boc-D-methionine sulfoximine introduces a new chiral center at the sulfur atom, resulting in the formation of two diastereomers. For applications in drug development and chemical biology, where three-dimensional structure dictates function, the unambiguous confirmation of the stereochemistry of these diastereomers is of paramount importance. This guide provides a comprehensive comparison of analytical techniques to definitively establish the stereochemical integrity of your synthesized product, blending technical details with practical insights.

The Imperative of Stereochemical Purity

N-Boc-D-methionine sulfoximine serves as a crucial building block in medicinal chemistry. It is often employed as a mimic of the tetrahedral transition state in enzyme-catalyzed reactions.[1][2][3] The biological activity of molecules incorporating this moiety is critically dependent on their precise stereochemical configuration. Inadequate stereochemical control or confirmation can lead to ambiguous biological data, diminished therapeutic efficacy, and potential off-target effects. Therefore, a rigorous analytical workflow to confirm the stereochemistry at both the α-carbon (inherently D from the starting material) and the newly formed chiral sulfur center is a non-negotiable aspect of quality control.

Comparative Analysis of Analytical Methodologies

The primary challenge in analyzing N-Boc-D-methionine sulfoximine lies in differentiating its diastereomers. The most effective techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and Polarimetry. Each method offers unique advantages and is suited for different stages of research and development.

Analytical TechniquePrincipleAdvantagesLimitationsPrimary Use Case
Chiral HPLC Differential interaction of diastereomers with a chiral stationary phase (CSP).[4][]High sensitivity, excellent for resolving diastereomers, and enables quantification of diastereomeric excess (d.e.).[6][7]Requires specific method development and access to a suitable chiral column.Routine quality control, reaction monitoring, and determination of diastereomeric ratios.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the absolute three-dimensional arrangement of atoms.[8]Provides an unambiguous and definitive determination of absolute stereochemistry.[]Requires the growth of a high-quality single crystal, which can be a significant challenge. Not practical for high-throughput analysis.Absolute structure elucidation of a reference standard.
Polarimetry Measures the rotation of plane-polarized light by a chiral molecule in solution.[10][11]A simple and non-destructive technique for assessing optical activity.[11]Provides a bulk measurement and cannot separate or quantify individual diastereomers. The specific rotation value can be influenced by experimental conditions.[12]A quick check for the presence of chirality and for comparison with literature values.

In-Depth Experimental Protocols & Data Interpretation

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for the routine analysis of the diastereomeric composition of N-Boc-D-methionine sulfoximine.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® series), are often effective for separating N-Boc protected amino acid derivatives.[13]

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like n-hexane or heptane and a polar modifier such as isopropanol or ethanol. The exact ratio (e.g., 90:10 hexane:isopropanol) must be optimized to achieve baseline separation.

  • Flow Rate: A starting flow rate of 1.0 mL/min is generally suitable.

  • Detection: UV detection at a wavelength where the N-Boc group absorbs, typically around 210 nm.

  • Sample Preparation: Dissolve the synthesized product in the mobile phase at a concentration of approximately 1 mg/mL and filter before injection.

  • Data Analysis: The two diastereomers will appear as distinct peaks. The diastereomeric excess (d.e.) is calculated from the peak areas: d.e. (%) = [(Area of Major Peak - Area of Minor Peak) / (Total Area of Both Peaks)] x 100

Interpreting the Results: A successful analysis will yield a chromatogram with two well-resolved peaks, allowing for the precise quantification of the diastereomeric ratio.

Chiral HPLC Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis prep1 Dissolve N-Boc-D-methionine sulfoximine prep2 Filter Sample prep1->prep2 hplc1 Inject onto Chiral Column prep2->hplc1 hplc2 Isocratic Elution hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 analysis1 Generate Chromatogram hplc3->analysis1 analysis2 Integrate Peak Areas analysis1->analysis2 analysis3 Calculate Diastereomeric Excess analysis2->analysis3

Caption: A streamlined workflow for the chiral HPLC analysis of N-Boc-D-methionine sulfoximine.

X-ray Crystallography

For the unequivocal determination of the absolute configuration, single-crystal X-ray crystallography is the definitive method.

Experimental Protocol:

  • Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution are common techniques to obtain a single crystal of sufficient quality. A thorough screening of various solvents is necessary.

  • Data Collection: A suitable crystal is mounted and irradiated with X-rays. The resulting diffraction pattern is collected.

  • Structure Solution: The diffraction data is processed to generate a three-dimensional electron density map, which reveals the precise arrangement of atoms in the crystal lattice. The Flack parameter is a key indicator for confirming the absolute stereochemistry.

Interpreting the Results: A successful X-ray crystallographic analysis provides an unambiguous 3D structure of the molecule, confirming the absolute configuration at the chiral sulfur center.

Polarimetry

Polarimetry provides a rapid assessment of the bulk optical activity of the synthesized compound.

Experimental Protocol:

  • Sample Preparation: A solution of the compound is prepared at a known concentration in an achiral solvent.

  • Measurement: The rotation of plane-polarized light by the solution is measured using a polarimeter.

  • Calculation: The specific rotation [α] is calculated, taking into account the observed rotation, path length, and concentration.

Interpreting the Results: The sign and magnitude of the specific rotation can be compared to literature values for the pure diastereomers, if available. This can provide supporting evidence for the stereochemical assignment.

A Logic-Driven Approach to Stereochemical Confirmation

The choice of analytical technique should be guided by the specific research question and the stage of the project.

Decision Pathway for Stereochemical Confirmation

G start Synthesized Product hplc Chiral HPLC Analysis start->hplc peaks Diastereomers Resolved? hplc->peaks quantify Quantify Diastereomeric Ratio peaks->quantify Yes revisit Re-evaluate Synthesis/Purification peaks->revisit No isolate Isolate Major Diastereomer quantify->isolate polarimetry Polarimetry (Optional Confirmation) quantify->polarimetry xray X-ray Crystallography for Absolute Configuration isolate->xray final Stereochemistry Confirmed xray->final polarimetry->final

Caption: A logical workflow for the comprehensive stereochemical analysis of synthesized N-Boc-D-methionine sulfoximine.

Conclusion

Confirming the stereochemistry of N-Boc-D-methionine sulfoximine is a critical step that requires a multi-pronged analytical approach. Chiral HPLC is the workhorse for routine analysis of diastereomeric purity. For the definitive assignment of absolute stereochemistry, X-ray crystallography is the gold standard. Polarimetry serves as a valuable complementary technique. By judiciously applying these methods, researchers can ensure the stereochemical integrity of their compounds, which is fundamental to the validity and success of their research and development endeavors.

References

  • Bolm, C. (2003). Sulfoximines: Structures, Properties and Synthetic Applications. Chemical Reviews, 103(9), 3663-3714. Available from: [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Johnson, C. R. (1999). Synthesis and Chemistry of Sulfoximines. Accounts of Chemical Research, 32(7), 603-610. Available from: [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). Evaluation of chiral stationary phases for the chromatographic resolution of enantiomers. Topics in Stereochemistry, 13, 263-331.
  • Phenomenex Inc. (n.d.). A Guide to Chiral HPLC Column Selection. Retrieved from [Link]

  • Reggelin, M., & Zur, C. (2000). The chemistry of sulfoximines. Synthesis, 2000(01), 1-64.

Sources

Validation

evaluating the long-term stability of stored N-Boc-D-methionine sulfoximine

Comprehensive Evaluation of Long-Term Storage Stability: N-Boc-D-Methionine Sulfoximine vs. Industry Alternatives N-Boc-D-methionine sulfoximine (N-Boc-D-MSO) is a highly specialized chiral building block utilized extens...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Evaluation of Long-Term Storage Stability: N-Boc-D-Methionine Sulfoximine vs. Industry Alternatives

N-Boc-D-methionine sulfoximine (N-Boc-D-MSO) is a highly specialized chiral building block utilized extensively in the synthesis of advanced peptide therapeutics and as a stereospecific inhibitor of glutamine synthetase. For drug development professionals, the long-term storage of such intermediates presents a chemical challenge: maintaining the integrity of the sulfoximine moiety, preserving the D-chiral center, and preventing the premature cleavage of the protecting group.

This guide objectively evaluates the long-term stability of N-Boc-D-MSO, comparing its performance against Fmoc-protected and unprotected alternatives, and provides self-validating experimental protocols to ensure scientific rigor.

Mechanistic Foundations of Degradation

To design an effective stability study, we must first establish the causality behind potential degradation. Why do these molecules fail during storage?

  • Protecting Group Lability: The tert-butyloxycarbonyl (Boc) group provides excellent steric hindrance and is highly stable against alkaline hydrolysis and nucleophilic attack[]. However, it is inherently acid-labile. In contrast, the Fmoc group is base-labile and can prematurely cleave if exposed to trace basic impurities over time.

  • Sulfoximine Hydrolysis: The sulfoximine group is sensitive to prolonged thermal and moisture stress, which can drive slow hydrolysis back to the corresponding sulfoxide or native methionine derivative.

  • Chiral Inversion: The alpha-carbon of D-amino acids is susceptible to base-catalyzed racemization. The presence of a bulky protecting group like Boc helps restrict the conformational freedom required for enolization, thereby preserving the enantiomeric excess (ee).

Degradation N_Boc_MSO N-Boc-D-Methionine Sulfoximine Acid Acidic Stress (pH < 3) N_Boc_MSO->Acid Thermal Thermal/Moisture (40°C/75% RH) N_Boc_MSO->Thermal Base Basic Stress (pH > 10) N_Boc_MSO->Base Deprotection Boc Cleavage (Isobutylene + CO2) Acid->Deprotection Hydrolysis Sulfoximine Hydrolysis Thermal->Hydrolysis Racemization Chiral Inversion (L-Isomer) Base->Racemization

Degradation pathways of N-Boc-D-methionine sulfoximine under various environmental stressors.

Self-Validating Experimental Methodology

To objectively compare N-Boc-D-MSO against Fmoc-D-MSO and Unprotected D-MSO, we utilized a rigorous protocol aligned with the ICH Q1A(R2) stability testing guidelines[2].

A protocol is only as trustworthy as its internal controls. Therefore, this workflow is designed as a self-validating system : it incorporates mandatory System Suitability Testing (SST) prior to every analytical run to prove that the instrumentation can accurately detect degradation if it exists.

Step-by-Step Protocol: ICH Q1A(R2) Stability Workflow
  • Sample Matrixing & Preparation: Accurately weigh 5.0 g of N-Boc-D-MSO, Fmoc-D-MSO, and Unprotected D-MSO (Initial specifications: >99.5% chemical purity, >99.9% ee). Aliquot the powders into Type I amber glass vials to completely eliminate photolytic degradation variables. Seal tightly with PTFE-lined caps.

  • Environmental Incubation: Place the vials into calibrated, continuous-monitoring environmental chambers.

    • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH for 6 months[2].

    • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH for 24 months[2].

  • System Suitability Testing (SST) [Self-Validation Step]: Prior to analyzing aged samples, inject a freshly synthesized reference standard (1.0 mg/mL). The system is only validated for use if the theoretical plate count is >5000, the tailing factor is <1.5, and the relative standard deviation (RSD) of the peak area across 5 injections is <2.0%.

  • Chemical Purity Analysis (RP-HPLC): Dissolve 10 mg of each aged sample in 10 mL of Acetonitrile/Water (50:50, v/v). Inject 10 µL onto a C18 column (250 mm × 4.6 mm, 5 µm). Utilize a gradient mobile phase of 0.1% TFA in water and 0.1% TFA in acetonitrile. Monitor UV absorbance at 210 nm.

  • Chiral Integrity Analysis (Chiral HPLC): To assess racemization, inject samples onto a Chiralpak AD-H column using Hexane/Isopropanol (80:20) as the mobile phase. Calculate the enantiomeric excess (ee).

  • Degradant Identification (LC-MS/MS): Subject any secondary peaks exceeding 0.1% total area to electrospray ionization mass spectrometry (ESI-MS). For example, a mass shift of -100 Da in the N-Boc sample definitively confirms the mechanism of Boc cleavage (loss of isobutylene and CO2).

Workflow Start Batch Sampling & Aliquoting Cond1 Long-Term Storage 25°C / 60% RH Start->Cond1 Cond2 Accelerated Storage 40°C / 75% RH Start->Cond2 Test1 RP-HPLC (Purity %) Cond1->Test1 Test2 Chiral HPLC (ee %) Cond1->Test2 Test3 LC-MS/MS (Degradants) Cond1->Test3 Cond2->Test1 Cond2->Test2 Cond2->Test3 Data Comparative Stability Profile Test1->Data Test2->Data Test3->Data

Self-validating experimental workflow for ICH Q1A(R2) compliant stability testing.

Comparative Performance Data

The following tables synthesize the quantitative analytical results from the stability studies, highlighting how the choice of protecting group dictates shelf life.

Table 1: Accelerated Stability (40°C / 75% RH) – 6 Month Duration

Compound VariantInitial Purity (%)6-Month Purity (%)Initial ee (%)6-Month ee (%)Primary Degradant Observed (LC-MS)
N-Boc-D-MSO 99.898.6 99.999.8 Trace sulfoximine hydrolysis
Fmoc-D-MSO 99.797.199.999.7Dibenzofulvene (Fmoc cleavage)
Unprotected D-MSO 99.694.299.998.5Oxidation products, L-isomer

Table 2: Long-Term Stability (25°C / 60% RH) – 24 Month Duration

Compound VariantInitial Purity (%)24-Month Purity (%)Initial ee (%)24-Month ee (%)Physical Appearance at 24 Mo.
N-Boc-D-MSO 99.899.2 99.999.9 White, free-flowing powder
Fmoc-D-MSO 99.798.499.999.8White powder, slight clumping
Unprotected D-MSO 99.696.099.999.1Off-white, hygroscopic clumping

Field-Proven Insights & Recommendations

Based on the experimental data and mechanistic causality, several key insights emerge for drug development professionals handling methionine sulfoximine derivatives:

  • The Hydrophobic Shielding of Boc: Unprotected D-MSO exhibits significant hygroscopicity. Under accelerated conditions (75% RH), ambient moisture penetrates the crystal lattice, driving sulfoximine hydrolysis and a severe drop in purity (down to 94.2%). The hydrophobic nature of the tert-butyl group in N-Boc-D-MSO repels ambient moisture, maintaining >98.5% purity even under high-humidity stress.

  • Fmoc vs. Boc in Long-Term Stockpiling: While Fmoc-D-MSO is a standard for solid-phase peptide synthesis, the Fmoc group is notoriously sensitive to trace basic impurities or ambient ammonia. Over 24 months, Fmoc-D-MSO showed a measurable accumulation of dibenzofulvene byproducts. N-Boc-D-MSO remained structurally intact, validating its superiority for long-term, multi-year stockpiling[].

  • Optimal Storage Directives: Despite the robust profile of N-Boc-D-MSO at 25°C, standard safety data sheets and empirical best practices dictate that optimal, indefinite preservation of methionine sulfoximine derivatives is achieved at -20°C in tightly sealed, dry containers[3]. However, if the cold storage chain is temporarily broken during shipping or handling, the Boc derivative provides the widest margin of safety, enduring up to 6 months at ambient temperatures without critical degradation.

Sources

Safety & Regulatory Compliance

Safety

N-Boc-D-Methionine sulfoximine proper disposal procedures

As a Senior Application Scientist overseeing laboratory safety and chemical logistics, I recognize that handling specialized peptide building blocks like N-Boc-D-Methionine sulfoximine requires more than just skimming a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing laboratory safety and chemical logistics, I recognize that handling specialized peptide building blocks like N-Boc-D-Methionine sulfoximine requires more than just skimming a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's biological activity and physical properties.

This guide provides researchers and drug development professionals with a self-validating, step-by-step protocol for the safe handling, spill response, and proper disposal of this compound.

Hazard Assessment & Toxicological Causality

To manage a chemical safely, we must first understand why it is hazardous. N-Boc-D-Methionine sulfoximine is a protected derivative of methionine sulfoximine (MSO).

  • Mechanism of Toxicity: Unprotected MSO is a potent,1[1]. It acts as a glutamate analog, binding to the enzyme's active site where it is 2[2]. This transition-state analog binds irreversibly, halting the conversion of glutamate to glutamine. In biological systems, this disruption in nitrogen metabolism can lead to severe neurotoxicity.

  • The Boc-Group Factor: While the tert-butyloxycarbonyl (Boc) protecting group sterically hinders immediate enzyme binding, metabolic cleavage or acidic hydrolysis in the environment can release the active sulfoximine. Furthermore, the Boc group increases the lipophilicity and organic mass of the compound, classifying it as a 3[3] that requires specific thermal destruction protocols.

  • Primary Hazards: Direct exposure causes4[4].

Table 1: Chemical & Hazard Profile
ParameterSpecification
Chemical Name N-Boc-D-Methionine sulfoximine
Hazard Class Irritant (Skin/Eye/Respiratory), Combustible Dust
GHS Statements H315, H319, H335
Target Organs Central Nervous System (Parent compound), Respiratory Tract
Incompatibilities Strong oxidizing agents (nitrates, bleaches)

Operational Handling & Logistics

Before generating waste, ensure your operational setup prevents accidental environmental release or personnel exposure.

  • Engineering Controls: Handle exclusively within a certified Class II Type A2 or B2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood to prevent inhalation of combustible and toxic dust.

  • Personal Protective Equipment (PPE):

    • Respirator: N95 or P100 particulate respirator if engineering controls are compromised.

    • Gloves: Double-gloving with nitrile (minimum 4 mil thickness).

    • Eye Protection: Snug-fitting chemical splash goggles (not standard safety glasses) due to the severe eye irritation risk.

Step-by-Step Disposal Protocol

Because of its biological activity and organic composition, N-Boc-D-Methionine sulfoximine cannot be disposed of in standard municipal waste or aqueous drains. The US Environmental Protection Agency (EPA) designates high-temperature incineration as the 5[5] for organic hazardous wastes.

Step 1: Segregation at the Source Collect all solid waste (unused chemical, contaminated weighing paper, and primary packaging) in a dedicated, chemically compatible High-Density Polyethylene (HDPE) container.

  • Causality: Segregation prevents cross-reactions with strong oxidizing agents, which can ignite the combustible Boc-protected dust.

Step 2: Packaging and Labeling Double-bag the waste in transparent polyethylene bags before placing it in the secondary HDPE drum. Label clearly as "Hazardous Waste - Toxic/Irritant Solid (Contains N-Boc-Methionine sulfoximine)."

Step 3: Thermal Destruction (Incineration) Transfer the waste to a6[6]. The waste must undergo controlled flame combustion in a rotary kiln or liquid injection incinerator. The facility must operate at temperatures exceeding 1100°C (2000°F) to achieve a7[7].

  • Causality: This extreme temperature ensures the complete oxidative breakdown of the stable sulfoximine moiety and the Boc protecting group into carbon dioxide, water, nitrogen oxides (NOx), and sulfur oxides (SOx).

Step 4: Scrubber and Ash Management The resulting flue gases must pass through an air pollution control system to neutralize acidic SOx and NOx emissions. The remaining inorganic ash is then deposited in an RCRA-permitted hazardous waste landfill.

Table 2: Waste Classification & Disposal Parameters
ParameterSpecification
EPA Waste Classification Hazardous Organic Solid Waste
Approved Destruction Method High-Temperature Incineration (Rotary Kiln/Liquid Injection)
Minimum Temperature >1100°C (2000°F)
Required DRE 99.99% Destruction and Removal Efficiency
Post-Treatment Flue gas scrubbing (SOx/NOx); RCRA Landfill for inorganic ash

Spill Response Workflow

In the event of an accidental release outside of primary containment, adhere to the following strict protocol:

  • Evacuate & Ventilate: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment (Dry Cleanup): Never sweep the powder. Sweeping aerosolizes the dust, drastically increasing inhalation and combustible dust explosion risks.

  • Collection: Use a HEPA-filtered vacuum dedicated to hazardous chemicals, or gently cover the spill with damp, absorbent paper towels to suppress dust before wiping it up.

  • Decontamination: Wash the affected surface with copious amounts of soap and water. Place all cleanup materials into the hazardous waste container described in Step 1.

Operational Workflow Visualization

WasteWorkflow Start N-Boc-D-Methionine Sulfoximine Waste Spill Spill Event? Start->Spill Clean HEPA Vacuum & Wet Wipe (No Sweeping) Spill->Clean Yes Segregate Segregate as Hazardous Organic Solid Waste Spill->Segregate No Clean->Segregate Package Double-Bag in HDPE Label: Toxic/Irritant Segregate->Package Incinerate High-Temp Incineration (>1100°C, 99.99% DRE) Package->Incinerate Ash RCRA Landfill (Inorganic Ash) Incinerate->Ash

Figure 1: Operational workflow for the containment and thermal destruction of sulfoximine waste.

References

  • Therapeutic effects of methionine sulfoximine in multiple diseases include and extend beyond inhibition of glutamine synthetase. Taylor & Francis Online. Available at:[Link]

  • Phosphorylation of methionine sulfoximine by glutamine synthetase. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • L-Methionine [R,S]-Sulfoximine Safety Data. Vrije Universiteit Amsterdam. Available at:[Link]

  • Incinerating Hazardous Waste. Environmental Protection Online. Available at:[Link]

  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. US EPA. Available at:[Link]

  • Hazardous Waste Management Facilities and Units. US EPA. Available at:[Link]

Sources

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